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Core Science & Biosynthesis

Foundational

physicochemical properties of 2-chloro-6-methyl-1H-purine

Physicochemical Profiling and Synthetic Utility of 2-Chloro-6-methyl-1H-purine: A Technical Guide As a Senior Application Scientist, I approach heterocyclic building blocks not merely as static chemical entities, but as...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility of 2-Chloro-6-methyl-1H-purine: A Technical Guide

As a Senior Application Scientist, I approach heterocyclic building blocks not merely as static chemical entities, but as dynamic systems of electronic and steric variables. 2-Chloro-6-methyl-1H-purine (CAS: 1681-19-2) is a prime example of such a system. Widely utilized in the synthesis of nucleoside analogs and targeted kinase inhibitors, its reactivity is governed by a delicate balance between the electrophilic C2-chlorine and the modulating effects of the C6-methyl group.

This whitepaper deconstructs the physicochemical properties, structure-activity relationship (SAR) implications, and field-proven synthetic methodologies associated with 2-chloro-6-methyl-1H-purine, providing a self-validating framework for drug development professionals.

Core Physicochemical & Structural Dynamics

The purine scaffold is inherently electron-deficient, particularly at the C2, C6, and C8 positions. In 2-chloro-6-methyl-1H-purine, the substitution pattern dictates its behavior in both biological environments and synthetic reactors. The C6-methyl group provides electron density via hyperconjugation, subtly deactivating the pyrimidine ring compared to fully halogenated analogs, while the C2-chlorine remains a prime target for transition-metal-catalyzed cross-coupling [1].

Table 1: Fundamental Physicochemical Properties

ParameterValue / DescriptionAnalytical Significance
CAS Number 1681-19-2Unique identifier for regulatory tracking.
Molecular Formula C₆H₅ClN₄Establishes the baseline mass for MS validation.
Molecular Weight 168.59 g/mol Critical for stoichiometric calculations in catalysis.
Physical Form Yellow Solid / Colorless CrystalsColor variation often indicates trace oxidation or residual metals.
Purity Standard ≥98%Essential to prevent catalyst poisoning in downstream steps.
Storage Conditions Inert atmosphere, 2-8°CPrevents ambient moisture from inducing slow hydrolysis.

Data aggregated from standardized chemical supplier documentation [1].

PurineReactivity Core 2-Chloro-6-methyl-1H-purine C2 C2-Chlorine (Electrophilic) Core->C2 C6 C6-Methyl (Steric/Electronic Modulator) Core->C6 N9 N9-Amine (Nucleophilic/Tautomeric) Core->N9 SNAr SNAr & Cross-Coupling (Requires NHC-Pd Catalysts) C2->SNAr undergoes SAR Modulates Kinase Binding (Alters IC50 Profiles) C6->SAR dictates Protect Regioselective Alkylation (Requires Soft Base e.g., Cs2CO3) N9->Protect requires

Reactivity map highlighting structural dynamics of 2-chloro-6-methyl-1H-purine.

SAR Implications: The C6-Methyl Conundrum

In rational drug design, the choice between a halogen and an alkyl group at the C6 position is never arbitrary. The C6-methyl group alters the steric bulk and removes a potential halogen-bond acceptor, which can drastically shift the binding affinity within the ATP-binding pocket of kinases.

A comparative SAR study on 4-methylbenzamide derivatives targeting leukemia cell lines (K562 and HL-60) perfectly illustrates this causality [2]. When the 2,6-dichloropurine moiety was replaced with a 2-chloro-6-methylpurine moiety, researchers observed a catastrophic loss of anticancer activity.

Table 2: Comparative SAR of Benzamide Analogs [2]

Purine SubstituentR-Group on N-phenylIC₅₀ (µM)Mechanistic Causality
2,6-Dichloropurine 3-(4-methyl-1H-imidazol-1-yl)-5-(CF₃)1.52 - 24.77C6-Cl allows favorable electrostatic interactions in the hinge region.
2-Chloro-6-methylpurine 3-(4-methyl-1H-imidazol-1-yl)-5-(CF₃)> 50.00C6-CH₃ introduces steric clash and alters the electronic dipole, abolishing binding.

Insight: This data mandates that researchers must rigorously simulate the steric impact of the C6-methyl group via in silico docking before committing to large-scale synthesis of 6-methylpurine-based libraries.

Self-Validating Experimental Protocols

To harness 2-chloro-6-methyl-1H-purine effectively, one must overcome two primary synthetic hurdles: the tautomeric nature of the unprotected N9/N7 imidazole nitrogen, and the relative inertness of the C2-chlorine bond compared to C6-halogens.

Protocol A: Regioselective N9-Protection (Blocking Tautomerism)

Causality: Unprotected 1H-purines act as bidentate ligands that rapidly poison palladium catalysts. N9-protection is mandatory prior to cross-coupling. We utilize Cesium Carbonate (Cs₂CO₃) because the large, soft cesium cation coordinates with the purine anion in a way that sterically favors electrophilic attack at the less hindered N9 position over N7.

Step-by-Step Methodology:

  • Preparation: Suspend 2-chloro-6-methyl-1H-purine (1.0 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Base Addition: Add Cs₂CO₃ (1.5 eq). Self-Validation: Stir for 30 minutes at room temperature; the solution will transition to a homogenous light-yellow state, confirming the formation of the purine anion.

  • Electrophilic Attack: Dropwise add the protecting group reagent (e.g., benzyl bromide or tetrahydropyran-2-yl chloride, 1.1 eq) at 0°C [3].

  • IPC (In-Process Control): Monitor via LC-MS after 2 hours. The mass shift must correspond to the mono-alkylated product without the presence of bis-alkylation.

  • Isolation: Quench with ice water, extract with EtOAc, and purify via flash chromatography to isolate the N9-isomer.

Protocol B: Palladium-Catalyzed C2-Arylation (Suzuki-Miyaura)

Causality: The C2-Cl bond in purines is notoriously sluggish. Standard Pd(PPh₃)₄ catalysts often fail or result in competitive degradation. We must utilize a highly active catalyst system—specifically Pd₂(dba)₃ paired with a strong σ-donating N-heterocyclic carbene (NHC) ligand (e.g., L3) to increase electron density on the palladium center, thereby forcing the oxidative addition into the C2-Cl bond [4].

Step-by-Step Methodology:

  • Degassing (Critical): Dissolve the N9-protected 2-chloro-6-methylpurine (1.0 eq) and arylboronic acid (1.5 eq) in anhydrous 1,4-dioxane. Sparge the solvent with argon for 15 minutes to remove dissolved oxygen, which would otherwise oxidize the active Pd(0) species.

  • Catalyst Assembly: Add Pd₂(dba)₃ (5 mol%), the NHC ligand (10 mol%), and anhydrous K₃PO₄ (2.0 eq).

  • Thermal Activation: Heat the sealed reaction vessel to 60–80°C for 12 hours.

  • IPC (In-Process Control): Perform TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active starting material spot validates the completion of the transmetalation and reductive elimination steps.

  • Purification: Filter through a celite pad to remove palladium black, concentrate, and purify via reverse-phase HPLC to yield the C2-arylated purine.

PdCoupling S1 1. N9-Protection (Block Tautomerism) S2 2. Pd/NHC Activation (Overcome C2-Cl Inertness) S1->S2 S3 3. Suzuki Coupling (Arylboronic Acid, 60°C) S2->S3 S4 4. IPC Monitoring (LC-MS Validation) S3->S4 S5 5. Isolation (C2-Arylated Purine) S4->S5

Self-validating workflow for Pd-catalyzed C2-arylation of purine derivatives.

Conclusion

Working with 2-chloro-6-methyl-1H-purine requires a rigorous understanding of heterocycle electronics. By recognizing the steric limitations imposed by the C6-methyl group and employing advanced NHC-palladium catalysis to activate the C2-chlorine, researchers can predictably integrate this scaffold into complex molecular architectures. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis, minimizing downstream attrition in drug discovery pipelines.

References

  • Sigma-Aldrich.
  • BenchChem. "Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity."
  • AWS / Analytical Data Archive. "2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C)
  • Acta Chimica Slovenica.
Exploratory

2-chloro-6-methyl-1H-purine CAS number 1655-05-6 data

This technical guide provides an in-depth analysis of 2-chloro-6-methyl-1H-purine , a critical heterocyclic intermediate in medicinal chemistry. DATA INTEGRITY & IDENTIFICATION NOTE Correction of CAS Registry Number: The...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-chloro-6-methyl-1H-purine , a critical heterocyclic intermediate in medicinal chemistry.

DATA INTEGRITY & IDENTIFICATION NOTE

Correction of CAS Registry Number: The CAS number provided in the prompt (1655-05-6 ) corresponds to 1-(1-propynyl)cyclohexene, a hydrocarbon.[1] The correct CAS number for 2-chloro-6-methyl-1H-purine is 1681-19-2 .[2] This guide focuses exclusively on the purine derivative (CAS 1681-19-2) as requested by the chemical nomenclature in the topic.

Core Scaffold for Nucleoside Analogs and Kinase Inhibitors

Executive Summary

2-Chloro-6-methyl-1H-purine is a bifunctional purine scaffold characterized by an electrophilic handle at the C2 position (chlorine) and a non-labile methyl group at the C6 position. Unlike the more common 2,6-dichloropurine, where both positions are reactive, the C6-methyl group in this compound forces nucleophilic attack exclusively to the C2 position or the N9/N7 nitrogens. This regiochemical control makes it an invaluable "lock-and-key" intermediate for synthesizing highly specific adenosine receptor antagonists, CDK inhibitors, and modified nucleoside antivirals (e.g., Nelarabine analogs).

Physicochemical Profile

PropertyDataNote
IUPAC Name 2-Chloro-6-methyl-9H-purineTautomerizes between N7H and N9H in solution.
CAS Number 1681-19-2 Corrected from 1655-05-6
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Appearance Pale yellow to off-white solid
Melting Point >200 °C (dec.)High lattice energy typical of purines; often decomposes before melting.
Solubility DMSO, DMF, MeOH (hot)Poorly soluble in water and non-polar solvents (Hexane).
pKa ~8.9 (N9-H)Acidic proton at N9 allows for facile deprotonation by weak bases (K₂CO₃).
Storage 2–8 °C, Inert AtmosphereHygroscopic; protect from moisture to prevent hydrolysis.

Synthetic Routes & Manufacturing

The synthesis of 2-chloro-6-methylpurine is non-trivial because direct methylation of 2,6-dichloropurine is difficult to control. Two primary strategies exist: the modern organometallic approach (Hocek Route) and the classical heterocyclization (Traube Route).

Route A: Iron-Catalyzed Cross-Coupling (The Hocek Method)

This is the preferred modern route for high-yield synthesis. It utilizes a regioselective Grignard coupling on 2,6-dichloropurine.[3] The C6-chlorine is more reactive towards cross-coupling than the C2-chlorine due to electronic effects (C6 is more electron-deficient).

  • Precursor: 2,6-Dichloropurine.[3]

  • Reagent: Methylmagnesium chloride (MeMgCl).

  • Catalyst: Fe(acac)₃ (Iron(III) acetylacetonate).

  • Mechanism: The iron catalyst facilitates the selective displacement of the C6-Cl.

Route B: Pyrimidine Cyclization (Traube Synthesis)

A classical approach involving the ring closure of a 4,5-diaminopyrimidine precursor.

  • Precursor: 2-Chloro-4,5-diamino-6-methylpyrimidine.

  • Reagent: Triethyl orthoformate (TEOF) or Formic acid.

  • Mechanism: Cyclocondensation to form the imidazole ring (N7-C8-N9).

Visualization of Synthetic Pathways

Synthesis DCP 2,6-Dichloropurine (Starting Material) TARGET 2-Chloro-6-methylpurine (CAS 1681-19-2) DCP->TARGET MeMgCl (1.1 eq), Fe(acac)3 THF/NMP, 0°C -> RT (Regioselective C6-Methylation) PYR 2-Chloro-4,5-diamino- 6-methylpyrimidine PYR->TARGET HC(OEt)3 (TEOF) Ac2O, Reflux (Traube Cyclization)

Figure 1: Synthetic pathways to 2-chloro-6-methylpurine. The Fe-catalyzed route (blue) is preferred for regioselectivity.

Reactivity & Functionalization Map

The chemical utility of 2-chloro-6-methylpurine lies in its orthogonal reactivity.[3]

  • N9-Alkylation (The Anchor): The N9 proton is acidic (pKa ~8.9). Treatment with K₂CO₃ or NaH permits alkylation or glycosylation. This is the first step in nucleoside synthesis.

    • Selectivity: N9 > N7 (Thermodynamic control). Kinetic conditions may yield N7/N9 mixtures.

  • C2-Nucleophilic Substitution (The Warhead): With C6 blocked by a methyl group, the C2-chlorine becomes the sole electrophilic site for

    
     reactions.
    
    • Nucleophiles:[4][5][6] Primary/secondary amines, alkoxides, thiols.[7]

    • Conditions: Requires heat (80–120 °C) or acid catalysis, as the 2-position is intrinsically less reactive than the 6-position of purines.

Reactivity CORE 2-Chloro-6-methylpurine SCAFFOLD N9-Alkylated Scaffold CORE->SCAFFOLD N9-Alkylation (R-X, K2CO3, DMF) NUC Nucleoside Analogs (Antivirals) KINASE Kinase Inhibitors (C2-Amine substituted) SCAFFOLD->NUC Glycosylation (Sugar-Br) SCAFFOLD->KINASE SnAr @ C2 (R-NH2, Heat)

Figure 2: Reactivity logic. N9 functionalization usually precedes C2 displacement to prevent side reactions.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis via Fe-Catalyzed Cross-Coupling

Based on the methodology established by Hocek et al. (2003).[3]

Objective: Convert 2,6-dichloropurine to 2-chloro-6-methylpurine.

Reagents:

  • 2,6-Dichloropurine (1.0 eq)

  • Methylmagnesium chloride (MeMgCl), 3.0 M in THF (1.2 eq)

  • Iron(III) acetylacetonate [Fe(acac)₃] (0.05 eq / 5 mol%)

  • Solvent: Dry THF (Tetrahydrofuran)

  • Quench: Aqueous NH₄Cl

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon.

  • Dissolution: Charge the flask with 2,6-dichloropurine (e.g., 5.0 g) and Fe(acac)₃ (470 mg). Add anhydrous THF (50 mL) and cool the mixture to 0 °C in an ice bath.

  • Addition: Slowly add MeMgCl (1.2 eq) dropwise via syringe pump over 30 minutes. The solution color will change (often dark red/brown) indicating active iron species formation.

    • Critical Control: Maintain temperature < 5 °C to prevent bis-methylation (formation of 2,6-dimethylpurine).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 1:1). The starting material (Rf ~0.5) should disappear, yielding a slightly more polar product.

  • Quench: Cool back to 0 °C. Carefully add saturated aq. NH₄Cl (20 mL). Caution: Exothermic.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (0-5% MeOH in DCM).

  • Yield: Expected yield 65–80%.

Applications in Drug Discovery

A. Nucleoside Antimetabolites

The 2-chloro-6-methyl substitution pattern is a bioisostere for 2-chloro-adenosine derivatives. The methyl group at C6 mimics the steric bulk of an amino group but lacks the hydrogen bond donor capability, altering the interaction with Adenosine Deaminase (ADA).

  • Example: Synthesis of Clofarabine or Nelarabine analogs where the 6-amino group is replaced by methyl to probe ADA resistance.

B. Kinase Inhibitors

In kinase drug discovery, the purine ring mimics the adenine of ATP.

  • C2-Position: Derivatization here with aromatic amines (via

    
    ) allows the molecule to reach into the hydrophobic pocket of the kinase ATP-binding site.
    
  • C6-Methyl: Provides a hydrophobic contact point with the "gatekeeper" residue in certain kinases (e.g., CDK, Src), potentially improving selectivity over wild-type adenine.

Safety & Handling (SDS Summary)

Hazard ClassH-CodeStatementPrecautions
Acute Toxicity H302Harmful if swallowed.Do not eat/drink in lab.
Skin Irritant H315Causes skin irritation.Wear nitrile gloves.
Eye Irritant H319Causes serious eye irritation.Wear safety goggles.
STOT-SE H335May cause respiratory irritation.Use only in a fume hood.

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Hocek, M., & Dvořáková, H. (2003). An Efficient Synthesis of 2-Substituted 6-Methylpurine Bases and Nucleosides by Fe- or Pd-Catalyzed Cross-Coupling Reactions of 2,6-Dichloropurines.[3] Journal of Organic Chemistry, 68(14), 5773–5776. Link

  • Legraverend, M., et al. (2006). Synthesis of 2,6,9-Trisubstituted Purines as Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 14(12), 3987-3995.
  • Barlin, G. B. (1976). Reactions of 2-, 6-, and 8-monosubstituted 1- and 3-methylpurines with hydroxide ions. Journal of the Chemical Society, Perkin Transactions 1, 151-155. Link

  • BenchChem. (2025).[8] Safety Data Sheet: 2-Chloro-6-methylpurine. Link

Sources

Foundational

solubility of 2-chloro-6-methyl-1H-purine in organic solvents

An In-depth Technical Guide to the Solubility of 2-chloro-6-methyl-1H-purine in Organic Solvents Disclaimer: As of March 2026, a comprehensive review of publicly accessible scientific literature and chemical databases do...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-chloro-6-methyl-1H-purine in Organic Solvents

Disclaimer: As of March 2026, a comprehensive review of publicly accessible scientific literature and chemical databases does not yield specific quantitative solubility data for 2-chloro-6-methyl-1H-purine. This guide is therefore designed to serve as a foundational resource for researchers, scientists, and drug development professionals. It provides a robust theoretical framework for predicting the solubility of this compound and a detailed experimental protocol for its precise determination.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a paramount physicochemical property. It dictates a compound's behavior in biological systems, influencing everything from absorption and distribution to bioavailability and therapeutic efficacy. For novel heterocyclic compounds like 2-chloro-6-methyl-1H-purine, a thorough understanding of their solubility in various organic solvents is a prerequisite for successful formulation, purification, and use in synthetic chemistry and biological screening assays. The purine ring system, while common in biologically active molecules, often presents solubility challenges due to its largely hydrophobic nature.[1] This guide provides the necessary tools to characterize this specific purine derivative.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between molecules.[2] An analysis of the structure of 2-chloro-6-methyl-1H-purine allows for reasoned predictions of its behavior in different classes of organic solvents.

Molecular Structure of 2-chloro-6-methyl-1H-purine:

  • Purine Core: A bicyclic aromatic heterocycle that is relatively nonpolar and capable of π-π stacking interactions.

  • -Cl (Chloro) Group: An electron-withdrawing group that introduces moderate polarity.

  • -CH₃ (Methyl) Group: A nonpolar, hydrophobic group.

  • N-H Group: A hydrogen bond donor, capable of forming strong intermolecular interactions with hydrogen bond acceptors.

  • Ring Nitrogens: The nitrogen atoms within the purine ring can act as hydrogen bond acceptors.

Predicted Solubility Profile:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the N-H group and ring nitrogens in 2-chloro-6-methyl-1H-purine, moderate to good solubility is anticipated. The solvent's hydroxyl group can interact favorably with the polar sites on the purine derivative.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and are known to dissolve a wide range of organic compounds. High solubility is predicted in these solvents, as they can effectively solvate the purine molecule by interacting with its N-H group. For many purine derivatives, solubility is often highest in neat DMSO or DMF.[3]

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack the ability to form strong hydrogen bonds. The polar character imparted by the chloro group and the nitrogen heterocycle will likely lead to poor solubility in non-polar media. The hydrophobic interactions from the methyl group and purine core are insufficient to overcome the energetic penalty of disrupting the solvent-solvent interactions.

Quantitative Data for 2-chloro-6-methyl-1H-purine

As specific experimental data is not publicly available, the following table is provided as a template for researchers to systematically record their findings. It is recommended to determine the solubility across a range of solvents with varying polarities to establish a comprehensive profile.

SolventPolarity IndexTemperature (°C)Experimental Solubility (mg/mL)Experimental Solubility (µM)Method of Analysis
Dimethyl Sulfoxide (DMSO)7.225HPLC-UV
N,N-Dimethylformamide (DMF)6.425HPLC-UV
Acetonitrile5.825HPLC-UV
Methanol5.125HPLC-UV
Ethanol4.325HPLC-UV
Acetone4.325HPLC-UV
Dichloromethane (DCM)3.125HPLC-UV
Toluene2.425HPLC-UV
Hexane0.125HPLC-UV

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[4][5] This protocol ensures that the solution has reached a state of thermodynamic equilibrium with the excess solid, providing a reliable and reproducible value.

Materials and Equipment
  • 2-chloro-6-methyl-1H-purine (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of holding the vials

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[6][7]

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-chloro-6-methyl-1H-purine (e.g., 5-10 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[4]

    • Add a known volume of the selected organic solvent (e.g., 2 mL) to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the suspension for a sufficient duration to ensure equilibrium is reached. For thermodynamic solubility, this period is typically 24 to 72 hours.[5][8][9] Shorter incubation times may only yield kinetic solubility, which is the concentration just before precipitation occurs and is not the true equilibrium value.[5]

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle by gravity for 1-2 hours.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes. Alternatively, carefully filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Perform a precise serial dilution of the supernatant with the same solvent to bring the concentration into the linear range of the analytical method.

    • Prepare a calibration curve using standard solutions of 2-chloro-6-methyl-1H-purine of known concentrations.

    • Analyze the diluted samples and standards using a validated HPLC-UV method. Purines are readily detectable by UV, typically around 254 nm.[10]

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or molarity (mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification start Start add_solid 1. Add excess solid 2-chloro-6-methyl-1H-purine to vial start->add_solid add_solvent 2. Add known volume of organic solvent add_solid->add_solvent shake 3. Agitate on orbital shaker (24-72h at constant T) add_solvent->shake Seal Vials separate 4. Centrifuge or filter to remove undissolved solid shake->separate Reach Equilibrium dilute 5. Prepare serial dilutions of clear supernatant separate->dilute hplc 6. Analyze by HPLC-UV against a calibration curve dilute->hplc calculate 7. Calculate concentration (accounting for dilution) hplc->calculate end End: Solubility Value calculate->end

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

While specific solubility data for 2-chloro-6-methyl-1H-purine is not currently published, its molecular structure suggests favorable solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like alcohols, and poor solubility in non-polar solvents. This guide provides the theoretical basis for these predictions and, more importantly, a detailed, authoritative experimental protocol based on the benchmark shake-flask method. By following this procedure, researchers can generate reliable and accurate thermodynamic solubility data, a critical step for advancing the development and application of this promising purine derivative.

References

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • GENERAL HPLC METHODS. (n.d.). Retrieved from [Link]

  • Marques, M. R. C., & Loebenberg, R. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(3), 43-46.
  • Bharate, S. S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1968-1971.
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278.
  • Kumar, R., & Singh, S. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11494-11504.
  • Roy, L., Harrell, C., Ryan, A., Thorsteinsson, T., & Sancilio, F. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. Food and Nutrition Sciences, 4(12), 1255-1259.
  • Siedlecka-Kroplewska, K., Wolska, A., Węgrzyn, A., & Konopa, G. (2023).
  • Herrebout, W. A., & Clauwaert, J. (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Purine Derivatives in Aqueous Solutions.
  • Martínez-Mayorga, K., Gallardo-Vera, F., López-Ramos, M., & Arias-Montaño, J. A. (2019). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 24(18), 3293.
  • Al-Baraki, A., & Al-Otaibi, J. S. (2025). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach.
  • Elder, D. P., & Holm, R. (2015). Solubility in Pharmaceutical R&D: Predictions and Reality. Pharmaceutical Development and Technology, 20(3), 269-282.
  • Jamróz, M. H., & Dobrowolski, J. C. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(14), 4153.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Purpurin in Organic Solvents.
  • Makkar, H. P., & Becker, K. (2009). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of Animal Science, 87(3), 1018-1021.
  • Roy, L., Harrell, C., Ryan, A., Thorsteinsson, T., & Sancilio, F. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. SCIRP.
  • Fukuuchi, T., et al. (2012). A Simple HPLC Method for Determining the Purine Content of Beer and Beer-like Alcoholic Beverages.
  • van der Plas, H. C., & Charushin, V. N. (1982). THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM THE OCCURRENCE OF GEOMETRICAL ISOMERISM IN THE ANIONS OF AROMATIC. Wageningen University & Research eDepot.
  • Cysewski, P. (2022).
  • Miyasaka, T., Suemune, H., & Arakawa, K. (1976). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Nucleic Acids Research, 3(7), 1689-1700.
  • An, H., & Cook, P. D. (2006). Synthesis of purine derivatives.
  • Lister, J. H. (1972). Reactions of 2-, 6-, and 8-monosubstituted 1- and 3-methylpurines with hydroxide ions in water. Journal of the Chemical Society, Perkin Transactions 1, 2228-2232.

Sources

Exploratory

The Therapeutic Potential and Synthetic Versatility of 2-Chloro-6-methylpurine Derivatives: A Technical Guide

Phase I: The Chemical Architecture of 2-Chloro-6-methylpurine In the landscape of medicinal chemistry, the purine heterocycle serves as a privileged scaffold due to its ubiquity in biological systems. However, the 2-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Phase I: The Chemical Architecture of 2-Chloro-6-methylpurine

In the landscape of medicinal chemistry, the purine heterocycle serves as a privileged scaffold due to its ubiquity in biological systems. However, the 2-chloro-6-methylpurine derivative represents a highly specialized building block that deviates significantly from natural nucleobases like adenine or guanine.

The structural logic of this molecule dictates its utility. The C2 position, flanked by nitrogen atoms and an electron-withdrawing chlorine atom, is highly electrophilic. This makes it an ideal candidate for late-stage functionalization via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling. Conversely, the methyl group at the C6 position fundamentally alters the molecule's steric and electronic profile. Unlike a 6-amino group (which acts as a hydrogen-bond donor) or a 6-chloro group (which can participate in halogen bonding), the 6-methyl group is electron-donating by induction and acts solely as a hydrophobic bulk. This unique combination of a reactive C2 handle and a biologically distinct C6 profile allows researchers to probe highly specific steric tolerances within the ATP-binding pockets of target kinases.

Phase II: Synthetic Mechanics & Derivatization Workflows

To harness the therapeutic potential of 2-chloro-6-methylpurine, researchers must overcome the inherent reactivity challenges of the purine ring. The N9 proton is relatively acidic (


) and can poison transition-metal catalysts or lead to undesired N-alkylation during cross-coupling reactions. Therefore, N9-protection is a mandatory first step before C2-functionalization.

Workflow A 2-Chloro-6-methylpurine Scaffold B N9-Alkylation (Protection) A->B Base, Solvent C C2-Functionalization (Suzuki-Miyaura) B->C Pd Catalyst, Boronic Acid D Deprotection & Purification C->D Acidic Cleavage E Bioactive Derivative D->E HPLC

Workflow for the synthetic derivatization of 2-chloro-6-methylpurine scaffolds.

Protocol: Anhydrous Suzuki-Miyaura Cross-Coupling at C2

Objective: Selective C2-arylation of the purine scaffold to generate bioactive derivatives. Causality for Experimental Design: Why strictly anhydrous conditions? The 2-chloro group on the electron-deficient purine ring is highly susceptible to hydrolysis under standard aqueous basic conditions at elevated temperatures. Aqueous conditions would yield the biologically inactive 2-hydroxy (or tautomeric oxo) derivative. Utilizing anhydrous


 in degassed solvent prevents this degradation pathway.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine the N9-protected 2-chloro-6-methylpurine derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and finely milled anhydrous

    
     (2.0 eq).
    
  • Catalyst Addition: Add

    
     (0.05 eq) as the catalyst. Causality: Tetrakis(triphenylphosphine)palladium(0) provides a robust catalytic cycle, facilitating the challenging oxidative addition into the C-Cl bond of the electron-deficient purine.
    
  • Solvent Introduction: Inject anhydrous DMF (degassed via three freeze-pump-thaw cycles) to achieve a 0.1 M concentration. Causality: Degassing is critical to prevent the oxidation of the Pd(0) catalyst and to suppress the homocoupling of the arylboronic acid.

  • Reaction: Heat the mixture to 90 °C for 12–18 hours under continuous stirring.

  • Self-Validating Checkpoint: Before proceeding to workup, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Logic: The reaction is confirmed successful by the complete disappearance of the characteristic 3:1 isotopic cluster of the starting 2-chloropurine (due to

    
     and 
    
    
    
    ) and the emergence of the
    
    
    peak corresponding to the arylated product. If the chlorine isotope pattern persists, the oxidative addition step has failed, indicating moisture contamination or catalyst deactivation.
  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black and inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

Phase III: Structure-Activity Relationship (SAR) Dynamics in Oncology

Benzamide derivatives are recognized as privileged structures in oncology, frequently utilized as inhibitors of poly(ADP-ribose) polymerase (PARP) and various protein kinases. Recent drug development efforts have explored the hybridization of 4-methylbenzamides with substituted purines to target aggressive leukemia cell lines[1].

The choice of substitution at the C6 position of the purine ring dictates the success or failure of the inhibitor.

Quantitative SAR Data Comparison
Compound ScaffoldC-4 SubstituentTarget Cell LineIC₅₀ (µM)Mechanistic Observation
4-Methylbenzamide2,6-DichloropurineK562 (Leukemia)2.27 - 2.53Optimal hinge binding; halogen bonding intact
4-Methylbenzamide2,6-DichloropurineHL-60 (Leukemia)1.42 - 1.52High activity; apoptosis induction
4-Methylbenzamide2-Chloro-6-methylpurineK562 / HL-60> 50.0Dramatic efficacy loss; steric clash at C6

Data synthesized from [2].

Mechanistic Causality of the SAR Drop-Off

Why does the 2,6-dichloropurine derivative exhibit potent anticancer activity while the 2-chloro-6-methylpurine analog fails entirely?

The ATP-binding hinge region of target kinases requires precise spatial alignment and specific electrostatic interactions. A chlorine atom at the C6 position is electron-withdrawing and can participate in critical halogen bonding with the peptide backbone of the kinase hinge region. When this chlorine is replaced by a methyl group, two detrimental effects occur:

  • Loss of Halogen Bonding: The methyl group cannot act as a hydrogen or halogen bond acceptor.

  • Steric and Electrostatic Clash: The inductive electron-donating nature of the methyl group alters the electron density of the purine ring, changing the twist angle of the benzamide scaffold and causing a steric clash within the hydrophobic pocket[3].

SAR_Logic Root Benzamide-Purine Scaffold (Kinase Target) Branch1 2,6-Dichloropurine Substitution Root->Branch1 Branch2 2-Chloro-6-methylpurine Substitution Root->Branch2 Effect1 Optimal Hinge Fit (Halogen Bonding) Branch1->Effect1 Effect2 Steric Clash at C6 (Altered H-Bonding) Branch2->Effect2 Outcome1 High Activity (IC50 ~1.5 µM) Effect1->Outcome1 Outcome2 Loss of Efficacy (IC50 > 50 µM) Effect2->Outcome2

Logical SAR pathway demonstrating the impact of C6 substitution on kinase inhibition.

Phase IV: Advanced Modalities in Synthetic Biology

Beyond small-molecule kinase inhibitors, 2-chloro-6-methylpurine derivatives are gaining traction in the development of synthetic DNA and RNA analogues. Traditional enzymatic incorporation of non-natural nucleosides into oligonucleotides is heavily restricted by the substrate tolerance and fidelity of mediating polymerases[4].

To bypass these biological limitations, researchers are utilizing synthetic ring-opening polymerization (ROP) of cyclic phosphoesters. By synthesizing monomers that feature the 2-chloro-6-methylpurine base, scientists can generate[4]. This chemical approach allows for exquisite sequence control and low dispersity, paving the way for nuclease-resistant antisense therapeutics and programmable biomaterials that leverage the unique hydrogen-bonding profile of the 6-methylpurine system.

References

  • Kalinichenko, E., Faryna, A., Bozhok, T., & Panibrat, A. "Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors." International Journal of Molecular Sciences, 2021. URL:[Link]

  • ACS Publications. "Synthetic, Functional Thymidine-Derived Polydeoxyribonucleotide Analogues from a Six-Membered Cyclic Phosphoester." Journal of the American Chemical Society, 2017. URL:[Link]

Sources

Foundational

history of 2-chloro-6-methyl-1H-purine in nucleoside synthesis

Executive Summary The heterocycle 2-chloro-6-methyl-1H-purine represents a distinct challenge and opportunity in nucleoside chemistry.[1] Unlike its ubiquitously used cousin, 2,6-dichloropurine, the 6-methyl variant intr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocycle 2-chloro-6-methyl-1H-purine represents a distinct challenge and opportunity in nucleoside chemistry.[1] Unlike its ubiquitously used cousin, 2,6-dichloropurine, the 6-methyl variant introduces a non-labile alkyl group at C6 while retaining a reactive handle at C2.[1] This guide traces the technical evolution of this scaffold, shifting from early ring-closure methods to modern transition-metal-catalyzed cross-couplings.[1] We analyze the critical decision points in its deployment: the "Base-First" vs. "Nucleoside-First" functionalization strategies and the regiochemical battles of N-glycosylation.[1]

Part 1: The Genesis of the Scaffold

Historically, accessing the 2-chloro-6-methyl substitution pattern was non-trivial.[1] The classical Traube synthesis (cyclization of 4,5-diaminopyrimidines) struggled with simultaneous installation of a stable C6-methyl and a reactive C2-chloro group due to the harsh conditions required for ring closure, which often led to hydrolysis or unwanted side reactions.[1]

The Modern Standard: Regioselective Cross-Coupling

The paradigm shifted with the advent of regioselective transition metal catalysis. The C6 position of 2,6-dichloropurine is electronically more deficient (and thus more reactive) than the C2 position, allowing for selective mono-alkylation.

Protocol 1: Iron-Catalyzed Synthesis of the Base Reference: Hocek, M. et al. (2003)

This method avoids toxic palladium and expensive ligands, utilizing the inherent electronic bias of the purine ring.

ParameterConditionMechanistic Rationale
Substrate 2,6-DichloropurineThe C6-Cl bond is weaker and more electrophilic due to N7/N9 inductive effects.[1]
Reagent MeMgCl (1.1 equiv)Grignard reagent provides the methyl source.
Catalyst Fe(acac)₃ (5 mol%)Iron catalyzes the cross-coupling via a putative Fe(I)/Fe(III) cycle.
Solvent THF/NMPNMP is critical to solubilize the purine and stabilize the active iron species.
Temp 0°C to r.t.[2][3][4]Low temperature prevents double substitution (dimethylation).

Yield: ~75-85% of 2-chloro-6-methylpurine.[1] Purity Check: ¹H NMR shows a distinct singlet for –CH₃ at δ ~2.6-2.8 ppm and loss of one C-Cl signal.[1]

Part 2: The Glycosylation Era (N9 vs. N7)

The most contentious aspect of using 2-chloro-6-methylpurine is the attachment of the sugar moiety. The presence of the electron-donating methyl group at C6 (via hyperconjugation) makes the N7 nitrogen more nucleophilic compared to the 2,6-dichloro analog, exacerbating the risk of N7-kinetic glycosylation.

The Vorbrüggen Protocol

The silyl-Hilbert-Johnson reaction (Vorbrüggen modification) remains the gold standard. However, the protocol must be tuned for this specific base.

Step-by-Step Workflow:

  • Silylation:

    • Suspend 2-chloro-6-methylpurine in HMDS (Hexamethyldisilazane) with catalytic (NH₄)₂SO₄.[1]

    • Reflux until clear (formation of N,N-bis-TMS intermediate).[1]

    • Critical: Evaporate excess HMDS strictly under anhydrous conditions. Residual HMDS acts as a base, quenching the Lewis acid in the next step.

  • Coupling (The Kinetic Control Point):

    • Dissolve silylated base and per-acylated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in anhydrous Acetonitrile (MeCN).

    • Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

    • Temperature:

      • Standard: 0°C → r.t.[2][4] yields mixture of N9/N7.[5]

      • Optimized: Refluxing in 1,2-dichloroethane (DCE) or Toluene often promotes thermodynamic equilibration to the desired N9 isomer.

  • Mechanism of Isomerization: The N7 isomer is kinetically favored but sterically crowded. Under Lewis acidic conditions and heat, the N7-glycosyl bond can cleave (transglycosylation), allowing the sugar to recombine at the thermodynamically stable N9 position.

Glycosylation_Logic Base 2-Chloro-6-methylpurine Silyl Bis-TMS Intermediate Base->Silyl HMDS, Reflux Kinetic N7-Isomer (Kinetic Product) Silyl->Kinetic TMSOTf, 0°C Thermo N9-Isomer (Thermodynamic Product) Silyl->Thermo TMSOTf, 80°C (Thermodynamic Control) Kinetic->Thermo Lewis Acid Rearrangement

Figure 1: Regioselectivity landscape in the glycosylation of 2-chloro-6-methylpurine. Note the rearrangement pathway available under high-temperature acidic conditions.[1]

Part 3: Functionalization & Reactivity Logic

Once the nucleoside is formed, the 2-chloro-6-methyl scaffold offers orthogonal reactivity.[1] This section details why this scaffold is chosen over others.

The C2-Chloro Handle (S_NAr vs. Cross-Coupling)

The C2 position is deactivated by the electron-donating C6-methyl group compared to a 2,6-dichloropurine.[1]

  • Nucleophilic Displacement: Direct displacement with amines requires high temperatures (100°C+) or high pressure.

  • Pd-Catalysis (Buchwald-Hartwig): This is the preferred modern route.[1] The C2-Cl bond is oxidative-addition competent with Pd(0), allowing introduction of complex amines or aryls under mild conditions.[1]

The C6-Methyl Functionalization

The methyl group is not inert. It serves as a precursor for:

  • Radical Bromination: NBS/AIBN converts C6-Me to C6-CH₂Br, enabling further substitution.[1]

  • Oxidation: KMnO₄ or SeO₂ can convert the methyl group to a carboxylic acid or aldehyde, opening routes to 6-carboxamide derivatives (A1 adenosine receptor agonists).

Part 4: Strategic Pathways (Base vs. Nucleoside)

A critical decision in process chemistry is when to introduce the methyl group.

Pathway A: The "Base-First" Route

  • Steps: 2,6-dichloropurine → 2-chloro-6-methylpurine → Glycosylation.[1]

  • Pros: Convergent; good for making large batches of a single API.

  • Cons: Glycosylation regioselectivity (N7/N9) is poorer due to the C6-methyl group.[1]

Pathway B: The "Nucleoside-First" Route (Hocek Method) [1]

  • Steps: 2,6-dichloropurine → Glycosylation (High N9 yield) → Fe/Pd Cross-coupling at C6.[1]

  • Pros: Excellent glycosylation yield and regiocontrol (due to electron-deficient dichloro base).[1]

  • Cons: Requires handling protected nucleosides in organometallic reactions (protecting group compatibility).

Recommendation: For library synthesis, use Pathway B . For large-scale manufacturing of a specific 6-methyl analog, optimize Pathway A .

Synthesis_Strategy Start 2,6-Dichloropurine BaseMod 2-Chloro-6-methylpurine Start->BaseMod Fe(acac)3, MeMgCl (Base-First) Nucl 2,6-Dichloro-nucleoside Start->Nucl Vorbrüggen Glycosylation FinalA Target Nucleoside (Lower N9 Selectivity) BaseMod->FinalA Vorbrüggen Glycosylation FinalB Target Nucleoside (High N9 Selectivity) Nucl->FinalB Fe(acac)3, MeMgCl (Nucleoside-First)

Figure 2: Strategic comparison of synthetic routes. Pathway B (Green) generally offers superior regiocontrol for the glycosidic bond.

References

  • Hocek, M., & Dvořáková, H. (2003). "An Efficient Synthesis of 2-Substituted 6-Methylpurine Bases and Nucleosides by Fe- or Pd-Catalyzed Cross-Coupling Reactions of 2,6-Dichloropurines." Journal of Organic Chemistry. Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] "Handbook of Nucleoside Synthesis." John Wiley & Sons. (Seminal text on silyl-Hilbert-Johnson reaction).

  • Robins, R. K. (1967). "The Purine Nucleosides." Journal of the American Chemical Society.[6] (Foundational work on purine reactivity).

  • Sivets, G. G., et al. (2021).[4] "Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues." Journal of New Developments in Chemistry. Link

  • Qu, L., et al. (2021). "Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine." Journal of Organic Chemistry. Link[5]

Sources

Exploratory

Unlocking the Biological and Synthetic Potential of the 2-Chloro-6-methylpurine Scaffold: A Comprehensive Technical Guide

Executive Summary Purine derivatives serve as the structural foundation for numerous ATP-competitive kinase inhibitors, antiviral agents, and bioactive macromolecules. Among these, the 2-chloro-6-methylpurine scaffold pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purine derivatives serve as the structural foundation for numerous ATP-competitive kinase inhibitors, antiviral agents, and bioactive macromolecules. Among these, the 2-chloro-6-methylpurine scaffold presents a highly specific steric and electronic profile. Unlike the broadly reactive 2,6-dichloropurine, the substitution of the C6 chlorine with a methyl group fundamentally alters the molecule's hydrogen-bonding capacity and spatial geometry. This whitepaper provides an in-depth analysis of the synthetic functionalization, structure-activity relationships (SAR) in oncology, and polymeric applications of the 2-chloro-6-methylpurine scaffold.

Synthetic Methodologies and Scaffold Functionalization

The utility of any pharmacophore is dictated by its synthetic accessibility. The 2-chloro-6-methylpurine scaffold requires highly regioselective synthetic routes to prevent unwanted over-alkylation or cross-reactivity.

Regioselective Iron-Catalyzed Synthesis

The traditional synthesis of alkylated purines often relies on palladium-catalyzed cross-coupling, which can suffer from poor regioselectivity when multiple halogens are present. To overcome this, researchers (such as the Hocek group) have established a highly efficient iron-catalyzed cross-coupling methodology [1]. By reacting 2,6-dichloropurine with methylmagnesium halides in the presence of an iron catalyst, the C6 position is selectively methylated.

  • Causality of Choice: Iron catalysis is specifically chosen here over palladium because it suppresses homocoupling of the Grignard reagent and exhibits an overwhelming preference for the more electrophilic C6 position of the purine ring, yielding 2-chloro-6-methylpurine with high purity.

C2-Functionalization via Suzuki-Miyaura Coupling

Once the 6-methyl group is installed, the C2-chloro position remains available for further derivatization. Palladium-catalyzed Suzuki-Miyaura cross-coupling is the standard for introducing diverse aryl groups at C2[2]. Protected ribose 2-chloro-6-methylpurine derivatives react efficiently under anhydrous conditions using catalysts like


 and carbene ligands.
  • Causality of Choice: Anhydrous conditions are critical here; the presence of water often leads to the degradation of the boronic acid or competitive SNAr substitution by hydroxide ions, which diminishes the yield of the desired C2-arylated purine.

G Start 2,6-Dichloropurine FeCat Fe-Catalyzed Cross-Coupling (MeMgX) Start->FeCat Scaffold 2-Chloro-6-methylpurine FeCat->Scaffold Regioselective C6 Methylation PdCat Pd-Catalyzed Suzuki Coupling (Ar-B(OH)2) Scaffold->PdCat C2 Arylation Polymer Polymerization (RAFT) Antimicrobial Copolymers Scaffold->Polymer Monomer Integration Product 2-Aryl-6-methylpurine Derivatives PdCat->Product

Caption: Workflow for the regioselective synthesis and downstream functionalization of 2-chloro-6-methylpurine.

Structure-Activity Relationship (SAR) in Kinase Inhibition

In the realm of targeted oncology, purine scaffolds are frequently utilized to mimic the adenine ring of ATP, allowing them to bind within the highly conserved kinase hinge region. However, the precise nature of the substituents dictates the binding affinity.

A comparative SAR study on 4-methylbenzamide derivatives (designed as potential protein kinase inhibitors) isolated the dramatic biological impact of the 2-chloro-6-methylpurine scaffold [3]. When evaluating these compounds against human leukemia (K562, HL-60) and cervical cancer (OKP-GS) cell lines, a stark contrast in efficacy was observed based solely on the C6 substituent.

  • The 2,6-Dichloropurine Moiety (Compound 7): Demonstrated potent anticancer activity (IC50 ~1.4 - 4.5 µM). The C6 chlorine acts as a weak hydrogen bond acceptor and possesses a specific van der Waals radius that fits snugly into the hydrophobic pocket of the kinase active site.

  • The 2-Chloro-6-methylpurine Moiety (Compound 9): Resulted in a complete loss of biological activity (IC50 > 50 µM).

Mechanistic Causality: The dramatic loss of activity upon substituting the C6-chloro with a C6-methyl group highlights a critical steric clash or the loss of a necessary electronic interaction. The methyl group is bulkier and completely abolishes the potential for hydrogen bonding at the C6 position, preventing the scaffold from anchoring correctly to the kinase hinge region.

Quantitative Data Presentation

Table 1: Comparative In Vitro Anticancer Activity of Benzamide-Purine Derivatives [3]

Compound IDPurine Substituent at 4-positionK562 (Leukemia) IC50 (µM)HL-60 (Leukemia) IC50 (µM)OKP-GS (Cervical) IC50 (µM)
Compound 7 2,6-dichloropurine-9-yl2.271.424.56
Compound 9 2-chloro-6-methylpurine-9-yl> 50.0> 50.0> 50.0

Macromolecular and Antimicrobial Applications

Beyond small-molecule kinase inhibitors, 2-chloro-6-methylpurine derivatives are increasingly utilized in polymer chemistry. The purine ring can be incorporated into methacrylate monomers to synthesize cationic or zwitterionic copolymers [4].

Using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, researchers can create well-defined copolymers bearing purine pendants. These polymers are investigated for their antimicrobial properties. The purine scaffold enhances the polymer's ability to interact with bacterial cell membranes or mimic natural nucleic acids, providing a novel strategy to combat methicillin-resistant S. aureus (MRSA) and other pathogens while maintaining hemocompatibility with human erythrocytes.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating systems used in the synthesis and biological evaluation of these scaffolds.

Protocol 1: Iron-Catalyzed Synthesis of 2-Chloro-6-methylpurine

Objective: Regioselective methylation of 2,6-dichloropurine.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2,6-dichloropurine (1.0 equiv) and

    
     (5 mol%, catalyst) in anhydrous THF/NMP (9:1 ratio). Causality: NMP acts as a co-solvent to stabilize the active iron species and prevent catalyst aggregation.
    
  • Grignard Addition: Cool the reaction mixture to 0 °C. Slowly add methylmagnesium bromide (MeMgBr, 1.2 equiv) dropwise over 15 minutes. Causality: Strict temperature control prevents over-alkylation at the C2 position and minimizes exothermic degradation.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC until the starting material is consumed.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     to destroy unreacted Grignard reagent. Extract with ethyl acetate (3x). Dry the organic layer over 
    
    
    
    and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc) to yield pure 2-chloro-6-methylpurine.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Evaluate the ATP-competitive inhibition of synthesized purine derivatives.

  • Reaction Setup: In a 384-well plate, combine the target kinase, specific peptide substrate, and the 2-chloro-6-methylpurine derivative (at concentrations ranging from 1 nM to 50 µM) in kinase assay buffer.

  • Initiation: Add ultra-pure ATP to initiate the reaction. Incubate at room temperature for 60 minutes. Causality: The assay must be run at the

    
     of ATP for the specific kinase to accurately assess competitive inhibition.
    
  • ATP Depletion: Add ADP-Glo™ Reagent (equal volume to the reaction) and incubate for 40 minutes. Causality: This step terminates the kinase reaction and completely depletes any remaining unreacted ATP, ensuring background noise is eliminated.

  • Signal Generation: Add Kinase Detection Reagent. This converts the generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to produce light.

  • Quantification: Measure luminescence using a microplate reader. Calculate IC50 values using non-linear regression analysis.

G Kinase Active Kinase + Substrate Reaction Kinase Reaction (ATP -> ADP) Kinase->Reaction ATP added Inhibitor Purine Scaffold (Inhibitor) Inhibitor->Reaction Competes with ATP Depletion ATP Depletion Phase (ADP-Glo Reagent) Reaction->Depletion ADP + Unused ATP Detection ADP to ATP Conversion (Kinase Detection Reagent) Depletion->Detection Pure ADP remains Luminescence Luciferase Reaction (Luminescent Output) Detection->Luminescence Newly generated ATP

Caption: Logical workflow of the ADP-Glo kinase assay for evaluating ATP-competitive purine inhibitors.

References

  • Hocek Group / Leitner, A. Iron-Catalyzed Cross-Coupling Reactions of Purines. ResearchGate. Available at: [Link]

  • Strouse et al. (2005). Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Acta Chimica Slovenica. Available at:[Link]

  • ACS Bio & Med Chem Au. (2023). Caffeine and Cationic Copolymers with Antimicrobial Properties. American Chemical Society. Available at: [Link]

Foundational

2-Chloro-6-Methylpurine: A Privileged Scaffold for Targeted Drug Discovery

This guide details the technical application of 2-chloro-6-methylpurine as a privileged scaffold in medicinal chemistry. It addresses the synthesis, reactivity, and pharmacological rationale for deploying this core in dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 2-chloro-6-methylpurine as a privileged scaffold in medicinal chemistry. It addresses the synthesis, reactivity, and pharmacological rationale for deploying this core in drug discovery programs, specifically for kinase inhibitors and nucleoside antimetabolites.

Introduction: The Purine Privilege

In the landscape of drug discovery, the purine heterocycle is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While adenine (6-aminopurine) and guanine (2-amino-6-oxopurine) are ubiquitous in nature, the 2-chloro-6-methylpurine scaffold offers a distinct synthetic and pharmacological profile.

Unlike the natural N6-methyladenine (where the methyl is on the nitrogen), 6-methylpurine features a carbon-carbon bond at the C6 position. This modification fundamentally alters the electronic landscape of the pyrimidine ring, removing the hydrogen bond donor capability of the exocyclic amine while introducing a hydrophobic volume that can exploit specific pockets in enzyme active sites (e.g., kinase gatekeeper regions). The C2-chlorine atom serves as a critical "handle" for late-stage diversification, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Core Pharmacophoric Advantages
FeaturePharmacological Impact
C6-Methyl Group Metabolic Stability: Unlike the C6-amino group of adenosine, the C6-methyl group cannot be deaminated by Adenosine Deaminase (ADA), conferring resistance to rapid metabolic clearance.Hydrophobic Interaction: Acts as a non-polar isostere of the amino group, filling hydrophobic pockets without desolvation penalties.
C2-Chlorine Synthetic Handle: Enables nucleophilic aromatic substitution (SNAr) or Palladium-catalyzed cross-couplings to introduce solubilizing groups or specific binding elements.Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the N7/N9 protons, affecting solubility and hydrogen bonding at the Hoogsteen face.
N9-Position Ribose Attachment: The canonical site for glycosylation to create nucleoside analogs (e.g., for antiviral or anticancer applications).

Chemical Accessibility & Reactivity Profile

The utility of 2-chloro-6-methylpurine relies on the ability to selectively functionalize the purine ring. The reactivity difference between the C2 and C6 positions in 2,6-dichloropurine is the cornerstone of this synthesis.

The "Handle" Concept: Regioselective Functionalization

The C6 position of 2,6-dichloropurine is significantly more electrophilic than the C2 position due to the additive inductive effects of the adjacent nitrogens (N1 and N7/N9). This allows for a sequential functionalization strategy:

  • Step 1 (C6 Modification): Introduction of the methyl group.

  • Step 2 (C2 Modification): Diversification via SNAr or cross-coupling.

Visualization: Synthetic Pathway

The following diagram illustrates the critical Fe-catalyzed pathway for installing the C6-methyl group, a superior alternative to Pd-catalyzed methods for this specific transformation.

G Start 2,6-Dichloropurine Inter 2-Chloro-6-Methylpurine (Target Scaffold) Start->Inter MeMgCl, Fe(acac)3 THF/NMP, 0°C (Fürstner Cond.) Prod1 C2-Amino Derivatives (Kinase Inhibitors) Inter->Prod1 R-NH2, S_NAr n-BuOH, 100°C Prod2 C2-Aryl Derivatives (Suzuki Coupling) Inter->Prod2 Ar-B(OH)2, Pd(0) Suzuki-Miyaura

Caption: Regioselective synthesis of 2-chloro-6-methylpurine via Iron-catalyzed cross-coupling, followed by divergent C2-functionalization.[1]

Experimental Protocols

Protocol A: Iron-Catalyzed Synthesis of 2-Chloro-6-Methylpurine

Rationale: Traditional Pd-catalyzed methylation (e.g., with AlMe3 or ZnMe2) can be expensive and sensitive. The Fe-catalyzed method using Grignard reagents (Fürstner conditions) is cost-effective, scalable, and highly regioselective for the C6 position.

Materials:

  • 2,6-Dichloropurine (1.0 equiv)[1]

  • Methylmagnesium chloride (MeMgCl), 3.0 M in THF (1.2 equiv)

  • Iron(III) acetylacetonate [Fe(acac)3] (5 mol%)

  • THF (anhydrous) and NMP (N-methylpyrrolidone) (9:1 ratio)

Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2,6-dichloropurine (1.89 g, 10 mmol) and Fe(acac)3 (177 mg, 0.5 mmol).

  • Solvent: Add anhydrous THF (45 mL) and NMP (5 mL). Cool the resulting suspension to 0°C in an ice bath.

  • Addition: Dropwise add MeMgCl (4.0 mL, 12 mmol) over 20 minutes. The solution color will change from red/orange to dark brown/black, indicating the formation of the active low-valent iron species.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The starting material (2,6-dichloro) should disappear, converting to the mono-methylated product.

    • Note: Over-reaction to 2,6-dimethylpurine is minimal if stoichiometry is strictly controlled (1.1–1.2 equiv of Grignard).

  • Quench: Carefully quench with saturated aqueous NH4Cl (20 mL) at 0°C.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (SiO2, 0–5% MeOH in DCM).

    • Yield: Typically 70–80%.

    • Characterization:1H NMR (DMSO-d6) δ 2.65 (s, 3H, CH3), 8.60 (s, 1H, H8).

Protocol B: C2-Diversification via Suzuki Coupling

Rationale: The C2-chloro group is less reactive than C6-Cl but can be activated for Pd-catalyzed coupling to install aryl or heteroaryl groups, common in kinase inhibitor design.

Methodology:

  • Reactants: Combine 2-chloro-6-methylpurine (1.0 equiv), Arylboronic acid (1.5 equiv), and K2CO3 (2.0 equiv) in Dioxane/Water (4:1).

  • Catalyst: Add Pd(PPh3)4 (5 mol%).

  • Conditions: Degas with Argon and heat to 90°C for 12 hours in a sealed tube.

  • Outcome: Yields 2-aryl-6-methylpurines.

Medicinal Chemistry Applications

Kinase Inhibition (ATP Mimicry)

The 2-chloro-6-methylpurine scaffold is an effective ATP-competitive inhibitor core.

  • Binding Mode: The purine ring mimics the adenine of ATP. The N7 nitrogen accepts a hydrogen bond from the kinase hinge region.

  • Selectivity Filter: The C6-methyl group probes the hydrophobic pocket adjacent to the hinge. Unlike the C6-amino of adenine (which donates H-bonds), the methyl group requires a hydrophobic environment. This can provide selectivity for kinases with larger or more hydrophobic gatekeeper residues.

  • Case Study (BMS-279700 Analogues): In the development of Lck and Src inhibitors, the 2-chloro-6-methyl motif (often on the aniline ring attached to the scaffold, but mechanistically related) is used to induce torsion and fill hydrophobic pockets, improving potency and selectivity [1].

Adenosine Deaminase (ADA) Resistance

A major limitation of adenosine-based drugs is rapid deamination by ADA to inactive inosine derivatives.

  • Mechanism: ADA requires a C6-amino group and N1-protonation for the hydrolytic deamination mechanism.

  • Scaffold Advantage: The 6-methylpurine core lacks the exocyclic amine, rendering it completely resistant to ADA deamination . This extends the plasma half-life of nucleoside analogs derived from this scaffold.

  • Toxicity Note: While resistant to ADA, 6-methylpurine nucleosides can be cleaved by E. coli Purine Nucleoside Phosphorylase (PNP) to release the free base, which is highly cytotoxic (inhibiting protein synthesis). This mechanism is exploited in Suicide Gene Therapy (GDEPT), where tumors are transfected with E. coli PNP and treated with non-toxic 6-methylpurine-2'-deoxyriboside (MeP-dR) [2].

Antiviral Nucleosides

Modifications at the C2 and C6 positions of purine nucleosides are critical for HCV and Coronavirus polymerase inhibitors. The 2-chloro group in 2-chloro-6-methylpurine nucleosides can modulate the sugar pucker and influence the binding affinity to the viral polymerase, while the 6-methyl group prevents metabolic deactivation [3].

References

  • Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of BMS-279700. Source: Journal of Medicinal Chemistry (2004). URL:[Link]

  • Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Source: Molecules (2005). URL:[Link]

  • An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines. Source: Journal of Organic Chemistry (2003). URL:[Link]

  • Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Source: Biochemical Pharmacology (1998). URL:[Link]

  • Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Source: Bioorganic & Medicinal Chemistry Letters (2012). URL:[Link]

Sources

Exploratory

Metabolic Stability of 2-Chloro-6-Methylpurine Analogs: A Technical Guide

Executive Summary The 2-chloro-6-methylpurine (2Cl-6MeP) scaffold represents a strategic deviation from canonical purine nucleosides. By substituting the 6-oxo/amino group with a methyl and the 2-position with a chlorine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-chloro-6-methylpurine (2Cl-6MeP) scaffold represents a strategic deviation from canonical purine nucleosides. By substituting the 6-oxo/amino group with a methyl and the 2-position with a chlorine, this scaffold achieves resistance to Adenosine Deaminase (ADA) , a primary clearance enzyme for adenosine analogs. However, this "metabolic shield" introduces distinct vulnerabilities: susceptibility to Xanthine Oxidase (XO) mediated C8-oxidation and Glutathione S-Transferase (GST) mediated nucleophilic aromatic substitution (


).

This guide details the metabolic fate of this scaffold, provides self-validating protocols for stability assessment, and outlines structural optimization strategies.

Chemical & Metabolic Context: The Scaffold Analysis

To engineer stable analogs, one must first deconstruct the metabolic pressures acting on the specific substituents.

SubstituentMetabolic Function (Pros)Metabolic Liability (Cons)Primary Enzyme
2-Chloro ADA Blockade: Steric/electronic prevention of hydrolytic deamination (unlike Adenosine/Guanosine).Electrophilic Trap: Acts as a leaving group for Glutathione (GSH) attack.GST / Non-enzymatic
6-Methyl Xanthine Blockade: Prevents direct oxidation to uric acid via the canonical hypoxanthine pathway.Oxidative Soft Spot: The methyl group can undergo CYP-mediated hydroxylation; C8 remains open for XO attack.CYP450 / XO
N7/N9 Glycosylation Site: Usually occupied by ribose/deoxyribose.Depurination: Chemical instability of the glycosidic bond (acid labile).PNP (Phosphorylase)
The "Cytosolic Gap" in Standard Assays

Critical Technical Insight: Standard Human Liver Microsomes (HLM) contain Phase I enzymes (CYPs) and Phase II enzymes (UGTs) located in the endoplasmic reticulum. However, Xanthine Oxidase (XO) , a major clearance engine for purines, is a cytosolic enzyme.

  • Risk: Relying solely on HLM stability data will yield false negative clearance results (i.e., the compound appears stable but fails in vivo).

  • Solution: You must use S9 fractions (containing both microsomes and cytosol) or Cryopreserved Hepatocytes to accurately assess the stability of 2Cl-6MeP analogs.

Mechanisms of Metabolism[1]

The metabolic fate of 2-chloro-6-methylpurine analogs bifurcates into oxidative and conjugative pathways.

Pathway A: Xanthine Oxidase (XO) Mediated Oxidation

Unlike endogenous purines, the 2-chloro substituent blocks oxidation at the C2 position. Consequently, XO activity is shunted toward the C8 position .

  • Mechanism: Nucleophilic attack by the molybdenum-hydroxyl center of XO at C8.

  • Product: 8-hydroxy-2-chloro-6-methylpurine (often tautomerizing to the 8-oxo form).

  • Impact: Increases polarity, facilitating renal excretion, but inactivates the pharmacophore.

Pathway B: Glutathione (GSH) Conjugation

The 2-chloro position on a purine ring is electron-deficient (activated by the adjacent nitrogens).

  • Mechanism:

    
     displacement of the Chloride ion by the thiolate of Glutathione.
    
  • Enzymes: Cytosolic GSTs (GST-P1, GST-M1).

  • Consequence: Formation of a Glutathione-S-conjugate, which is rapidly exported via MRP transporters (MRP1/2), leading to rapid biliary or renal clearance.

Pathway C: CYP-Mediated Methyl Oxidation

While less dominant than XO, CYP isoforms (specifically CYP3A4/2E1) can oxidize the 6-methyl group.

  • Sequence:

    
    .
    
Visualization: Metabolic Pathways

MetabolicPathways Parent 2-Chloro-6-Methylpurine Scaffold XO Xanthine Oxidase (Cytosolic) Parent->XO GST GST / GSH (Cytosolic) Parent->GST CYP CYP450 (Microsomal) Parent->CYP XO_Path C8-Oxidation (Inactive) GSH_Path GSH Conjugate (Rapid Clearance) CYP_Path 6-Hydroxymethyl Derivative XO->XO_Path Hydroxylation @ C8 GST->GSH_Path Cl Displacement (SNAr) CYP->CYP_Path Oxidation @ C6-Me

Caption: Divergent metabolic fates of the 2-chloro-6-methylpurine scaffold showing the critical roles of cytosolic enzymes (XO, GST).

Experimental Protocols

Protocol 1: S9 Fraction Stability Assay (The "Gold Standard" for Purines)

Purpose: To capture both Microsomal (CYP) and Cytosolic (XO/GST) clearance in a single assay.

Reagents:

  • Pooled Human Liver S9 Fraction (20 mg/mL protein).

  • Cofactors: NADPH (for CYPs), UDPGA (for UGTs), Oxonic Acid (optional, to inhibit Uricase if using non-human S9).

  • Critical Additive: Reduced Glutathione (GSH) at 5 mM to assess the GST pathway.

Workflow:

  • Preparation: Dilute S9 to 1.0 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Aliquot 198 µL of S9 mix into 96-well plates. Spike with 2 µL of test compound (Final conc: 1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add 50 µL of Cofactor Mix (NADPH + UDPGA + GSH).

    • Control: Heat-inactivated S9 (No enzymatic activity).

  • Sampling: At T=0, 15, 30, 60 min, remove 50 µL aliquots.

  • Quench: Dispense into 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS.

Data Analysis: Calculate Intrinsic Clearance (


) using the depletion rate constant (

):

Protocol 2: Glutathione Trapping Assay (GSH-Scan)

Purpose: Specifically identify if the 2-chloro group is a "soft spot" for covalent binding.

  • Incubation: Incubate Test Compound (10 µM) with GSH (5 mM) in Phosphate Buffer (pH 7.4) at 37°C for 4 hours.

    • Condition A: Buffer only (Chemical reactivity).

    • Condition B: + Recombinant GST (Enzymatic reactivity).

  • Detection: Analyze via LC-MS/MS using a Neutral Loss Scan of 129 Da (pyroglutamic acid moiety) or Precursor Ion Scan of m/z 272 (GSH fragment).

  • Interpretation: Presence of [M + 307 - HCl] adduct confirms Cl displacement.

Optimization Strategies

If your 2-chloro-6-methylpurine analog shows high clearance, apply these structural modifications:

Liability IdentifiedStructural FixRationale
High C8-Oxidation (XO) C8-Substitution: Introduce a small group at C8 (e.g., -F, -CH3, or C≡N).Steric hindrance prevents XO from accessing the C8 carbon.
High GSH Conjugation Electronic Deactivation: Replace 2-Cl with 2-F (stronger C-F bond, harder nucleophilic displacement) or 2-CN.2-F is isosteric but bond energy is higher (485 kJ/mol vs 328 kJ/mol for C-Cl).
High Methyl Oxidation Deuteration: Replace 6-

with 6-

.
Kinetic Isotope Effect (KIE) slows down CYP-mediated H-abstraction.
Decision Logic for Assay Selection

AssayLogic Start Start: Stability Assessment Q1 Is the compound stable in HLM? Start->Q1 Yes Yes Q1->Yes No No Q1->No CYP Lability CheckXO Check Cytosolic Stability (Run S9 or Hepatocytes) Yes->CheckXO Result1 Stable: Proceed to PK CheckXO->Result1 Stable Result2 Unstable: C8-Oxidation likely. Modify C8. CheckXO->Result2 Unstable CheckGSH Run GSH Trapping Assay Result3 GSH Adduct Found? Replace 2-Cl. CheckGSH->Result3 Result2->CheckGSH

Caption: Decision matrix for diagnosing metabolic instability in purine analogs.

References

  • Pavese, A. et al. (2008). Substrate orientation in xanthine oxidase: crystal structure of enzyme in reaction with 2-hydroxy-6-methylpurine. Journal of Biological Chemistry. Link

  • Anders, M.W. (2004).[1] Glutathione-dependent bioactivation of haloalkanes and haloalkenes. Drug Metabolism Reviews. Link

  • Liliemark, J. (1997).[2] The Clinical Pharmacokinetics of Cladribine (2-chlorodeoxyadenosine). Clinical Pharmacokinetics. Link

  • Stresser, D.M. et al. (2023).[3] Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. BD Biosciences Technical Note. Link

  • WuXi AppTec DMPK. (2024). Establishment of Two In Vitro Glutathione Conjugation Models and Their Application in Covalent Drugs. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Chloro-6-methyl-1H-purine

Abstract This guide details the high-efficiency synthesis of 2-chloro-6-methyl-1H-purine from commercially available 2,6-dichloropurine . While nucleophilic aromatic substitution ( ) allows for facile introduction of het...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the high-efficiency synthesis of 2-chloro-6-methyl-1H-purine from commercially available 2,6-dichloropurine . While nucleophilic aromatic substitution (


) allows for facile introduction of heteroatoms (N, O, S) at the C6 position, the introduction of a methyl group (C-C bond formation) requires transition-metal catalyzed cross-coupling.

We present the Iron-Catalyzed Kumada-Corriu Cross-Coupling as the primary protocol. This method offers superior cost-efficiency and atom economy compared to Palladium-based Stille or Suzuki couplings for simple alkylation. A secondary Palladium-catalyzed Suzuki-Miyaura protocol is provided for laboratories restricting the use of Grignard reagents.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The purine scaffold possesses two electrophilic sites: C6 and C2.

  • C6 Position: Highly electron-deficient and sterically accessible. It is the primary site for nucleophilic attack.

  • C2 Position: Less reactive. Substitution at C2 typically requires prior substitution at C6 or harsher conditions.[1]

For 2,6-dichloropurine, the C6-chloride is displaced selectively by organometallic nucleophiles (MeMgCl, MeB(OH)


, Me

Sn).
Synthetic Pathway Selection
  • Pathway A: Fe-Catalyzed Grignard (Recommended): Uses FeCl

    
     or Fe(acac)
    
    
    
    with MeMgCl.
    • Pros: Cheap catalyst, high yield, excellent C6 selectivity, room temperature reaction.

    • Cons: Requires anhydrous conditions; requires N9-protection to prevent deprotonation/side reactions.

  • Pathway B: Pd-Catalyzed Stille: Uses Me

    
    Sn.
    
    • Pros: Mild, well-precedented.

    • Cons: High toxicity of organotin reagents; difficult purification.

  • Pathway C: Pd-Catalyzed Suzuki: Uses MeB(OH)

    
    .
    
    • Pros: Low toxicity.[2]

    • Cons: Methylboronic acid is less reactive than arylboronic acids; competitive protodeboronation.

Decision: This guide prioritizes Pathway A (Fe-Catalyzed) using a THP (tetrahydropyranyl) protecting group, based on the seminal work by Hocek et al. [1].

Reaction Logic Diagram

G Start 2,6-Dichloropurine (Commercially Available) Prot N9-Protection (THP Group) Start->Prot DHP, pTsOH Inter1 2,6-Dichloro-9-(THP)-purine Prot->Inter1 Coupling Fe-Catalyzed Coupling (MeMgCl, Fe(acac)3) Inter1->Coupling C6-Selective Alkylation Inter2 2-Chloro-6-methyl-9-(THP)-purine Coupling->Inter2 Deprot Acidic Deprotection (HCl/MeOH) Inter2->Deprot Final 2-Chloro-6-methyl-1H-purine (Target) Deprot->Final

Caption: Stepwise synthetic workflow ensuring regiocontrol via N9-protection and catalyst selection.

Part 2: Detailed Experimental Protocols

Stage 1: Protection (Synthesis of 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine)

Rationale: Direct alkylation of unprotected purine consumes 1 equivalent of Grignard reagent for deprotonation and reduces solubility. THP protection is robust and easily removed.

Materials:

  • 2,6-Dichloropurine (1.0 equiv)[1][3]

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    TsOH) (0.01 equiv)
  • Ethyl acetate (EtOAc) (Solvent)

Protocol:

  • Dissolution: Suspend 2,6-dichloropurine (e.g., 10 g, 52.9 mmol) in EtOAc (100 mL).

  • Catalysis: Add

    
    TsOH (100 mg).
    
  • Addition: Add DHP (5.8 mL, 63.5 mmol) dropwise over 10 minutes.

  • Reaction: Heat to 50°C for 2 hours. The suspension should clear as the product forms.

  • Workup: Wash the solution with saturated aqueous NaHCO

    
     (2 x 50 mL) to neutralize the acid.
    
  • Isolation: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from Ethanol/Heptane if necessary, though the crude is often sufficiently pure (>95%).

Stage 2: Iron-Catalyzed Cross-Coupling (The "Hocek" Conditions)

Rationale: Fe(acac)


 catalyzes the coupling of alkyl Grignards with aryl chlorides. The C6-Cl bond is significantly more labile than C2-Cl under these conditions.

Materials:

  • 2,6-Dichloro-9-(THP)-purine (from Stage 1) (1.0 equiv)

  • Methylmagnesium chloride (MeMgCl) (3.0 M in THF) (1.2 equiv)

  • Iron(III) acetylacetonate [Fe(acac)

    
    ] (0.05 equiv / 5 mol%)
    
  • Anhydrous THF (Solvent)[4]

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and septum.

  • Charging: Charge the flask with 2,6-dichloro-9-(THP)-purine (10.0 mmol, 2.73 g) and Fe(acac)

    
     (0.5 mmol, 177 mg).
    
  • Solvation: Add anhydrous THF (50 mL) via syringe. Cool the resulting red/orange solution to 0°C in an ice bath.

  • Addition: Add MeMgCl (3.0 M, 4.0 mL, 12.0 mmol) dropwise over 15 minutes.

    • Observation: The color will change rapidly (often to dark brown/black), indicating the formation of the active iron species.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for an additional 1-2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 2:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quench: Carefully add saturated aqueous NH

    
    Cl (20 mL) dropwise (Exothermic!).
    
  • Extraction: Dilute with EtOAc (100 mL) and water (50 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 50 mL).

  • Purification: Dry combined organics (MgSO

    
    ) and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3).
    
    • Yield Expectation: 75-85% of 2-chloro-6-methyl-9-(THP)-purine .

Stage 3: Deprotection

Rationale: Acidic hydrolysis cleaves the THP aminal bond to release the free N-H purine.

Protocol:

  • Dissolution: Dissolve the intermediate from Stage 2 in Methanol (50 mL).

  • Acidification: Add 1N HCl (10 mL).

  • Reaction: Heat to 60°C for 1-2 hours.

  • Neutralization: Cool to RT. Neutralize with solid NaHCO

    
     or 1N NaOH to pH 7.
    
  • Isolation: Evaporate methanol. The product often precipitates from the remaining aqueous mixture. Filter and wash with cold water. Alternatively, extract with EtOAc/THF (THF helps solubility of free purines).

  • Final Product: 2-Chloro-6-methyl-1H-purine .

Part 3: Alternative Protocol (Suzuki-Miyaura)

Use this if Grignard reagents are prohibited or if Fe-catalysis fails due to substrate-specific interference.

Reaction:



Protocol:

  • Mix: In a pressure vial, combine 2,6-dichloropurine (1 equiv), Methylboronic acid (1.5 equiv), K

    
    CO
    
    
    
    (3 equiv), and Pd(PPh
    
    
    )
    
    
    (5 mol%).
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Heat: Seal and heat to 100°C for 12-16 hours.

  • Note: Methylboronic acid can be prone to protodeboronation. Using Trimethylboroxine or Potassium methyltrifluoroborate often gives higher yields than the free acid.

Part 4: Quality Control & Data Analysis

Expected Analytical Data
ParameterSpecificationNotes
Appearance White to off-white solid

H NMR (DMSO-

)

2.65 (s, 3H, -CH

)
Characteristic methyl singlet

8.40 (s, 1H, H8)
Purine C8 proton

13.0-13.5 (br s, 1H, NH)
Exchangeable

C NMR

ppm (CH

)
Mass Spec (ESI+) [M+H]

= 169.0/171.0
Cl isotope pattern (3:1)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Fe step) Wet solvent/reagentsFe-catalyzed couplings are strictly moisture sensitive. Flame dry glassware.
Regioselectivity Loss Temperature too highKeep addition at 0°C. Do not reflux.
Bis-alkylation (2,6-dimethyl) Excess GrignardStrictly control stoichiometry (1.1 - 1.2 equiv).
Incomplete Deprotection Insufficient acid/timeTHP cleavage on electron-deficient purines can be slow. Increase temp to 60°C.

Part 5: References

  • Hocek, M., & Dvořáková, H. (2003). "An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines."[5][6] Journal of Organic Chemistry, 68(14), 5773-5776.

  • Hocek, M., & Šilhár, P. (2007).[7] "Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides." Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.16.

  • Legraverend, M., et al. (2006). "Synthesis of 2,6,9-trisubstituted purines." Bioorganic & Medicinal Chemistry, 14(12), 3987-3994.

  • BenchChem Application Note. (2025). "Protocols for the Synthesis of 2,6,9-Trisubstituted Purine Derivatives."

Sources

Application

Application Note: Regioselective N-Alkylation of 2-Chloro-6-methyl-1H-purine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The functionalization of the purine core is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The functionalization of the purine core is a cornerstone in the development of kinase inhibitors, antiviral agents, and nucleoside analogs. Specifically, 2-chloro-6-methyl-1H-purine serves as a highly versatile bifunctional scaffold; the 2-chloro group is primed for


 or transition-metal-catalyzed cross-coupling, while the 6-methyl group provides unique steric and electronic properties [1].

However, the N-alkylation of this scaffold is notoriously challenged by regioselectivity issues. The tautomeric nature of the purine ring leads to competitive alkylation at the N9 and N7 positions. This application note establishes a highly reliable, self-validating protocol for the N-alkylation of 2-chloro-6-methyl-1H-purine, detailing the mechanistic causality behind reagent selection and providing a robust method for isolating the thermodynamically favored N9-isomer.

Mechanistic Grounding & Regioselectivity (The "Why")

In solution, 2-chloro-6-methyl-1H-purine exists as an equilibrium mixture of N9-H and N7-H tautomers. Upon introduction of a base, deprotonation yields a highly delocalized purinyl anion. The subsequent nucleophilic attack on an alkyl halide (


) via an 

mechanism can occur at either the N9 or N7 nitrogen.

Purine alkylations have historically been plagued by the formation of N9/N7 regioisomeric mixtures [2]. The regiochemical outcome is dictated by a delicate balance of thermodynamics and sterics:

  • Thermodynamic Preference (N9): Alkylation at N9 is generally thermodynamically favored because it preserves the aromaticity of the pyrimidine ring more effectively and minimizes dipole repulsion.

  • Steric Shielding (C6-Methyl): The presence of the methyl group at the C6 position provides proximal steric hindrance that partially shields the N7 position from the incoming electrophile [2]. While not as bulky as a heteroaryl or fused-ring substituent, the C6-methyl group inherently biases the trajectory of the alkylating agent toward the N9 position, typically yielding an N9:N7 ratio between 4:1 and 8:1 depending on the electrophile.

G SM 2-Chloro-6-methyl-1H-purine Base Deprotonation (K2CO3 / DMF) SM->Base Anion Purinyl Anion (Delocalized) Base->Anion Alkylation Alkyl Halide (R-X) Attack Anion->Alkylation N9 N9-Alkyl Isomer (Major) Alkylation->N9 Path A (Thermodynamic) N7 N7-Alkyl Isomer (Minor) Alkylation->N7 Path B (Kinetic/Steric)

Fig 1. Mechanistic workflow and regioselectivity logic for purine N-alkylation.

Experimental Design & Parameter Justification

To engineer a reproducible protocol, the choice of base and solvent is critical. We utilize a


 / DMF  system rather than the commonly cited NaH / THF system [3].

Causality of Reagent Selection:

  • Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent that strongly solvates the potassium cation (

    
    ). This leaves the purinyl anion "naked" and highly nucleophilic, accelerating the 
    
    
    
    displacement.
  • Base (

    
    ):  Potassium carbonate is a mild, heterogeneous base. Unlike Sodium Hydride (NaH)—which deprotonates the purine quantitatively and rapidly, sometimes leading to exothermic degradation or over-alkylation (quaternary purinium salt formation)—
    
    
    
    provides a controlled, steady-state concentration of the reactive anion. This controlled release is the foundation of the protocol's high fidelity.
Table 1: Reaction Parameter Optimization Matrix
Base / Solvent SystemReaction KineticsN9 : N7 RatioImpurity ProfileRecommendation

/ DMF
Moderate (2-4 h)~6:1 Very Clean Optimal (Standardized)
NaH / DMFFast (< 1 h)~4:1High (Over-alkylation)Avoid for scale-up

/ MeCN
Slow (8-12 h)~7:1CleanAlternative for sensitive R-X
TEA / DCMVery Slow (> 24 h)~2:1High (Unreacted SM)Not recommended

Detailed Step-by-Step Protocol

This procedure describes the model synthesis of 9-benzyl-2-chloro-6-methyl-9H-purine using benzyl bromide as the alkylating agent.

Workflow Step1 1. Activation K2CO3 + DMF Step2 2. Alkylation Add R-X Step1->Step2 Step3 3. IPC LC-MS Check Step2->Step3 Step4 4. Workup H2O / EtOAc Step3->Step4 Step5 5. Purify Silica Column Step4->Step5

Fig 2. Step-by-step experimental workflow for the N-alkylation process.

Materials Required
  • 2-Chloro-6-methyl-1H-purine (1.0 equiv, 1.0 g, 5.93 mmol)

  • Anhydrous Potassium Carbonate (

    
    , 325 mesh) (1.5 equiv, 1.23 g, 8.90 mmol)
    
  • Benzyl Bromide (1.1 equiv, 1.11 g, 0.77 mL, 6.52 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (30 mL, ~0.2 M)

Workflow Execution

Step 1: Anion Generation (Activation)

  • Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 2-chloro-6-methyl-1H-purine (1.0 g) and anhydrous

    
     (1.23 g).
    
  • Add 30 mL of anhydrous DMF under a nitrogen atmosphere.

  • Stir the suspension vigorously at room temperature (

    
    ) for 30 minutes. Note: The mixture will remain a suspension. This pre-stirring ensures adequate surface-area interaction for deprotonation.
    

Step 2: Alkylation 4. Using a syringe, add benzyl bromide (0.77 mL) dropwise over 5 minutes. 5. Maintain stirring at room temperature for 2 to 4 hours.

Step 3: Self-Validating In-Process Control (IPC) 6. Sampling: Withdraw 10 µL of the reaction mixture, dilute with 1 mL of Acetonitrile, and filter through a 0.22 µm PTFE syringe filter. 7. Validation: Analyze via LC-MS (ESI+). The reaction is considered complete and self-validated when the starting material peak (


 169 

) is

relative to the product peaks. You will observe two distinct product peaks with identical mass (

259

): the major peak is the N9-isomer, and the minor peak is the N7-isomer. Once the ratio of these peaks stabilizes, quench the reaction immediately to prevent degradation.

Step 4: Quench and Workup 8. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. 9. Extract the aqueous layer with Ethyl Acetate (


 mL).
10. Wash the combined organic layers with 5% aqueous LiCl solution (

mL) to remove residual DMF, followed by brine (50 mL). 11. Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield a crude residue.

Step 5: Chromatographic Purification 12. Purify the crude mixture via Flash Column Chromatography on silica gel. 13. Eluent System: Hexanes / Ethyl Acetate (gradient from 80:20 to 50:50). 14. Crucial Elution Order: The N9-isomer is less polar and will elute first. The N7-isomer is more polar due to its higher dipole moment and will elute second.

Data Presentation & Validation Metrics

To ensure the integrity of the isolated compounds, verify the analytical signatures against the standardized metrics provided in Table 2.

Table 2: Chromatographic and Spectroscopic Properties of Regioisomers
ParameterN9-Benzyl Isomer (Major)N7-Benzyl Isomer (Minor)
Yield (Typical) 70 - 75%10 - 15%
TLC

(Hex:EtOAc 1:1)
~0.55~0.30
LC-MS (

)

259.1

259.1

NMR (Purine C8-H)
~8.05 ppm (singlet)~8.25 ppm (singlet, downfield shifted)
Dipole Moment Lower (Less polar)Higher (More polar)

Diagnostic Tip: The


 NMR chemical shift of the C8-proton is the most reliable method for distinguishing the isomers. In the N7-isomer, the C8-proton is flanked by the alkylated N7 nitrogen and the N9 nitrogen, causing a distinct downfield shift compared to the N9-isomer [2].

References

  • Title: An Efficient Synthesis of 2-Substituted 6-Methylpurine Bases and Nucleosides by Fe- or Pd-Catalyzed Cross-Coupling Reactions of 2,6-Dichloropurines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 Source: PubMed / The Journal of Organic Chemistry URL: [Link]

  • Title: High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide Source: ResearchGate URL: [Link]

Method

Application Note: Strategic Utilization of 2-Chloro-6-Methylpurine in Antiviral Nucleoside Synthesis

Executive Summary & Strategic Value In the landscape of antiviral drug design, 2-chloro-6-methylpurine (CAS 16524-15-1) represents a "privileged scaffold" distinct from the ubiquitous 2,6-dichloropurine. While the latter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the landscape of antiviral drug design, 2-chloro-6-methylpurine (CAS 16524-15-1) represents a "privileged scaffold" distinct from the ubiquitous 2,6-dichloropurine. While the latter is a gateway to guanosine/adenosine analogues via sequential displacement, the 6-methyl variant offers a direct route to carbon-substituted (C6) purines.

Why use this intermediate?

  • Adenosine Deaminase (ADA) Resistance: The C6-methyl group mimics the steric bulk of an amine but lacks the nitrogen required for deamination by ADA. This extends the plasma half-life of the resulting nucleosides.

  • Steric Probes for Viral Polymerases: The C6-methyl group serves as a non-hydrogen-bonding steric probe in the active sites of viral RNA-dependent RNA polymerases (RdRp), useful in HCV and RSV drug discovery.

  • Orthogonal Reactivity: Unlike 2,6-dichloropurine, where C6 is the most reactive electrophile, the C6-methyl group in 2-chloro-6-methylpurine is inert to nucleophilic attack. This forces reaction exclusively to the N9 position (glycosylation) or the C2 position (displacement) , simplifying regiochemical control.

Critical Chemical Properties & Reactivity Profile

Understanding the electronic perturbation caused by the C6-methyl group is essential for protocol design.

Property2,6-Dichloropurine2-Chloro-6-MethylpurineImpact on Protocol
C6 Substituent Effect Electron-Withdrawing (-I, -M)Electron-Donating (+I via hyperconjugation)Critical: The pyrimidine ring is less electron-deficient in the 6-methyl variant.
C2 Electrophilicity HighModerate/LowDisplacement of the C2-Cl requires higher temperatures or stronger nucleophiles compared to the dichloro analog.
N9 Acidity (pKa) ~8.5~9.2Requires stronger bases or silylation (BSA) for effective activation during glycosylation.
Solubility Moderate in EtOAc/THFLow in EtOAc; Good in DMF/DMSOGlycosylation often requires polar aprotic cosolvents or high-dilution conditions.

Application Workflow: The "Methyl-Purine" Map

The following flowchart outlines the strategic pathway from the raw scaffold to active antiviral nucleoside candidates.

G cluster_side Avoid N7 Isomer Start 2-Chloro-6-Methylpurine (Scaffold) Step1 N9-Glycosylation (Vorbrüggen) Start->Step1 BSA, TMSOTf Sugar Donor Inter1 Protected Nucleoside Step1->Inter1 Regioselective (N9) N7 N7-Glycosyl Isomer (Inactive) Step1->N7 Polar Solvents (Avoid) Step2 C2-Functionalization (SnAr Displacement) Inter1->Step2 R-NH2, Heat (Pressure Vessel) End 6-Methyl-2-Amino Antiviral Candidate Step2->End Deprotection

Figure 1: Synthetic workflow for converting 2-chloro-6-methylpurine into bioactive nucleosides. Note the critical branching at the glycosylation step to avoid N7 isomers.

Detailed Experimental Protocols

Protocol A: Regioselective N9-Glycosylation (Vorbrüggen Method)

Objective: Couple the purine base with a ribose/deoxyribose sugar donor while maximizing the N9/N7 regioisomeric ratio. Challenge: The 6-methyl group provides less steric shielding than a 6-iodo or 6-phenyl group, making N7 glycosylation a competitive side reaction if conditions are too polar.

Reagents:

  • 2-Chloro-6-methylpurine (1.0 eq)

  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq)

  • N,O-Bis(trimethylsilyl)acetamide (BSA ) (2.5 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf ) (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Silylation (Activation):

    • Suspend 2-chloro-6-methylpurine in anhydrous MeCN (5 mL/mmol) under Argon.

    • Add BSA (2.5 eq) dropwise.

    • Crucial Step: Heat to 80°C for 30–45 minutes until the solution becomes perfectly clear. This confirms the formation of the silylated intermediate (bis-TMS-purine).

    • Cool the solution to 0°C.

  • Coupling:

    • Dissolve the sugar donor (1.1 eq) in minimal anhydrous MeCN and add to the reaction vessel.

    • Add TMSOTf (1.1 eq) dropwise over 5 minutes at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane). The N9 isomer is typically less polar (higher Rf) than the N7 isomer.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography is mandatory to separate the N9 isomer (major) from the N7 isomer (minor).

    • Yield Expectation: 75–85% (N9:N7 ratio typically >10:1 under these conditions).

Protocol B: C2-Amination via High-Temperature

Objective: Displace the C2-chloro group with an amine (e.g., methylamine, cyclopropylamine) to generate the active antiviral core. Mechanistic Insight: Because the C6-methyl group is electron-donating, the C2 position is deactivated compared to 2,6-dichloropurine. Standard reflux in Ethanol will likely fail or proceed too slowly.

Reagents:

  • Protected Nucleoside (from Protocol A)

  • Target Amine (e.g., 2.0 M Methylamine in THF or pure Cyclopropylamine)

  • Solvent: 1,4-Dioxane or n-Butanol (High boiling point required if not using pressure)

Step-by-Step Methodology:

  • Setup:

    • Place the protected nucleoside in a pressure vessel (sealed tube) or a microwave vial.

    • Add the amine (5–10 eq). Excess amine acts as both nucleophile and base to scavenge HCl.

  • Reaction:

    • Thermal Method: Heat to 90–110°C for 12–24 hours.

    • Microwave Method (Recommended): Heat to 120°C for 45–60 minutes.

  • Monitoring:

    • Monitor by LC-MS. Look for the mass shift corresponding to [M-Cl+NHR]⁺.

    • Note: If the reaction stalls, add 1.0 eq of Diisopropylethylamine (DIPEA) to ensure the amine remains nucleophilic.

  • Workup:

    • Concentrate the reaction mixture to dryness.

    • Resuspend in EtOAc/Water for extraction or proceed directly to global deprotection (e.g., using Ammonia/MeOH) if the protecting groups are esters/benzoates.

Quality Control & Troubleshooting

Regioisomer Differentiation (NMR)

Distinguishing N9 vs. N7 isomers is the most common failure point. Use the following criteria:

FeatureN9-Isomer (Desired)N7-Isomer (Undesired)
H8 Proton Shift Typically

8.1 – 8.4 ppm
Typically shifted downfield (

8.6 – 9.0 ppm) due to proximity to the sugar.
C1' Anomeric Shift

5.8 – 6.2 ppm
Often displays different coupling constants (

).
HMBC Correlation Strong correlation between H1' and C4/C8.Correlation between H1' and C5/C8 (Distinct pattern).
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Glycosylation Incomplete SilylationIncrease BSA activation time; ensure solution is clear before adding sugar.
High N7 Isomer Ratio Solvent too polarSwitch from DMF to MeCN or Toluene/MeCN mixtures.
No Reaction at C2 Ring deactivation by C6-MeIncrease temperature to >100°C; switch to Microwave heating; use neat amine.

References

  • Antiviral Activity of 6-Methylpurines: Leonhardt, K., et al. (1987). "6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites."[1] Z Naturforsch C J Biosci.

  • Synthesis of 2,6-Modified Nucleosides: Eldrup, A. B., et al. (2015).[2] "Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication." Journal of Medicinal Chemistry.

  • Regioselective Glycosylation Strategy: Zhong, M. (2004).[3] "N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine." BYU ScholarsArchive.

  • Mechanistic Insight on

    
    :  Bunce, R. A., et al. (2022). "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." MDPI Molbank. 
    

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-Methylpurine

This Application Note is structured to provide an authoritative, field-tested guide for the palladium-catalyzed functionalization of 2-chloro-6-methylpurine . This scaffold presents unique reactivity challenges distinct...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide an authoritative, field-tested guide for the palladium-catalyzed functionalization of 2-chloro-6-methylpurine . This scaffold presents unique reactivity challenges distinct from its 6-chloropurine counterparts, requiring specific catalytic strategies.

Part 1: Strategic Abstract & Reactivity Profile

The 2-chloro-6-methylpurine scaffold is a critical intermediate in the synthesis of CDK inhibitors, adenosine receptor agonists, and antiviral agents. Unlike 6-chloropurines, which undergo facile SNAr or Pd-catalyzed coupling due to the activating effect of the adjacent nitrogen atoms, the C2-chloride is significantly less electrophilic. Furthermore, the electron-donating nature of the C6-methyl group (via hyperconjugation) further deactivates the C2 position toward oxidative addition.

Successful functionalization requires a catalytic system capable of:

  • Overcoming Deactivation: Utilizing electron-rich, bulky phosphine ligands to facilitate oxidative addition into the sluggish C2-Cl bond.

  • Preventing Catalyst Poisoning: The imidazole nitrogen (N7/N9) can coordinate to Pd(II), arresting the catalytic cycle. N9-protection or specific base selection is often mandatory.

Part 2: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Arylation/Heteroarylation at C2. Challenge: The C2-Cl bond is inert to standard Pd(PPh3)4 conditions at moderate temperatures. Solution: Use of Buchwald Precatalysts (e.g., XPhos Pd G2/G3) or SPhos to boost oxidative addition rates.

Optimized Conditions Table
ParameterStandard ConditionHigh-Difficulty Substrate (e.g., heteroaryl boronic acids)
Catalyst Pd(dppf)Cl2·DCM (5 mol%)XPhos Pd G3 (2-3 mol%)
Ligand -XPhos (if not using precatalyst)
Base K2CO3 (2.0 equiv)K3PO4 (3.0 equiv)
Solvent 1,4-Dioxane/Water (4:1)n-Butanol or Toluene/Water (10:1)
Temp/Time 90–100 °C, 4–12 h100–110 °C, 2–6 h
Step-by-Step Methodology (High-Difficulty)
  • Preparation: In a glovebox or under argon flow, charge a reaction vial with 2-chloro-6-methylpurine (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (0.02 equiv), and K3PO4 (3.0 equiv).

  • Solvation: Add degassed n-Butanol (0.2 M concentration relative to purine). Note: n-Butanol helps solubilize polar purines and allows higher reflux temperatures than dioxane.

  • Reaction: Seal the vial and heat to 100 °C. Monitor by LC-MS. The C2-Cl peak (starting material) should disappear, replaced by the product mass.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amines at C2. Challenge: Competitive coordination of the amine nucleophile and the purine imidazole nitrogens to the Palladium center. Solution: Use BrettPhos or RuPhos ligands which create a steric pocket, favoring reductive elimination of the amine over non-productive coordination.

Optimized Conditions Table
ParameterPrimary AminesSecondary Amines / Anilines
Catalyst BrettPhos Pd G3 (2-5 mol%)RuPhos Pd G3 (2-5 mol%)
Base NaOtBu (1.5 equiv) or LHMDSCs2CO3 (2.0 equiv)
Solvent t-Amyl Alcohol or DioxaneToluene or Dioxane
Temp 90–110 °C100 °C
Step-by-Step Methodology
  • Protection Check: If N9 is unsubstituted, protect it first (e.g., THP, Boc, or Benzyl). Free N9-H is incompatible with strong bases like NaOtBu and can quench the Pd-amido intermediate.

  • Charging: Combine N9-protected 2-chloro-6-methylpurine (1.0 equiv), Amine (1.2 equiv), and Base (NaOtBu, 1.5 equiv) in a vial.

  • Catalyst Addition: Add BrettPhos Pd G3 (0.03 equiv).

  • Degassing: Evacuate and backfill with Argon (3x). Add anhydrous Dioxane.

  • Execution: Heat to 100 °C for 12 hours.

  • Purification: Filter through a Celite pad to remove Pd black. Concentrate and purify via reverse-phase prep-HPLC if the product is polar.

Protocol C: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkynes at C2. Challenge: Copper-mediated homocoupling of alkynes (Glaser coupling) and Cu-coordination to purine nitrogens. Solution: A Copper-Free variant is preferred for purines to maintain cleaner reaction profiles, utilizing a highly active Pd/Ligand system.

Optimized Conditions (Copper-Free)
  • Catalyst: Pd(MeCN)2Cl2 (5 mol%)

  • Ligand: XPhos (10 mol%) - XPhos is crucial here to facilitate the difficult oxidative addition without Cu assistance.

  • Base: Cs2CO3 (2.5 equiv)

  • Solvent: MeCN or DMF

  • Temp: 80 °C

Part 3: Troubleshooting & Optimization Guide

SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Oxidative Addition failure.Switch to electron-rich, bulky ligands (e.g., from PPh3 to PCy3 or XPhos ). Increase Temp to 120 °C.
Black Precipitate (Pd Black) Catalyst decomposition (Ligand dissociation).Add excess ligand (Ligand:Pd ratio 2:1). Ensure strict O2-free conditions.
Protodehalogenation (H-at C2)

-Hydride elimination or solvent reduction.
Avoid alcoholic solvents if using strong bases. Switch to Toluene/Dioxane. Ensure anhydrous conditions.
N9-Arylation (Side Product) Competition between N9-H and C2-Cl.Mandatory: Protect N9 (THP/Bn) before coupling.

Part 4: Visualization of Reaction Logic

The following diagram illustrates the decision matrix for functionalizing the 2-chloro-6-methylpurine scaffold.

G Start Substrate: 2-Chloro-6-Methylpurine CheckN9 Is N9 Protected? Start->CheckN9 Protect Action: Protect N9 (THP/Bn) CheckN9->Protect No SelectReaction Select Coupling Type CheckN9->SelectReaction Yes Protect->SelectReaction Suzuki Suzuki (C-C) Target: Biaryl SelectReaction->Suzuki Buchwald Buchwald (C-N) Target: Amine SelectReaction->Buchwald Sonogashira Sonogashira (C≡C) Target: Alkyne SelectReaction->Sonogashira Cond_Suzuki Protocol A: Pd(dppf)Cl2 or XPhos Pd G3 K3PO4, Dioxane/H2O 100°C Suzuki->Cond_Suzuki Cond_Buchwald Protocol B: BrettPhos Pd G3 NaOtBu, t-Amyl Alcohol 100°C Buchwald->Cond_Buchwald Cond_Sono Protocol C: Pd(MeCN)2Cl2 + XPhos Cs2CO3 (Cu-Free) 80°C Sonogashira->Cond_Sono

Caption: Decision workflow for optimizing Pd-catalyzed couplings of 2-chloro-6-methylpurine, emphasizing N9-protection and ligand selection.

Part 5: References

  • Nobel Prize Committee. (2010).[1][2] Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Link

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Conditions. Link

  • Hocek, M. et al. (2003). An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines. Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. Buchwald-Hartwig Amination: Ligand Selection Guide. Link

  • Sigma-Aldrich. Palladium-Catalyzed Cross-Coupling Reaction Guide (Suzuki, Sonogashira, Buchwald). Link

  • Royal Society of Chemistry. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Link

Sources

Method

synthesis of adenine derivatives from 2-chloro-6-methylpurine

Application Note: Synthesis of Purine Nucleoside Analogs from 2-Chloro-6-Methylpurine Abstract This application note details the synthetic utility of 2-chloro-6-methylpurine (CAS 36359-59-6) as a scaffold for generating...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Purine Nucleoside Analogs from 2-Chloro-6-Methylpurine

Abstract

This application note details the synthetic utility of 2-chloro-6-methylpurine (CAS 36359-59-6) as a scaffold for generating 2-substituted-6-methylpurine derivatives . While often categorized broadly alongside adenine (6-aminopurine) derivatives due to structural homology, 6-methylpurines represent a distinct class of purine antimetabolites with unique pharmacological profiles, including Purine Nucleoside Phosphorylase (PNP) inhibition and adenosine receptor antagonism.[1] This guide provides optimized protocols for C2-functionalization via nucleophilic aromatic substitution (


) and Palladium-catalyzed cross-coupling, as well as N9-regioselective glycosylation strategies.[1]

Introduction & Strategic Analysis

2-Chloro-6-methylpurine is a "privileged scaffold" in drug discovery, distinct from the more common 2,6-dichloropurine.[1] Its unique reactivity profile is defined by the electronic interplay between the electron-donating methyl group at C6 and the electron-withdrawing chlorine at C2.

  • Structural Distinction: Unlike adenine (6-NH₂), the 6-methyl group is non-exchangeable under standard nucleophilic conditions.[1] Therefore, this scaffold is used to synthesize 6-methylpurine analogs , not adenine itself, unless the methyl group is subjected to oxidative functionalization.

  • Reactivity Hierarchy:

    • N9-Position: Most acidic (

      
      ), susceptible to alkylation/glycosylation.[1]
      
    • C2-Position: Moderately electrophilic. The C6-methyl group deactivates the ring relative to 6-chloropurine, making C2-displacement slower and often requiring catalysis or elevated temperatures.[1]

    • C6-Methyl: Benzylic-like reactivity; susceptible to radical halogenation or oxidation (advanced functionalization).[1]

Chemical Strategy & Pathways

The synthesis of biologically active derivatives typically follows a "Region-Specific" approach:

  • Path A (C2-Diversification): Introduction of amines, alkoxides, or aryl groups at C2 to mimic the guanine/adenine exocyclic patterns.

  • Path B (N9-Anchoring): Attachment of ribose, deoxyribose, or acyclic linkers to establish nucleoside bioactivity.[1]

ReactionPathways cluster_legend Reactivity Zones Start 2-Chloro-6-methylpurine N9_Alk N9-Alkylated Scaffold Start->N9_Alk Mitsunobu or Alkylation (Protocol 2) C2_Sub 2-Amino/Alkoxy-6-methylpurine (Adenine Mimic) Start->C2_Sub Pd-Catalyzed Amination or High-Temp SNAr (Protocol 1) Final Active Pharmaceutical Ingredient (API) N9_Alk->Final C2 Diversification C2_Sub->Final N9 Glycosylation C2 = Electrophilic (Hard) C2 = Electrophilic (Hard) N9 = Nucleophilic (Soft) N9 = Nucleophilic (Soft) C2 = Electrophilic (Hard)->N9 = Nucleophilic (Soft)

Figure 1: Divergent synthetic pathways for 2-chloro-6-methylpurine. Path selection depends on the stability of the N9-linker to C2-reaction conditions.

Detailed Experimental Protocols

Protocol 1: C2-Functionalization (Amination)

Direct


 on 2-chloro-6-methylpurine is sluggish. Palladium-catalyzed amination is the superior method for library generation.[1]

Method A: Buchwald-Hartwig Cross-Coupling (Recommended) This method allows the introduction of sterically hindered or electron-deficient amines under mild conditions.[1]

  • Reagents:

    • Substrate: 2-Chloro-6-methylpurine (1.0 equiv)[1]

    • Amine:

      
       (1.2 equiv)[1]
      
    • Catalyst:

      
       (2 mol%) or 
      
      
      
      [1]
    • Ligand: Xantphos or BrettPhos (4 mol%)[1]

    • Base:

      
       (2.0 equiv)[1]
      
    • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Charge a reaction vial with 2-chloro-6-methylpurine (100 mg, 0.59 mmol),

    
     (384 mg, 1.18 mmol), and the amine partner.
    
  • In a glovebox or under argon, add

    
     (11 mg, 0.012 mmol) and Xantphos (14 mg, 0.024 mmol).[1]
    
  • Add anhydrous 1,4-dioxane (3 mL) and seal the vial.

  • Heat to 100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass:

    
    ).
    
  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Method B: High-Temperature


 (Classical) 
Use this only for non-volatile, nucleophilic primary amines (e.g., methylamine, benzylamine).[1]
  • Dissolve 2-chloro-6-methylpurine in n-butanol or ethanol.[1]

  • Add excess amine (3–5 equiv).

  • Heat in a sealed tube at 120–140°C for 16–24 hours.

  • Note: Microwave irradiation (150°C, 30 min) significantly accelerates this transformation.

Protocol 2: N9-Regioselective Glycosylation

Installing the sugar moiety to create the nucleoside.[1]

Method: Mitsunobu Coupling This reaction favors the thermodynamically stable N9-isomer over the kinetic N7-isomer.

  • Reagents:

    • Purine Base: 2-Chloro-6-methylpurine (1.0 equiv)[1]

    • Sugar: Protected Ribose/Deoxyribose (e.g., 2,3,5-tri-O-benzyl-D-ribofuranose) (1.1 equiv)[1]

    • Phosphine:

      
       (1.5 equiv)[1]
      
    • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1]

    • Solvent: Anhydrous THF

Step-by-Step:

  • Dissolve the purine base, protected sugar, and

    
     in dry THF under 
    
    
    
    atmosphere.
  • Cool the solution to 0°C.

  • Add DIAD dropwise over 15 minutes. The yellow color should fade.

  • Allow to warm to room temperature and stir for 12 hours.

  • Validation: Check regioselectivity by UV or NMR. N9-isomers typically show a C8-H shift around

    
     8.0–8.5 ppm, while N7-isomers are often downfield shifted or distinct in HMBC correlation.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Comparative Data: C2-Substitution Efficiency

MethodNucleophileConditionsYield (%)Notes

(Thermal)
Benzylaminen-BuOH, 130°C, 24h65%Requires harsh heat; moderate yield.[1]

(Microwave)
MethylamineEtOH, 150°C, 20 min82%Fast; requires sealed vessel.
Pd-Catalyzed AnilinePd/Xantphos, 100°C91%Excellent for aromatic amines.[1]
Suzuki Coupling Phenylboronic Acid

,

88%Forms C-C bond (2-aryl-6-methylpurine).[1]

Advanced Functionalization: Modifying the Methyl Group

If "Adenine" (6-amino) is strictly required, the methyl group must be oxidized, though this is non-trivial.[1]

  • Radical Bromination: Reaction with NBS/AIBN yields 2-chloro-6-(bromomethyl)purine .[1]

  • Nucleophilic Displacement: The bromomethyl group can be displaced by azide (

    
    ) followed by reduction to yield 2-chloro-6-(aminomethyl)purine , a homolog of adenine.
    
  • Oxidation: Permanganate oxidation can yield 6-purinecarboxylic acid , which can be converted to an amide or amine via Curtius rearrangement (Synthetic Route:

    
    ).[1]
    

References

  • Hocek, M. et al. (2003). "An Efficient Synthesis of 2-Substituted 6-Methylpurine Bases and Nucleosides by Fe- or Pd-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry. Link[1]

  • Buchwald, S. L. et al. (2008).[2] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[1][2] Journal of the American Chemical Society.[2] Link[1]

  • Quallich, G. J. (2005). "Process for the preparation of 2-amino-6-chloropurine." Patent EP0569421B1. Link

  • Lagisetty, P. et al. (2009). "Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs." Nucleosides, Nucleotides and Nucleic Acids. Link

Disclaimer: This protocol involves the use of hazardous chemicals (palladium catalysts, chlorinated purines). All experiments should be conducted in a fume hood with appropriate PPE. Consult MSDS for 2-chloro-6-methylpurine before handling.[1]

Sources

Application

Application Note: Accelerating Purine Scaffold Derivatization through Microwave-Assisted Synthesis of 2-Chloro-6-methylpurine Analogs

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract: This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the rapid and efficient derivatization of 2-chloro-6-methylpurine. This purine scaffold is a critical building block in medicinal chemistry, and its functionalization is pivotal for developing novel therapeutic agents. We will explore the fundamental principles of microwave heating, provide detailed, validated protocols for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and discuss optimization strategies. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these methods for their specific drug discovery programs.

The Strategic Advantage of Microwave Synthesis in Purine Chemistry

The purine core is a privileged scaffold in drug discovery, forming the basis for numerous anti-cancer and anti-viral agents.[1] The functionalization of precursors like 2-chloro-6-methylpurine is traditionally hampered by long reaction times, high temperatures, and often, modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[2]

Unlike conventional heating which relies on slow, inefficient heat transfer through vessel walls, microwave irradiation energizes the molecules of the reaction mixture directly and volumetrically.[3][4] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants common in purine chemistry, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating.[5][6]

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field, colliding with other molecules and generating heat.[7]

This direct energy transfer results in remarkable accelerations of reaction rates, often reducing multi-hour or day-long refluxes to mere minutes.[4] This rapid heating not only improves throughput but can also enhance product purity by minimizing the formation of thermal degradation byproducts.[2]

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Heating A External Heat Source B Slow Conduction/ Convection through Vessel Wall A->B C Non-uniform Heating of Reaction Mixture B->C G Longer Reaction Times Potential for Byproducts C->G D Microwave Emitter E Direct Energy Transfer (Dipolar Polarization & Ionic Conduction) D->E F Rapid, Uniform Volumetric Heating of Reaction Mixture E->F H Dramatically Reduced Times Higher Purity & Yield F->H

Figure 1: Conceptual comparison of conventional vs. microwave heating.

The Chemistry: Nucleophilic Substitution on the 2-Chloro-6-methylpurine Scaffold

The 2-chloro-6-methylpurine molecule is an excellent substrate for derivatization. The primary reaction pathway exploited is Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, proceeding through a high-energy intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the purine ring's nitrogen atoms facilitates this attack at the C2 position. The subsequent departure of the stable chloride anion restores the aromaticity of the purine ring, yielding the substituted product.[8]

Microwave irradiation dramatically accelerates this process by providing the necessary activation energy more efficiently than conventional methods, leading to faster formation of the Meisenheimer complex and subsequent product.

Figure 2: General SNAr mechanism on 2-chloro-6-methylpurine.

Experimental Protocols

The following protocols are designed for use with a dedicated, single-mode microwave reactor equipped with temperature and pressure sensors. All reagents should be of high purity.

Protocol 1: Microwave-Assisted Amination

This protocol describes the synthesis of a 2-amino-6-methylpurine derivative, a common structural motif in kinase inhibitors. The methodology is adapted from established green chemistry principles for the amination of chloropurines.[9][10]

Step-by-Step Methodology:

  • Place 2-chloro-6-methylpurine (1.0 mmol, 168.6 mg) and the desired primary or secondary amine (e.g., benzylamine, 1.2 mmol, 128.6 mg, 131 µL) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Add a suitable high-boiling polar solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-butanol (3-5 mL). The choice of solvent is critical; solvents with high dielectric constants are heated more efficiently by microwaves.[6]

  • Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg, 348 µL), to scavenge the HCl generated during the reaction.

  • Seal the vessel securely with a septum cap.

  • Place the vessel into the cavity of the microwave reactor.

  • Set the reaction parameters: irradiate at a constant temperature of 140-160 °C for 10-20 minutes. The instrument will modulate the power automatically to maintain the target temperature.

  • After the irradiation is complete, allow the vessel to cool to below 50 °C using forced air cooling before venting and opening.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure 2-amino-6-methylpurine derivative.

Table 1: Typical Parameters for Microwave-Assisted Amination

ParameterValue/ReagentRationale
Substrate 2-Chloro-6-methylpurineElectrophilic purine core
Nucleophile Primary/Secondary Amine (1.2 eq.)Provides the desired side chain
Solvent DMF, DMSO, or n-BuOHHigh boiling point, polar for efficient microwave absorption
Base DIPEA (2.0 eq.)Scavenges HCl byproduct without competing as a nucleophile
Temperature 140-160 °CProvides sufficient energy for SNAr; higher than conventional
Time 10-20 minutesDrastically reduced from conventional heating hours/days
Microwave Power 100-300 W (Variable)Modulated by the instrument to maintain the set temperature
Typical Yield 75-95%Generally higher than conventional methods
Protocol 2: Microwave-Assisted Suzuki Cross-Coupling

This protocol details the formation of a C-C bond at the C2 position using a palladium-catalyzed Suzuki cross-coupling reaction. This method is invaluable for introducing aryl or heteroaryl moieties. The conditions are based on established cross-coupling methodologies for chloropurines.[11]

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vessel, add 2-chloro-6-methylpurine (1.0 mmol, 168.6 mg), the desired arylboronic acid (e.g., phenylboronic acid, 1.5 mmol, 182.9 mg), and a suitable base such as potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the vessel. Note: These operations are best performed in a glovebox or under an inert atmosphere (N₂ or Ar) to prevent catalyst degradation.

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume).

  • Seal the vessel, place it in the microwave reactor, and purge with an inert gas if the system allows.

  • Set the reaction parameters: irradiate at 120-140 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the 6-methyl-2-arylpurine product.

Table 2: Typical Parameters for Microwave-Assisted Suzuki Coupling

ParameterValue/ReagentRationale
Substrate 2-Chloro-6-methylpurineElectrophilic partner in the catalytic cycle
Coupling Partner Arylboronic Acid (1.5 eq.)Source of the new C-C bond substituent
Catalyst Pd(PPh₃)₄ (3 mol%)Facilitates the oxidative addition/reductive elimination cycle
Base K₂CO₃ or Cs₂CO₃ (3.0 eq.)Essential for the transmetalation step
Solvent Dioxane/H₂O (4:1)Solubilizes both organic and inorganic reagents
Temperature 120-140 °CAccelerates the catalytic cycle
Time 15-30 minutesSignificantly faster than traditional thermal methods
Typical Yield 60-90%Highly efficient C-C bond formation

Optimization and Strategic Considerations

  • Solvent Choice: For SNAr reactions, polar aprotic solvents like DMF and DMSO are excellent microwave absorbers and effectively solvate the intermediates. For cross-coupling, solvent systems must be chosen to solubilize all components, including the inorganic base.

  • Base Selection: In amination, a sterically hindered, non-nucleophilic base like DIPEA is crucial to prevent it from competing with the desired amine nucleophile. In cross-coupling, an inorganic base is required to facilitate the catalytic cycle.

  • Temperature and Time: A key advantage of microwave synthesis is the ability to rapidly screen reaction conditions. A typical optimization workflow involves fixing the time (e.g., 15 minutes) and running the reaction at several temperatures (e.g., 120°C, 140°C, 160°C) to find the optimal balance between reaction completion and byproduct formation.

G Start Goal: Synthesize Target Purine Derivative Substrate Select Substrate: 2-Chloro-6-methylpurine Start->Substrate ReactionType Choose Reaction Type Substrate->ReactionType SNAr S N Ar (e.g., Amination) ReactionType->SNAr Coupling Cross-Coupling (e.g., Suzuki) ReactionType->Coupling ParamsSNAr Select Parameters: - Nucleophile - Solvent (DMF, DMSO) - Base (DIPEA) SNAr->ParamsSNAr ParamsCoupling Select Parameters: - Boronic Acid - Catalyst (Pd) - Base (K₂CO₃) Coupling->ParamsCoupling MW Run Microwave Protocol (Optimize Temp & Time) ParamsSNAr->MW ParamsCoupling->MW Analysis Analyze Results (LCMS, NMR) MW->Analysis Analysis->MW Re-optimize if needed Purify Purify Product (Chromatography) Analysis->Purify Product Final Pure Product Purify->Product

Figure 3: Logical workflow for protocol development and optimization.

Conclusion

Microwave-assisted synthesis provides a robust, rapid, and highly efficient platform for the derivatization of the 2-chloro-6-methylpurine scaffold. By leveraging the principles of direct molecular heating, researchers can significantly shorten synthesis times, improve yields, and accelerate the discovery-synthesis-testing cycle. The protocols provided herein serve as a validated starting point for the development of diverse libraries of purine analogs, paving the way for the discovery of next-generation therapeutics.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave Assisted Organic Synthesis. (2002). Columbia University.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). International Journal of Novel Research and Development (IJNRD).
  • The green synthesis of pyrimidine and purine derivatives under microwave irradiation. (n.d.).
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Latest advances on regiospecific microwave-assisted synthesis of novel purine derivatives as antitumor agents. (2008). Taylor & Francis Online.
  • Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. (n.d.). Europe PMC.
  • An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines. (2003). Journal of Organic Chemistry.
  • Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. (2006). Journal of the Brazilian Chemical Society.
  • Microwave assisted synthesis of 6-Substituted aminopurine analogs in water. (2025).
  • Nucleophilic Substitution Reactions. (n.d.). King Saud University.

Sources

Method

Application Notes and Protocols for the Chlorination of 6-Methylpurine

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details the procedural considerations for the chlorination of 6-methylpurine, a significant transformation in the synthesis of vari...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the procedural considerations for the chlorination of 6-methylpurine, a significant transformation in the synthesis of various biologically active purine analogs. While the direct chlorination of 6-methylpurine is not extensively documented in peer-reviewed literature, this document provides a detailed, proposed protocol based on well-established methods for the chlorination of analogous purine derivatives, such as hypoxanthine and guanine. This application note is designed to serve as a robust starting point for researchers, offering in-depth scientific context, a step-by-step experimental workflow, and critical safety information.

Introduction: The Significance of Chlorinated Purines

Purine analogs are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and immunosuppressive properties.[1] 6-Chloropurine and its derivatives are particularly valuable intermediates in the synthesis of a diverse array of substituted purines. The chloro group at the 6-position acts as a versatile leaving group, readily displaced by various nucleophiles to introduce functionalities such as amino, alkoxy, and thioether groups.[2][3] This chemical tractability makes the development of reliable chlorination procedures for purine scaffolds a critical endeavor in drug discovery and development.[4]

The Underlying Chemistry: A Vilsmeier-Haack Approach to Purine Chlorination

The chlorination of purine derivatives with phosphorus oxychloride (POCl₃) is a widely employed synthetic strategy.[5][6] The reaction is believed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction, where a reactive electrophilic species is generated in situ.[7]

In the context of purine chlorination, the purine nucleus itself, or a tertiary amine base such as N,N-dimethylaniline or pyridine, can act as the nucleophile that initiates the formation of a Vilsmeier-like reagent with POCl₃. This highly electrophilic intermediate then facilitates the substitution of a hydroxyl or amino group at the 6-position with a chlorine atom.

While 6-methylpurine lacks a readily displaceable hydroxyl or amino group, the electron-rich nature of the purine ring may still allow for an electrophilic attack, potentially leading to a chlorinated product. The proposed protocol is based on this chemical principle.

Safety First: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive, toxic, and moisture-sensitive reagent that must be handled with extreme caution in a well-ventilated chemical fume hood.[8][9][10][11][12]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., neoprene), and tightly fitting safety goggles or a face shield.[8][9]

  • Inert Atmosphere: Conduct all transfers and reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

  • Quenching: POCl₃ reacts violently with water in a highly exothermic reaction, releasing toxic hydrogen chloride gas.[8] Therefore, the reaction must be quenched slowly and carefully by adding the reaction mixture to ice or a cold aqueous solution in a well-ventilated fume hood.

  • Spill Management: In case of a spill, do not use water. Absorb the spill with an inert material like vermiculite or dry sand and dispose of it as hazardous waste.[11]

  • First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][10] If inhaled, move to fresh air and seek immediate medical attention.[10]

Experimental Protocol: A Proposed Method for the Chlorination of 6-Methylpurine

This protocol is a suggested starting point based on the chlorination of similar purine derivatives and may require optimization for the specific substrate, 6-methylpurine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Methylpurine≥98%Commercially Available
Phosphorus Oxychloride (POCl₃)Reagent Grade, ≥99%Commercially AvailableHandle with extreme caution.
N,N-DimethylanilineAnhydrous, ≥99.5%Commercially AvailableCan be substituted with pyridine.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially Available
Saturated Sodium Bicarbonate (NaHCO₃) SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Reaction Workflow

Chlorination_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dry glassware under vacuum or in an oven B Add 6-methylpurine and N,N-dimethylaniline to the flask A->B C Flush with inert gas (N₂ or Ar) B->C D Add POCl₃ dropwise at 0 °C C->D E Heat the reaction mixture to reflux D->E F Monitor reaction progress by TLC E->F G Cool to room temperature and remove excess POCl₃ in vacuo F->G H Slowly quench the residue with ice/water G->H I Neutralize with saturated NaHCO₃ solution H->I J Extract with an organic solvent (e.g., CH₂Cl₂) I->J K Dry the organic layer with Na₂SO₄ J->K L Concentrate the solvent K->L M Purify the crude product by column chromatography or recrystallization L->M N Characterize the final product M->N

Figure 1: A generalized workflow for the proposed chlorination of 6-methylpurine.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6-methylpurine (1.0 eq) and anhydrous N,N-dimethylaniline (2.0-3.0 eq).

  • Addition of POCl₃: Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (10-20 eq) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (the boiling point of POCl₃ is 105.8 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • In a well-ventilated fume hood, very slowly and cautiously pour the residue onto crushed ice with vigorous stirring.

    • Neutralize the acidic aqueous solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Characterization of the Product

The structure of the chlorinated product should be confirmed by standard analytical techniques.

TechniqueExpected Observations for 6-Chloro-9-methylpurine
¹H NMR A singlet for the methyl group around δ 3.7 ppm, and two singlets for the purine protons (H-2 and H-8) in the aromatic region (δ 8.7-9.2 ppm).
¹³C NMR Resonances corresponding to the purine ring carbons and the methyl carbon.
Mass Spectrometry The molecular ion peak corresponding to the mass of the chlorinated product, along with the characteristic isotopic pattern for a chlorine-containing compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
No reaction or incomplete reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure all reagents are anhydrous.
Formation of multiple products Side reactions, such as chlorination at other positions or decomposition.Optimize the reaction temperature and stoichiometry of reagents. Consider using a milder chlorinating agent.
Low yield Product loss during work-up and purification.Ensure complete extraction and careful purification. The product may be somewhat water-soluble.

An Alternative and Established Route: Methylation of 6-Chloropurine

Given the lack of a well-documented direct chlorination of 6-methylpurine, a more reliable and established synthetic route to 6-chloro-9-methylpurine involves the methylation of commercially available 6-chloropurine.

Alternative_Route Start 6-Chloropurine Product 6-Chloro-9-methylpurine Start->Product Methylation Reagents Base (e.g., NaH) Methylating Agent (e.g., CH₃I) Solvent (e.g., THF)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-chloro-6-methyl-1H-purine

Welcome to the technical support center for the synthesis of 2-chloro-6-methyl-1H-purine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-6-methyl-1H-purine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this synthesis and improve your reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter during the synthesis of 2-chloro-6-methyl-1H-purine.

Q1: Why is my reaction yield of 2-chloro-6-methyl-1H-purine consistently low?

A1: Low yields in the synthesis of 2-chloro-6-methyl-1H-purine can stem from several factors, primarily related to the reactivity of the starting materials and the stringency of the reaction conditions.

  • Incomplete Chlorination: The conversion of the hydroxyl group at the C2 position of a 6-methylhypoxanthine precursor to a chloro group is a critical step that often requires harsh conditions. If the reaction is not driven to completion, you will isolate unreacted starting material, thus lowering the yield. The choice of chlorinating agent is crucial; phosphorus oxychloride (POCl₃) is commonly used.[1][2][3] The reaction often requires high temperatures and the presence of a base to facilitate the reaction.

  • Sub-optimal Reaction Temperature and Time: The chlorination of purines is typically conducted at reflux temperatures.[1][4] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material and product, as well as the formation of unwanted side products. It is essential to monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]

  • Moisture Contamination: Chlorinating agents like POCl₃ are highly sensitive to moisture. Any water present in the reaction flask, solvents, or on the glassware will react with the chlorinating agent, reducing its effectiveness and potentially leading to the formation of byproducts. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Inefficient Work-up and Purification: The work-up procedure is critical for isolating the desired product. The crude product often requires purification by recrystallization or column chromatography to remove unreacted starting materials and byproducts.[1][5] Loss of product during these purification steps can significantly impact the final yield.

Q2: I am observing the formation of multiple unidentified byproducts in my reaction mixture. What could be the cause?

A2: The formation of multiple byproducts is a common challenge in purine synthesis, often due to the presence of multiple reactive sites on the purine ring system.

  • Side Reactions at Other Positions: The purine ring has several nitrogen atoms that can potentially react under the reaction conditions. While the desired reaction is the chlorination at the C2 position, other positions might also react, leading to a mixture of products.

  • Decomposition: As mentioned earlier, purine derivatives can be sensitive to the harsh conditions required for chlorination. Prolonged exposure to high temperatures and strong reagents can lead to the degradation of the purine ring, resulting in a complex mixture of byproducts.

  • Reaction with Solvent: The choice of solvent can influence the reaction outcome. While high-boiling inert solvents are often used, they can sometimes participate in side reactions, especially at elevated temperatures.

Q3: How can I effectively purify the crude 2-chloro-6-methyl-1H-purine?

A3: Purification of the crude product is essential to obtain a high-purity sample. The choice of purification method will depend on the nature of the impurities present.

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization can be an effective purification method.[1][5] Experiment with different solvents or solvent mixtures to find the optimal conditions for recrystallization.

  • Column Chromatography: For complex mixtures or when recrystallization is not effective, silica gel column chromatography is the method of choice.[5][6] A suitable eluent system (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol) needs to be developed to achieve good separation of the desired product from the impurities.

  • Acid-Base Extraction: Since purines are basic compounds, an acid-base extraction can be used to separate them from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the purine into the aqueous phase. The aqueous phase is then basified, and the purified purine is extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 2-chloro-6-methyl-1H-purine.

Q1: What is a common synthetic route for 2-chloro-6-methyl-1H-purine?

A1: A common and effective method for the synthesis of 2-chloro-6-methyl-1H-purine is through the regioselective cross-coupling reaction of a 9-substituted or protected 2,6-dichloropurine with one equivalent of a methylating agent, such as methylmagnesium chloride, in the presence of an iron catalyst.[7] This approach offers good yields and regioselectivity.[7] An alternative route involves the direct chlorination of a 6-methylpurine precursor, such as 6-methylhypoxanthine, using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2][3]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The key parameters to control are:

  • Purity of Starting Materials: Ensure the starting materials, especially the purine precursor, are of high purity to avoid introducing impurities that can complicate the reaction and purification.

  • Reaction Temperature: Precise temperature control is crucial to balance the reaction rate and minimize side reactions and decomposition.

  • Reaction Time: Monitoring the reaction progress by TLC or another suitable method is essential to stop the reaction at the optimal time.

  • Stoichiometry of Reagents: The molar ratios of the reactants, particularly the chlorinating agent and any base used, should be carefully controlled.

Q3: What are the safety precautions I should take when working with phosphorus oxychloride (POCl₃)?

A3: Phosphorus oxychloride is a highly corrosive and toxic chemical that reacts violently with water. It is essential to handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a suitable quenching agent, such as sodium bicarbonate solution, readily available in case of a spill.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 2-chloro-6-methyl-1H-purine from 2,6-dichloropurine.

Synthesis of 2-chloro-6-methyl-1H-purine via Fe-catalyzed Cross-Coupling

This method is adapted from the procedure described by Hocek et al. (2003).[7]

Materials:

  • 9-Substituted or protected 2,6-dichloropurine

  • Methylmagnesium chloride (in a suitable solvent like THF)

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 9-substituted or protected 2,6-dichloropurine (1 equivalent) in anhydrous THF.

  • Addition of Catalyst: Add a catalytic amount of Fe(acac)₃ (e.g., 5 mol%) to the solution.

  • Addition of Grignard Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methylmagnesium chloride (1 equivalent) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., via TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-chloro-6-methyl-9-substituted/protected purine.

  • Deprotection (if necessary): If a protecting group was used at the N9 position, it can be removed under appropriate conditions to yield the final product, 2-chloro-6-methyl-1H-purine.

Data Summary

ParameterRecommended ConditionNotes
Starting Material 9-Substituted/protected 2,6-dichloropurineProtection of N9 may be necessary for solubility and to prevent side reactions.
Reagent Methylmagnesium chloride (1 equiv.)The stoichiometry is critical for regioselectivity.
Catalyst Iron(III) acetylacetonate (Fe(acac)₃)Typically 5 mol% is sufficient.
Solvent Anhydrous THFMust be dry to prevent quenching of the Grignard reagent.
Temperature 0 °C to room temperatureInitial cooling is important for controlling the exothermic reaction.
Reaction Time Varies (monitor by TLC)Typically a few hours.
Work-up Quenching with aq. NH₄Cl, extractionStandard procedure for Grignard reactions.
Purification Silica gel column chromatographyEssential for obtaining a high-purity product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-chloro-6-methyl-1H-purine from a protected 2,6-dichloropurine.

SynthesisWorkflow Start Protected 2,6-Dichloropurine Reagents 1. MeMgCl (1 equiv.), Fe(acac)₃ 2. Anhydrous THF Reaction Cross-Coupling Reaction Start->Reaction Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Deprotection Deprotection (if needed) Purification->Deprotection Product 2-chloro-6-methyl-1H-purine Deprotection->Product

Caption: Workflow for the synthesis of 2-chloro-6-methyl-1H-purine.

References

  • Synthesis, Georg Thieme Verlag, 2006.
  • Hocek, M., & Dvoráková, H. (2003). An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines. The Journal of Organic Chemistry, 68(14), 5773–5776. [Link]

  • Singh, P., & Kumar, A. (2015). Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. Retrieved from [Link]

  • El-Sayed, N. S., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 15(1), 1-35. [Link]

  • Gagnon, D., & Riego, E. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17735-17748. [Link]

  • Taylor, M. S., & Noro, Y. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(8), 1141-1146. [Link]

  • Polem, V. (2013). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 6(3), 163-168.
  • Taylor, M. S., & Noro, Y. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(8), 1141-1146. [Link]

  • Rahman, A. U. F., & Iqbal, R. (2008). Synthesis of Purine Antiviral Agents, Hypoxanthine and 6-Mercaptopurine. ResearchGate. Retrieved from [Link]

  • Kawashima, H., Kumashiro, I., & Takenishi, T. (1967). U.S. Patent No. 3,314,938. Washington, DC: U.S.
  • Eldrup, A. B., Allerson, C. R., & Berrey, M. (2004). Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. Journal of Medicinal Chemistry, 47(22), 5284-5297. [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). List of Reagents. Retrieved from [Link]

  • Lecturio. (n.d.). Purine, Pyrimidine Metabolism, Disorders. Retrieved from [Link]

  • Wikipedia. (n.d.). Purine. Retrieved from [Link]

  • Stepanova, A. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2977. [Link]

  • Chen, J., & Li, X. (2021).
  • Wellcome Foundation Ltd. (1993).
  • Li, D., et al. (2019). Optimization of extraction conditions and determination of purine content in marine fish during boiling. Food Science & Nutrition, 7(6), 2119-2128. [Link]

  • Lecturio. (n.d.). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • Liu, Y., et al. (2015). Synthesis of N-(2-chloro purin-6-yl) aza-18-crown-6 and its interaction with human serum albumin. Organic & Biomolecular Chemistry, 13(4), 1081-1088. [Link]

  • Organic Syntheses. (n.d.). (- Cyclohexanone, 2-chloro-2-methyl- - ) and. Retrieved from [Link]

  • Zrenner, E., et al. (2006). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 4, e0094. [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]

  • Sosič, I., et al. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal. Scientific Reports, 12(1), 6401. [Link]

  • Hocek, M., & Dvorakova, H. (2003). 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine (MH-969C). aws. Retrieved from [Link]

  • The Wellcome Foundation Limited. (1993). EP Patent No. 0569421B1.

Sources

Optimization

Technical Support Center: Regioselective Alkylation of 2-Chloro-6-methylpurine

Welcome to the Alkylation Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the persistent challenge of controlling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Alkylation Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the persistent challenge of controlling N9 versus N7 regioselectivity when functionalizing 2-chloro-6-methylpurine.

Below, you will find causality-driven FAQs, targeted troubleshooting guides, and self-validating experimental protocols to ensure reproducible synthesis.

Part 1: Core Concepts & Causality (FAQ)

Q: Why does the alkylation of 2-chloro-6-methylpurine inherently produce N9/N7 regioisomeric mixtures? A: The purine ring system exists in a state of tautomeric equilibrium between the N9-H and N7-H forms. Upon deprotonation, the resulting purinyl anion distributes its negative charge across both the N9 and N7 positions[1]. While N9 is generally the thermodynamically favored site due to lower steric hindrance and greater electronic stability, the N7 position is highly nucleophilic and often reacts rapidly under kinetic control. Consequently, standard alkylation conditions frequently yield a mixture of N9 and N7 isomers.

Q: How do the C2-chloro and C6-methyl substituents specifically influence this selectivity? A: The electron-withdrawing 2-chloro group increases the acidity of the purine N-H, facilitating easier deprotonation by mild bases. However, it also reduces the overall nucleophilicity of the resulting anion. The 6-methyl group is electron-donating but sterically compact. Unlike bulky 6-(heteroaryl) groups that can physically block alkylating agents from approaching the N7 position[2], the small 6-methyl group does not sufficiently shield N7. Therefore, you cannot rely on steric hindrance alone to drive N9 selectivity; precise control of reaction thermodynamics and kinetics is required.

Part 2: Troubleshooting Guide

Issue 1: High N7 byproduct formation during standard basic alkylation.

  • Root Cause: Utilizing strong bases (e.g., NaH) in polar aprotic solvents (like DMF) at low temperatures creates a highly reactive, "naked" purinyl anion. If the alkylating agent is highly reactive (e.g., primary alkyl iodides), the reaction proceeds via an early transition state governed by kinetic control, leading to significant N7 alkylation.

  • Solution: Shift the reaction to thermodynamic control. Swap NaH for a milder base like K₂CO₃ or Cs₂CO₃, and elevate the temperature to 60–80 °C. Alternatively, employ the Mitsunobu reaction (using alcohols instead of alkyl halides), which is highly selective for the N9 position due to the specific stereoelectronic coordination of the phosphonium intermediate.

Issue 2: Attempting to synthesize the N7-alkylated isomer yields predominantly N9.

  • Root Cause: N7 alkylation is thermodynamically disfavored. Standard basic conditions will naturally equilibrate or directly funnel the reaction toward the lower-energy N9 product.

  • Solution: Utilize Lewis acid-catalyzed conditions under strict kinetic control. Reacting an N-trimethylsilylated purine with a tert-alkyl halide in the presence of SnCl₄ directs the stabilized carbocation specifically to the N7 position[3].

Issue 3: The N7-alkylated product degrades during purification.

  • Root Cause: N7-alkyl groups (especially bulky ones like tert-butyl) are highly acid-labile. Exposure to acidic silica gel or prolonged time in unbuffered aqueous workups causes dealkylation.

  • Solution: Quench the reaction strictly with saturated aqueous NaHCO₃ and perform rapid extraction. Neutralize your silica gel with 1% triethylamine (TEA) prior to column chromatography to preserve the N7-alkyl bond[4].

Part 3: Visualizations of Reaction Pathways

Workflow Start 2-Chloro-6-methylpurine Decision Target Regioisomer? Start->Decision N9 N9-Alkylation (Thermodynamic) Decision->N9 Desired N7 N7-Alkylation (Kinetic) Decision->N7 Desired Meth1 Cs2CO3 / DMF / 70°C or Mitsunobu N9->Meth1 Meth2 HMDS pre-activation SnCl4 / DCM / -78°C N7->Meth2

Decision tree for selecting regioselective alkylation conditions.

Mechanism Anion Purinyl Anion (Delocalized Charge) TS_N9 N9 Transition State (Lower Energy Barrier) Anion->TS_N9 Thermodynamic Control TS_N7 N7 Transition State (Sterically Accessible) Anion->TS_N7 Kinetic Control Prod_N9 N9-Alkyl Purine (Major Product) TS_N9->Prod_N9 Prod_N7 N7-Alkyl Purine (Minor Byproduct) TS_N7->Prod_N7

Mechanistic divergence of purinyl anion alkylation pathways.

Part 4: Quantitative Data Summary

The table below summarizes how varying the reaction parameters shifts the regioselectivity landscape for 2-chloro-6-methylpurine.

Reaction ConditionAlkylating AgentPrimary Control MechanismTypical N9:N7 RatioExpected Yield
NaH, DMF, 0 °CPrimary HalideKinetic3:1 to 5:175 - 85%
K₂CO₃, DMF, 80 °CPrimary HalideThermodynamic> 10:180 - 90%
PPh₃, DIAD, THF, 0 °CPrimary AlcoholStereoelectronic> 20:165 - 80%
HMDS, SnCl₄, DCM, -78 °Ctert-Alkyl HalideLewis Acid / Kinetic< 1:10 (N7 Major)50 - 65%

Part 5: Self-Validating Experimental Protocols

Protocol A: Thermodynamically Controlled N9-Alkylation (Base-Mediated)

Self-Validating Mechanism: The use of Cs₂CO₃ in DMF at elevated temperatures ensures that any kinetically formed N7 product has the thermal energy required to equilibrate to the lower-energy N9 transition state. Validation is performed in-process via LC-MS; the N9 isomer thermodynamically resolves as the later-eluting peak on a reverse-phase C18 column due to its lower polarity compared to the N7 isomer.

  • Preparation: Charge a flame-dried, argon-purged flask with 2-chloro-6-methylpurine (1.0 equiv) and anhydrous Cs₂CO₃ (1.5 equiv).

  • Anion Formation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and anion formation.

  • Alkylation: Dropwise add the primary alkyl halide (1.1 equiv) via syringe.

  • Thermodynamic Shift: Heat the reaction mixture to 70 °C for 4–6 hours.

  • In-Process Control (IPC): Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when the early-eluting N7 peak stabilizes at <5% relative area.

  • Workup: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Kinetically Controlled N7-tert-Alkylation (Lewis Acid Catalyzed)

Self-Validating Mechanism: Pre-silylating the purine locks the tautomeric state, preventing spontaneous N9-H deprotonation. The strict -78 °C temperature prevents thermodynamic equilibration. Validation is achieved by monitoring the absence of the de-(tert-butylated) degradation product via LC-MS, ensuring the acid-labile N7-alkyl group remains intact during the reaction and subsequent workup[4].

  • Silylation: Suspend 2-chloro-6-methylpurine (1.0 equiv) in hexamethyldisilazane (HMDS, 10 equiv) with a catalytic amount of ammonium sulfate (0.05 equiv). Reflux at 120 °C until the solution becomes completely clear (approx. 2 hours).

  • Concentration: Remove excess HMDS in vacuo to yield the silylated purine intermediate as a crude residue. Do not expose to ambient moisture.

  • Activation: Dissolve the intermediate in anhydrous dichloromethane (DCM, 0.1 M) and cool the flask to -78 °C in a dry ice/acetone bath under argon.

  • Alkylation: Add the tert-alkyl halide (1.2 equiv), followed by the slow, dropwise addition of SnCl₄ (1.0 M in DCM, 1.2 equiv)[3].

  • Kinetic Control: Stir at -78 °C for exactly 2 hours, then slowly warm to 0 °C over 30 minutes.

  • Buffered Workup: Quench immediately with cold, saturated aqueous NaHCO₃ (maintaining pH > 7). Extract with DCM.

  • Purification: Purify immediately using silica gel that has been pre-treated with 1% TEA in the eluent to prevent acid-catalyzed cleavage of the N7 substituent.

References

  • Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1 | The Journal of Organic Chemistry. acs.org.
  • Recent progress in the synthesis of N7(N9)-alkyl(aryl)purines (microreview).
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. nih.gov.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents | ACS Omega. acs.org.

Sources

Troubleshooting

Technical Support Center: Purine Regiochemistry &amp; Separation

Ticket ID: PUR-ISO-001 Topic: Separation & Identification of N7/N9 Isomers of 2-chloro-6-methylpurine Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Problem Context The Core Challenge:...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-ISO-001 Topic: Separation & Identification of N7/N9 Isomers of 2-chloro-6-methylpurine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Context

The Core Challenge: In the synthesis of nucleoside analogs (e.g., Cladribine or Clofarabine precursors), alkylation or glycosylation of 2-chloro-6-methylpurine typically yields a mixture of regioisomers.

  • N9-isomer: Thermodynamically stable, usually the bioactive target.

  • N7-isomer: Kinetically favored under certain conditions, often considered an impurity.

The 6-methyl group (electron-donating) and 2-chloro group (electron-withdrawing) create a unique electronic environment that complicates regioselectivity compared to the more common 2,6-dichloropurine. This guide provides definitive identification protocols and separation strategies.

Diagnostic Module: "Which Isomer Do I Have?"

User Query: "I have two spots on my TLC. How do I definitively confirm which is N9 and which is N7 without growing a crystal?"

The "C5 Rule" (Gold Standard)

The most reliable method for distinguishing these isomers is


C NMR , specifically looking at the chemical shift of the C5 carbon  (the bridgehead carbon between N7 and C6).
FeatureN9-Isomer (Target)N7-Isomer (Byproduct)Mechanism

C NMR (C5)

150 – 160 ppm
(Deshielded)

140 – 150 ppm
(Shielded)
The N7-alkylation disrupts the shielding cone affecting C5 more significantly than N9-alkylation.

(C5-C4)
Large Gap (~10-15 ppm)Small Gap (< 5 ppm)Reliable diagnostic metric regardless of solvent.

H NMR (H8)
Sharp singletOften broadensH8 in N7 isomers is more susceptible to solvent exchange and quadrupole broadening.
UV

Lower

(e.g., ~260-265 nm)
Bathochromic Shift (+5-10 nm)Conjugation extension in the N7 tautomeric form.

Critical Note: Chemical shifts are solvent-dependent (DMSO-


 vs CDCl

). Rely on the relative difference (

) between C4 and C5 rather than absolute values. In N9 isomers, C4 is significantly more upfield (shielded) than C5.[1]
Diagnostic Workflow Diagram

IsomerID Start Unknown Purine Isomer NMR Acquire 13C NMR (DMSO-d6 recommended) Start->NMR CheckC5 Check C5 Shift (Bridgehead Carbon) NMR->CheckC5 N9 N9 Isomer Confirmed (C5 > 150 ppm) (Thermodynamic Product) CheckC5->N9 Deshielded (Higher ppm) N7 N7 Isomer Confirmed (C5 < 145 ppm) (Kinetic Product) CheckC5->N7 Shielded (Lower ppm)

Figure 1: Decision tree for rapid NMR-based identification of purine regioisomers.

Separation Protocols

User Query: "My reaction gave a 3:1 mixture of N9:N7. How do I purify the N9 isomer efficiently?"

Method A: Flash Column Chromatography (Standard)

The N7 isomer generally exhibits higher polarity due to its zwitterionic resonance contribution, causing it to retain longer on silica gel compared to the N9 isomer.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

  • Gradient:

    • Start with 100% DCM to elute non-polar impurities.

    • Ramp to 98:2 DCM:MeOH . The N9 isomer typically elutes first.

    • Ramp to 95:5 DCM:MeOH . The N7 isomer elutes second.

  • Troubleshooting: If spots overlap, add 1% Triethylamine (TEA) to the mobile phase to reduce tailing caused by the basic nitrogen atoms.

Method B: Fractional Crystallization (Scalable)

For reactions >5g, chromatography becomes expensive. Crystallization exploits the lower solubility of the symmetric N9 lattice.

  • Solvent System: Ethanol (EtOH) or Ethyl Acetate/Hexane.

  • Protocol:

    • Dissolve the crude mixture in minimal boiling EtOH.

    • Allow to cool slowly to room temperature, then to 4°C.

    • N9 isomers often crystallize out first due to better packing efficiency (thermodynamic stability).

    • Filter the solid (N9 enriched).

    • Concentrate the mother liquor to recover the N7-rich fraction.

Synthesis Optimization (Prevention)

User Query: "I want to stop making N7. How do I force the reaction to N9?"

The ratio of N9:N7 is dictated by the interplay of Sterics , Electronics , and Thermodynamics .

Thermodynamic Control (The "Heat" Fix)

N7-alkylation is often the kinetic product (forms fastest), while N9 is the thermodynamic product (most stable).

  • Strategy: If using a reversible alkylation method, heating the reaction (80°C+) for an extended period can induce an N7

    
     N9 rearrangement .
    
  • Solvent: Dipolar aprotic solvents (DMF, DMSO) at high temperatures favor the thermodynamic N9 product.

The Mitsunobu Reaction

For alkylating with alcohols, the Mitsunobu reaction is highly N9-selective compared to standard


 alkylation.
  • Reagents:

    
     + DIAD/DEAD.
    
  • Selectivity: Often >10:1 (N9:N7) because the bulky phosphonium intermediate faces steric repulsion from the purine C6-substituent, steering the attack to the less hindered N9.

Base Selection
  • Avoid:

    
     in DMF (often leads to "loose" ion pairs and poor selectivity, ~3:1 ratio).
    
  • Prefer:

    
     in Acetone or DMF. The potassium cation coordinates with N7 and the C6-substituent (chelation control), potentially blocking N7 and directing the electrophile to N9.
    
Optimization Workflow

SynthesisOpt Start Start Synthesis Cond1 Standard Alkylation (R-X + Base) Start->Cond1 Cond2 Mitsunobu (R-OH + PPh3) Start->Cond2 Kinetic Kinetic Control (Low Temp, NaH) Cond1->Kinetic 0°C - RT Thermo Thermodynamic Control (High Temp, K2CO3) Cond1->Thermo >60°C Pure High N9 Yield (>90%) Cond2->Pure High Selectivity Mix High N7 Mixture (Hard to Separate) Kinetic->Mix Thermo->Pure

Figure 2: Workflow for selecting reaction conditions to minimize N7 impurity formation.

Frequently Asked Questions (FAQ)

Q: Why does the C6-methyl group matter compared to C6-chloro? A: The methyl group is electron-donating (via hyperconjugation), making the purine ring slightly more electron-rich than the 2,6-dichloro analog. This increases the nucleophilicity of N7, potentially making N7-alkylation more competitive. This makes strict thermodynamic control (heating) even more important for this specific substrate.

Q: Can I use UV to quantify the ratio? A: Only roughly. N7 isomers typically show a bathochromic shift (red shift) of 5–10 nm compared to N9. However, extinction coefficients (


) differ. For precise quantification, use qNMR (Quantitative NMR) or HPLC with a calibrated standard.

Q: Is the N7 isomer useless? A: Not always. Some N7-substituted purines possess unique antiviral or immunomodulatory properties. However, if your target is a Cladribine analog, N7 is an impurity that must be removed to <0.1% for pharmaceutical compliance.

References

  • BenchChem Technical Support. (2025).[1][2] Distinguishing between N7 and N9 purine isomers by NMR. Retrieved from

  • Kjellberg, J., et al. (1986). Regioselectivity in the alkylation of purines. Nucleosides and Nucleotides.
  • Zhong, M., & Robins, M. J. (2006).[3] Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. Journal of Organic Chemistry, 71(23), 8901-8906.[3] Link

  • Hockova, D., et al. (2004). N7- and N9-substituted purine derivatives: A 15N NMR study. Magnetic Resonance in Chemistry.
  • ChemicalBook. (2025).[4][5] Synthesis of 2-Chloro-N-methyl-9H-purin-6-amine. Link

Sources

Optimization

Technical Support Center: Overcoming Solubility Issues with 2-Chloro-6-Methylpurine

Executive Summary & Compound Profile The Challenge: 2-Chloro-6-methylpurine (2C6MP) presents a classic "purine problem." Its planar, aromatic structure drives strong intermolecular - stacking, resulting in high crystal l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The Challenge: 2-Chloro-6-methylpurine (2C6MP) presents a classic "purine problem." Its planar, aromatic structure drives strong intermolecular


-

stacking, resulting in high crystal lattice energy. Simultaneously, the hydrophobic methyl group at C6 and the chloro-substituent at C2 reduce its polarity compared to natural purines like guanine or adenine.

The Result: Users frequently encounter "crashing out" (precipitation) when diluting DMSO stock solutions into aqueous media (cell culture, buffers), leading to erratic assay data and false negatives.[1]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 168.58 g/mol Small molecule, but prone to aggregation.
LogP (Predicted) ~1.5 - 1.9Moderately lipophilic; prefers organic solvents.[1]
pKa (Acidic) ~8.5 (N9-H)Deprotonates at high pH (solubility

), but risk of hydrolysis increases.[1]
pKa (Basic) ~1.5 - 2.0 (N7/N1)Protonates only at very low pH; not useful for biological assays.[1]
Key Risk Hydrolytic Instability The C2-Chlorine is a good leaving group. Heating in water or high pH promotes hydrolysis to 2-hydroxy-6-methylpurine.

Standard Solubilization Protocol (In Vitro)

User Question: "I can't get 2C6MP to dissolve in water or PBS. What is the standard procedure for creating a stable stock?"

Technical Guidance: Do not attempt to dissolve 2C6MP directly in aqueous buffers. You must use a "cosolvent system" where the compound is first dissolved in a water-miscible organic solvent (DMSO) before introduction to the aqueous environment.[1]

Step 1: The Master Stock (DMSO)

Dimethyl sulfoxide (DMSO) is the solvent of choice because it effectively disrupts the purine


-stacking interactions.[1]
  • Solvent Grade: Use anhydrous, cell-culture grade DMSO (stored in a desiccator). Water absorption by DMSO reduces its solubilizing power.

  • Concentration: Aim for a 50 mM to 100 mM master stock.

  • Dissolution:

    • Add DMSO to the weighed powder.

    • Vortex vigorously for 30 seconds.

    • If undissolved particles remain: Sonicate in a water bath at 35°C–40°C for 5–10 minutes. Do not exceed 45°C to avoid thermal degradation [1].

Step 2: The "Crash-Out" Prevention (Aqueous Dilution)

The most common failure point is adding the high-concentration DMSO stock directly to a large volume of cold media. This causes local supersaturation and immediate precipitation.

The "Intermediate Dilution" Method: Instead of a 1:1000 single-step dilution, use a serial step-down approach.

DilutionProtocol Stock Master Stock (100 mM in DMSO) Inter Intermediate Stock (10 mM) Solvent: 100% DMSO Stock->Inter 1:10 Dilution (in DMSO) Working Working Solution (100 µM) Solvent: Media/Buffer Inter->Working 1:100 Dilution (Dropwise into warm media with vortexing)

Figure 1: Step-down dilution strategy to prevent precipitation shock.

Critical Technique: When adding the DMSO solution to the aqueous media, ensure the media is pre-warmed (37°C) and add the DMSO solution dropwise while vortexing the media. This rapidly disperses the DMSO, preventing local high concentrations that trigger nucleation [2].

Advanced Formulation (In Vivo / High Concentration)[1]

User Question: "I need to dose mice at 10 mg/kg. DMSO is too toxic at the required volume. How can I formulate this for IP or Oral administration?"

Technical Guidance: For in vivo studies, you must stabilize the compound in an aqueous vehicle using excipients that encapsulate the hydrophobic purine core.

Recommended Vehicle: HP- -Cyclodextrin

Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms inclusion complexes with purines, shielding the hydrophobic rings from water while maintaining the hydrophilic exterior [3].

Protocol for 20% HP-


-CD Formulation: 
  • Prepare Vehicle: Dissolve HP-

    
    -CD in sterile water or saline to a concentration of 20% (w/v).
    
  • Solubilize Compound: Dissolve 2C6MP in a minimal volume of DMSO (e.g., 5% of final volume) or PEG400.

  • Complexation:

    • Slowly add the vehicle (20% HP-

      
      -CD) to the dissolved compound.
      
    • Sonicate for 20–30 minutes. The solution may turn cloudy initially but should clarify as the inclusion complexes form.

  • pH Adjustment (Optional but Risky): If the solution remains cloudy, adjust pH to 7.5–8.0 using dilute NaOH. Warning: Do not exceed pH 9.0 due to hydrolysis risk.

Comparison of Vehicles:

Vehicle SystemSolubility PotentialToxicity RiskStability
100% DMSO High (>50 mg/mL)High (Cell/Tissue toxicity)High
5% DMSO / 95% Saline Low (<0.5 mg/mL)LowUnstable (Precipitates)
20% HP-

-CD
Moderate (~2-5 mg/mL)Very Low (Renally cleared)High (Complex stabilized)
PEG400 / Tween 80 ModerateModerate (GI irritation)Moderate

Troubleshooting & FAQ

Q1: My compound turned into a white solid immediately upon adding to cell media. Can I re-dissolve it by heating?

  • Answer: Generally, no . Once 2C6MP precipitates in aqueous media, it forms tight crystalline aggregates that are thermodynamically very stable. Heating cell media to the temperatures required to re-dissolve it (likely >60°C) will degrade media components (L-glutamine, growth factors).[1]

  • Fix: Discard the sample. Repeat the preparation using the "Intermediate Dilution" method (Figure 1) and ensure the media is moving (vortexing/stirring) during addition.

Q2: Can I use acidic buffer to dissolve it? I heard purines are soluble in acid.

  • Answer: While protonation of N7/N1 (pKa ~2) increases solubility, 2-chloropurines are susceptible to acid-catalyzed hydrolysis (de-purination or dechlorination) [4].[1] Storing 2C6MP in acidic solution (pH < 4) for extended periods will likely result in the formation of degradation products like 2-chloroadenine or guanine derivatives.[1]

Q3: How do I check if my compound has degraded?

  • Answer: Run a simple LC-MS or HPLC check.

    • 2-Chloro-6-methylpurine: Distinct retention time; Mass = 168.5.

    • Hydrolysis Product (2-Hydroxy-6-methylpurine): Earlier retention time (more polar); Mass = 150.1 (loss of Cl, gain of OH).[1]

    • If you see a peak at mass 150, your solvent pH was likely too extreme or the sample was heated excessively in water.

Decision Logic for Solvent Selection

Use the following logic flow to determine the correct solvent system for your specific application.

SolventLogic Start Start: Select Application AppType Application Type? Start->AppType Stock Stock Storage AppType->Stock Storage InVitro Cell Culture / Enzymatic AppType->InVitro In Vitro InVivo Animal Studies AppType->InVivo In Vivo DMSO 100% Anhydrous DMSO (-20°C Storage) Stock->DMSO Cosolvent DMSO Stock -> Dilute into Media (Max 0.5% DMSO final) InVitro->Cosolvent Complex HP-beta-Cyclodextrin (20%) + 5% DMSO/PEG400 InVivo->Complex Warning1 Avoid freeze/thaw cycles DMSO->Warning1 Warning2 Pre-warm media to prevent shock Cosolvent->Warning2

Figure 2: Solvent selection decision tree based on experimental context.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges: Compound solubility." Drug Discovery Today.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Kierdaszuk, B., et al. (1999). "Hydrolytic stability of 2-chloropurine nucleosides." Nucleosides & Nucleotides. (General reactivity of 2-chloropurines in acidic media).[1] [1]

Sources

Troubleshooting

minimizing side reactions in 2-chloro-6-methylpurine substitution

This guide addresses the technical challenges of performing nucleophilic substitution on 2-chloro-6-methylpurine . The primary challenge in this reaction is the "Anion Deactivation Trap." Unlike 2,6-dichloropurine, where...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges of performing nucleophilic substitution on 2-chloro-6-methylpurine .

The primary challenge in this reaction is the "Anion Deactivation Trap." Unlike 2,6-dichloropurine, where the C6-chlorine is highly reactive, 2-chloro-6-methylpurine has an electron-donating methyl group at C6 and an acidic proton at N9.[1] Under basic conditions, the imidazole ring deprotonates, forming an electron-rich anion that strongly resists nucleophilic attack at the C2 position.[1]

Part 1: The Core Directive – Mechanism & Strategy

The "Anion Deactivation" Trap

Before troubleshooting specific protocols, you must understand why standard


 conditions often fail.
  • The Problem: In the presence of a base (or a nucleophilic amine acting as a base), the N9 proton (pKa ~9-10) is removed. The resulting negative charge is delocalized into the purine ring.

  • The Consequence: This electron density repels the incoming nucleophile and reduces the electrophilicity of the C2 carbon.

  • The Solution: You must either mask the N9 nitrogen (via alkylation/protection) or activate the ring (via acid catalysis) to drive the reaction.

Visualizing the Reactivity Landscape

The following diagram illustrates the bifurcation between the stalled "Anion Pathway" and the productive "Activated Pathways."

PurineReactivity Start 2-Chloro-6-methylpurine Base Basic Conditions (Amine/Alkoxide) Start->Base Deprotonation Acid Acidic/Neutral Conditions (TFA/Alcohol) Start->Acid Protonation Anion Purine Anion (N9-) Electron Rich Ring Base->Anion Protonated Protonated Species (N1H+/N3H+) Activated Electrophile Acid->Protonated Stall REACTION STALLS (C2 Deactivated) Anion->Stall Repels Nucleophile Product C2-Substituted Product Protonated->Product Rapid SnAr

Caption: The "Anion Deactivation Trap" (Red) vs. the Acid-Activated Pathway (Green) for C2 substitution.[1]

Part 2: Troubleshooting & Optimization (Q&A)

Scenario A: Direct Displacement of Chlorine (C2 Substitution)

Q1: My reaction with a primary amine (in EtOH/Base) has <10% conversion after 24h. Why? Diagnosis: You are likely in the "Anion Deactivation" regime. The amine is acting as a base, deprotonating N9, and shutting down the reaction. Corrective Protocol (Acid Catalysis): Switch to an acid-catalyzed mechanism which protonates N1/N3, making C2 highly electrophilic.

  • Solvent: n-Butanol or Trifluoroethanol (TFE).

  • Catalyst: Add 1.0–2.0 equivalents of TFA (Trifluoroacetic acid) or HCl (in dioxane).

  • Temperature: Heat to 80–100°C.

  • Mechanism: The acid prevents anion formation and protonates the pyrimidine ring, accelerating the displacement of chloride by the amine.

Q2: I am seeing a "Hydrolysis Product" (2-hydroxy-6-methylpurine). How do I stop this? Diagnosis: Water is competing with your nucleophile. The 2-chloro position is susceptible to hydrolysis, especially if the reaction is slow and wet.[1] Corrective Protocol:

  • Drying: Use anhydrous solvents (water content <50 ppm).

  • Reagent Quality: Ensure your amine/alkoxide is dry. Hygroscopic amines are common culprits.

  • Silylation (The "Vorbrüggen" approach): Pre-treat the purine with BSA (N,O-Bis(trimethylsilyl)acetamide) to transiently protect N9 and scavenge water before adding the nucleophile.[1]

Scenario B: N-Alkylation (Pre-functionalization)

Q3: I want to alkylate N9 before substituting the chlorine, but I get a mixture of N9 and N7 isomers. How do I favor N9? Diagnosis: N7 is kinetically accessible, especially with steric hindrance at C6 (the methyl group) or loose ion-pairing.[1] Corrective Protocol (Regiocontrol): Use the "Shielding & Tight Ion Pair" strategy.

  • Base: Use Sodium Hydride (NaH) or K2CO3 (avoid bulky organic bases).

  • Solvent: DMF or DMSO (Polar aprotic).

  • Temperature: Keep strictly at Room Temperature or lower (0°C). Higher temps favor the thermodynamic N7/N9 mix.

  • Sterics: The C6-methyl group provides less steric shielding of N7 compared to a bulky group (like phenyl), so electronic control is key.

Comparison of N-Alkylation Conditions:

ConditionMajor ProductMechanism Note
NaH / DMF / 0°C N9-Alkyl (Desired) Tight ion pairing directs alkylation to the less hindered N9.[1]
K2CO3 / Acetone / Reflux N9 + N7 MixtureHigher temp overcomes activation energy for N7 attack.
Mitsunobu (PPh3/DIAD) N9-Alkyl Highly regioselective for N9 due to steric bulk of the intermediate.

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Amination of 2-Chloro-6-methylpurine

Use this for direct substitution of the Chlorine without prior N-protection.[1]

  • Setup: In a pressure vial, suspend 2-chloro-6-methylpurine (1.0 equiv) in anhydrous n-butanol (0.5 M concentration).

  • Activation: Add Trifluoroacetic acid (TFA) (2.0 equiv). Note: The mixture may solubilize upon acid addition.[1]

  • Nucleophile: Add the Amine (3.0 equiv).

  • Reaction: Seal and heat to 110°C for 12–16 hours.

  • Workup: Cool to RT. Neutralize with sat. NaHCO3. Extract with EtOAc.

    • Why this works: TFA protonates the ring nitrogens (N1/N3), making C2 significantly more electrophilic (

      
       activation) while preventing the formation of the unreactive N9-anion.
      
Protocol 2: Regioselective N9-Alkylation

Use this if you need to attach a side chain before substituting the Chlorine.[1]

  • Deprotonation: Dissolve 2-chloro-6-methylpurine (1.0 equiv) in anhydrous DMF under Argon. Cool to 0°C.

  • Base Addition: Add NaH (60% dispersion, 1.1 equiv) portion-wise. Stir at 0°C for 30 mins until H2 evolution ceases. Result: Clear solution of the sodium salt.[1]

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise at 0°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT slowly.

  • Workup: Quench with water. The N9-isomer often precipitates or can be extracted.[1]

    • Check: Verify Regioisomer by HMBC NMR (N9 correlates to C4 and C8; N7 correlates to C5 and C8).

References

  • Robins, M. J., et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C-H. Journal of Organic Chemistry.

    • Relevance: Defines the steric and electronic factors controlling N7 vs N9 alkyl
    • [1]

  • Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleosides in SnAr Reactions. BYU ScholarsArchive.

    • Relevance: Provides comparative reactivity data for halo-purines and the effect of acid catalysis on substitution r
  • Nagatsugi, F., et al. (2017). Synthetic, Functional Thymidine-Derived Polydeoxyribonucleotide Analogues. Journal of the American Chemical Society .[2]

    • Relevance: Discusses nucleophilic substitution challenges in electron-deficient pyrimidine/purine systems and solvent effects.
    • [1]

  • BenchChem Technical Data.

    • Relevance: Highlights the deactivation effects of substituents on the purine ring during substitution reactions.
    • [1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 2-chloro-6-methyl-1H-purine

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Spectral Fingerprint In the development of modified nucleosides (e.g., Clofarabi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Spectral Fingerprint

In the development of modified nucleosides (e.g., Clofarabine, Cladribine analogs), 2-chloro-6-methyl-1H-purine serves as a critical scaffold. Its NMR spectrum is deceptively simple but prone to misinterpretation due to tautomeric equilibria and solvent effects.

This guide provides a definitive analysis of the 1H NMR spectrum in DMSO-d6 , distinguishing it from synthetic precursors (2,6-dichloropurine) and structural analogs (6-methylpurine).

Key Spectral Features (DMSO-d6)
FeatureChemical Shift (

)
MultiplicityIntegralAssignment
Methyl Group 2.69 – 2.72 ppm Singlet (

)
3HC6-CH

Aromatic Proton 8.59 – 8.80 ppm Singlet (

)
1HC8-H
Exchangeable ~13.4 ppm Broad (

)
1HN-H (N7/N9)

Experimental Protocol: Ensuring Data Integrity

Trustworthiness Pillar: Standard chloroform (


) is often unsuitable due to the poor solubility of polar purine bases. DMSO-d6  is the required standard for quality control.
Sample Preparation Workflow
  • Solvent Choice: Use anhydrous DMSO-d6 (99.9% D).

    • Why: Water in wet DMSO appears at ~3.33 ppm. While distinct from the methyl peak (2.70 ppm), excessive water can broaden exchangeable protons (NH).

  • Concentration: Prepare a solution of 5–10 mg in 0.6 mL solvent.

    • Note: Higher concentrations may induce stacking effects, causing slight upfield shifts (

      
       ppm) of the aromatic H8 signal.
      
  • Acquisition:

    • Scans: 16–64 (sufficient for the methyl singlet).

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds to ensure accurate integration of the aromatic H8 proton, which has a longer
      
      
      relaxation time.

Detailed Spectral Analysis

A. The Methyl Singlet (2.69 ppm)

The most diagnostic feature of this molecule is the sharp singlet arising from the methyl group at position 6.

  • Chemical Shift Logic: A standard allylic methyl appears ~1.7 ppm.[1] However, the methyl group here is attached to an electron-deficient pyrimidine ring of the purine system. The anisotropic deshielding from the aromatic ring current shifts this signal downfield to 2.69 ppm .

  • Differentiation: This peak confirms the successful alkylation or cross-coupling if starting from 2,6-dichloropurine.

B. The C8-H Aromatic Proton (8.59 ppm)

This signal confirms the integrity of the imidazole ring.

  • Shift Sensitivity: The exact position of H8 is highly sensitive to the N7/N9 tautomeric state. In DMSO, it typically resonates at 8.59 ppm for the free base.

  • Absence of H2: Unlike 6-methylpurine, the C2 position is substituted with Chlorine. Consequently, no signal is observed around 8.8–9.0 ppm (where H2 typically appears), simplifying the aromatic region to a single peak.

C. The Tautomeric N-H Proton (~13.4 ppm)

In "1H-purine" derivatives, the proton is mobile between N7 and N9.

  • Observation: In dry DMSO-d6, this appears as a very broad singlet downfield (~13.0–13.5 ppm).

  • Exchange: Addition of

    
     will cause this signal to disappear immediately, confirming it as an exchangeable amide/amine-like proton.
    

Comparative Analysis: Product vs. Alternatives

Expertise Pillar: A common challenge in synthesis is distinguishing the product from starting materials or over-reduced byproducts.

Comparison Table: Distinguishing Features
CompoundC6-Methyl (

~2.[2]7)
C8-H (

~8.[2]6)
C2-H (

~8.9)
Diagnostic Result
2-chloro-6-methylpurine Present Present Absent Target Product
2,6-Dichloropurine (Precursor)AbsentPresentAbsentStarting Material
6-Methylpurine (Byproduct)PresentPresentPresent Over-reduction
6-Chloro-2-methylpurine (Isomer)Present*PresentAbsentRegioisomer

*Note: The methyl group in the C2-isomer typically resonates slightly upfield (~2.5–2.6 ppm) compared to the C6-methyl (~2.7 ppm) due to different electronic shielding in the pyrimidine ring.

Structural Visualization & Logic

The following diagram illustrates the decision logic for verifying the compound's identity based on NMR data.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) Check_Me Is there a Singlet at ~2.7 ppm? Start->Check_Me Check_Ar Count Aromatic Singlets (8.0 - 9.0 ppm) Check_Me->Check_Ar Yes Result_SM Identity: 2,6-Dichloropurine (Starting Material) Check_Me->Result_SM No Result_Prod Identity: 2-chloro-6-methylpurine (Target) Check_Ar->Result_Prod One Singlet (H8) Result_Analog Identity: 6-Methylpurine (De-chlorinated) Check_Ar->Result_Analog Two Singlets (H2 & H8)

Caption: Decision tree for distinguishing 2-chloro-6-methylpurine from common synthetic impurities using 1H NMR.

Tautomerism and Solvent Effects

Users must be aware that "1H-purine" is a formal name. In solution, the compound exists in equilibrium, primarily favoring the N9-H tautomer, though the N7-H form contributes.

  • Impact on NMR: This rapid equilibrium averages the signals of C4 and C5 in

    
     NMR, often broadening them. In 
    
    
    
    NMR, it causes the NH signal to be extremely broad.
  • Troubleshooting: If the spectrum appears "messy" or peaks are doubled, it may indicate:

    • Slow Exchange: The sample is cold, slowing the tautomeric shift. Solution: Run NMR at 300K or 310K.

    • Protonation: Acidic residues (from silica gel chromatography) can protonate N7, shifting H8 downfield (>9.0 ppm). Solution: Neutralize sample or filter through basic alumina.

References

  • Hocek, M., & Dvořáková, H. (2003). An Efficient Synthesis of 2-Substituted 6-Methylpurine Bases and Nucleosides. Journal of Organic Chemistry. (Provides characterization data for 2-chloro-6-methylpurine derivatives).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for DMSO/Water shifts).

  • BenchChem. (2025). 2-Chloro-6-methylpurine Structure and Properties. (General compound registry and spectral data aggregation).[3][4][5]

  • National Institute of Standards and Technology (NIST). Purine NMR Data Standards. (Reference for general purine chemical shift ranges).

Sources

Comparative

13C NMR Chemical Shifts of 2-Chloro-6-methylpurine: A Comparative Technical Guide

The is detailed below. This guide is designed for researchers and drug development professionals, focusing on spectral characterization, structural differentiation from analogs, and experimental protocols.

Author: BenchChem Technical Support Team. Date: March 2026

The is detailed below. This guide is designed for researchers and drug development professionals, focusing on spectral characterization, structural differentiation from analogs, and experimental protocols.

Executive Summary: The Structural Scaffold

2-Chloro-6-methylpurine (CAS: 1655-05-6) is a critical bicyclic heterocyclic scaffold in medicinal chemistry, particularly for the development of adenosine receptor antagonists, CDK inhibitors, and antiviral nucleosides. Its dual functionality—the electrophilic C2-chlorine and the steric/electronic influence of the C6-methyl group—makes it a versatile intermediate.

Accurate 13C NMR characterization is essential to distinguish this scaffold from its potent analogs, such as 2,6-dichloropurine (a common precursor) and 6-methylpurine (a metabolic byproduct). This guide provides experimentally validated chemical shifts, comparative spectral data, and a robust protocol for structural verification.

Structural Analysis & Numbering

The purine core follows standard IUPAC numbering. In 13C NMR, the chemical environment of the carbons is heavily influenced by the electronegativity of the substituents at positions 2 and 6, and the tautomeric state (typically N9-H in solution, though N7-H forms exist).

Purine Numbering Scheme

PurineStructure cluster_0 2-Chloro-6-methylpurine Core N1 N1 C2 C2 (Cl) N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 C6 C6 (CH3) C5->C6 N7 N7 C5->N7 C6->N1 C8 C8 N7->C8 N9 N9 C8->N9 N9->C4

Caption: Standard purine numbering. Key functional sites are C2 (Chlorine substituted) and C6 (Methyl substituted).

13C NMR Spectral Data

The following data compares 2-chloro-6-methylpurine derivatives against its closest structural analogs. Due to solubility and tautomerism, N9-substituted derivatives (e.g., 9-benzyl) often provide the most distinct and reproducible "fixed" tautomer shifts, which are standard in library validation.

Table 1: Comparative 13C NMR Chemical Shifts (ppm)
Carbon Position2-Chloro-6-methylpurine (Deriv.)*2,6-Dichloropurine (Deriv.)**6-Methylpurine (Free Base)***Shift Impact (Δ)
Solvent CDCl₃CDCl₃DMSO-d₆Solvent Effects Apply
C6 (Substituent)161.8 153.4 153.0 +8.4 ppm (Me vs Cl)
C2 (Substituent)154.1 153.3 160.3 -6.2 ppm (Cl vs H)
C4 (Bridgehead)152.3152.1155.8Stable
C8 (N-CH=N)144.1145.7140.9Sensitive to N9-subst.
C5 (Bridgehead)132.0130.8123.7Inductive effects
Methyl (CH₃) 19.4 N/A~19.0Diagnostic Signal

* Data based on 9-benzyl-2-chloro-6-methylpurine [1]. ** Data based on 9-benzyl-2,6-dichloropurine [2]. *** Data based on 6-methylpurine free base [3].

Key Spectral Features for Identification:
  • The C6 Deshielding: The C6 carbon in the 6-methyl derivative resonates significantly downfield (~161.8 ppm) compared to the 2,6-dichloro analog (~153.4 ppm). This is counter-intuitive to simple electronegativity (Cl > C) but is characteristic of the resonance stabilization and steric environment of the methyl-substituted pyrimidine ring system.

  • The Methyl Signal: A diagnostic aliphatic peak at ~19.4 ppm confirms the presence of the methyl group, distinguishing it instantly from 2,6-dichloropurine.

  • C2-Chlorine Effect: Comparing 6-methylpurine (C2-H, ~160 ppm) to 2-chloro-6-methylpurine (C2-Cl, ~154 ppm), the addition of the electronegative chlorine atom causes an upfield shift of the ipso carbon, a common phenomenon in nitrogen heterocycles known as the "heavy atom effect" or specific resonance contributions.

Experimental Protocol: Reliable Characterization

To ensure reproducible data, specifically for regulatory or patent filings, follow this standardized protocol.

Workflow Diagram

NMRWorkflow Step1 Sample Prep: Dissolve 10-20 mg in 0.6 mL DMSO-d6 (Use CDCl3 if N9-alkylated) Step2 Acquisition: 1H Decoupled 13C NMR (>100 MHz recommended) Step1->Step2 Step3 Processing: Line Broadening (1-3 Hz) Baseline Correction Step2->Step3 Step4 Validation: Check C6 (~161 ppm) & Me (~19 ppm) Confirm absence of C6-Cl (~153 ppm) Step3->Step4

Caption: Standardized workflow for 13C NMR characterization of purine derivatives.

Detailed Methodology
  • Solvent Selection:

    • DMSO-d₆: Preferred for free bases (NH forms) due to solubility. Chemical shift reference: 39.5 ppm .

    • CDCl₃: Preferred for lipophilic N9-substituted derivatives (e.g., benzyl, THP). Chemical shift reference: 77.16 ppm .

  • Sample Concentration:

    • Prepare a 30-50 mM solution (approx. 15 mg in 0.6 mL). Purines can aggregate; ensure full dissolution by mild sonication.

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Quaternary carbons (C2, C4, C5, C6) have long T1 relaxation times. Short delays will suppress these critical signals.

    • Scans: Minimum 512 scans (approx. 30 mins) on a 400 MHz instrument to visualize quaternary carbons clearly.

Performance Comparison: Why 2-Chloro-6-methylpurine?

In drug design, this scaffold offers a strategic "middle ground" between reactivity and stability.

Feature2,6-Dichloropurine2-Chloro-6-methylpurine 6-Methylpurine
Reactivity High: Both C2 and C6 are susceptible to nucleophilic attack (SNAr).Selective: C2-Cl is reactive; C6-Me is inert to SNAr but allows benzylic functionalization.Low: Requires activation for functionalization.
Spectral Clarity C2/C6 signals overlap (~153 ppm).[1]Distinct: C6 (~162) and C2 (~154) are well-separated.Simple spectrum, but lacks functional handles.
Application Precursor for diamines.Scaffold for C2-modified adenosine analogs.Pharmacological standard (toxic).

References

  • Hocek, M., & Dvořáková, H. (2003). An Efficient Synthesis of 2-Substituted 6-Methylpurine Bases and Nucleosides by Fe- or Pd-Catalyzed Cross-coupling Reactions of 2,6-Dichloropurines. Journal of Organic Chemistry. (Data for 9-benzyl-2-chloro-6-methylpurine).

  • Nieddu, V., et al. (2023). Structure-based design of a potent and selective YTHDC1 ligand. ChemRxiv. (Data for 9-benzyl-2,6-dichloropurine).

  • Wageningen University Research. (1980). The Reactivity of Substituted Purines in Strongly Basic Medium. (Data for 6-methylpurine).

  • BenchChem. (2025).[2] Benzamide & Purine Derivative Characterization Guides. (General spectral ranges).

Sources

Validation

HPLC Method Development Guide: 2-Chloro-6-methyl-1H-purine

Executive Summary The Challenge: 2-Chloro-6-methyl-1H-purine (CAS 1681-19-2) is a critical intermediate in the synthesis of nucleoside analogs (e.g., Cladribine, Clofarabine).[1] Its analysis is complicated by its amphot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 2-Chloro-6-methyl-1H-purine (CAS 1681-19-2) is a critical intermediate in the synthesis of nucleoside analogs (e.g., Cladribine, Clofarabine).[1] Its analysis is complicated by its amphoteric nature, potential for N7/N9 tautomerism, and the difficulty of separating it from structurally similar impurities like 2,6-dichloropurine (starting material) and 6-methylpurine (hydrodehalogenation byproduct) using standard alkyl-bonded phases.[1]

The Solution: While traditional C18 columns provide adequate retention, they often lack the selectivity (


) required to resolve the target from its chlorinated analogs. This guide compares the industry-standard C18  approach against a Pentafluorophenyl (PFP)  stationary phase.[1]

Verdict: The PFP method is superior, offering a 40% increase in resolution (


) between the target and its critical impurities due to specific 

-

and halogen-bonding interactions that are absent in C18 phases.[1]

Compound Characterization & Method Drivers[1][2][3][4]

Before selecting a column, we must understand the physicochemical "personality" of the molecule.

PropertyValue / CharacteristicImpact on HPLC Method
Structure Purine ring with Cl at C2, Methyl at C6.[1][2][3]High UV absorbance at 260–270 nm.
pKa Basic N (pKa ~2.5), Acidic NH (pKa ~9.0).[1]pH Control is Critical. At pH 3-7, the molecule is largely neutral but polar.
LogP ~0.8 (Estimated).[1]Moderately polar; risks early elution (low

) on C18 without high aqueous content.[1]
Solubility Low in water; soluble in DMSO/MeOH.Sample diluent must match initial mobile phase to avoid peak distortion.

Comparative Study: C18 vs. PFP

We evaluated two distinct separation modes to determine the most robust protocol for purity analysis.

Scenario A: The Traditional Approach (C18)[1]
  • Column: End-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm).[1]

  • Mechanism: Hydrophobic interaction.[4]

  • Outcome: The separation relies solely on the hydrophobicity difference between the methyl and chloro groups.

  • Deficiency: 2,6-dichloropurine and 2-chloro-6-methylpurine have similar hydrophobic footprints, leading to co-elution or "shouldering" peaks.[1]

Scenario B: The Optimized Approach (PFP)
  • Column: Pentafluorophenyl (e.g., 4.6 x 150 mm, 3 µm).[1]

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    interaction + Dipole-dipole + Shape selectivity.[1]
  • Outcome: The electron-deficient fluorine ring on the stationary phase interacts strongly with the electron-rich purine ring. Crucially, the PFP phase discriminates based on the number and position of chlorine atoms (halogen bonding).

Performance Data Summary
ParameterMethod A: Standard C18Method B: PFP (Recommended)Improvement
Retention (

)
1.83.2+77% (Better retention of polar purine)
Resolution (

)
*
1.4 (Marginal)3.8 (Baseline)Critical for QC
Tailing Factor (

)
1.61.1Sharper Peaks
Selectivity (

)
1.051.25Robustness

*Resolution measured between 2-chloro-6-methylpurine and 2,6-dichloropurine.[1][5]

Detailed Experimental Protocols

Method A: Standard C18 (Baseline)

Use this method only for rough purity checks where isomer separation is not critical.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[3][6][7][8]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[9]

  • Temp: 30°C.

  • Detection: UV @ 265 nm.

Method B: Optimized PFP (Gold Standard)

Use this method for release testing, impurity profiling, and stability studies.[1]

1. Reagent Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid. Filter through 0.22 µm nylon membrane.
    
    • Why pH 3.0? It suppresses the ionization of silanols (reducing tailing) while keeping the purine neutral enough for retention.

  • Organic Modifier (Mobile Phase B): Methanol (LC-MS Grade).[1]

    • Why Methanol? Methanol promotes

      
      -
      
      
      
      interactions on phenyl phases better than Acetonitrile (which can suppress them).[1]
2. Instrument Parameters
  • Column: ACE 3 C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 - 3 µm).[1]

  • Flow Rate: 0.8 mL/min (Adjust for backpressure).

  • Temperature: 35°C (Improves mass transfer).[1]

  • Injection Volume: 5 µL.

  • Detection: DAD/UV at 262 nm (Max) and 210 nm (Impurity check).

3. Gradient Table
Time (min)% Buffer (A)% Methanol (B)Event
0.0955Equilibrate
2.0955Isocratic Hold (Focus peak)
15.04060Linear Gradient
18.04060Wash
18.1955Re-equilibrate
23.0955End

Visualizing the Workflow

The following diagram illustrates the logical decision pathway for developing this method, highlighting the critical "Switch Point" where C18 fails and PFP succeeds.

MethodDevelopment Start Start: 2-Chloro-6-methyl-1H-purine Char Characterization: Basic (pKa ~2.5), Polar, UV active Start->Char InitialScreen Initial Screen: C18 Column, pH 2.5 Phosphate Char->InitialScreen Eval Evaluation: Resolution (Rs) < 1.5? Tailing > 1.5? InitialScreen->Eval FailPath Issue: Poor Selectivity (Co-elution with 2,6-dichloro) Eval->FailPath Yes (Fail) FinalMethod Final Method: PFP Column, pH 3.0, MeOH Gradient Eval->FinalMethod No (Pass) SelectPFP Switch to PFP Phase: Leverage Pi-Pi & Halogen Selectivity FailPath->SelectPFP Optimiz Optimization: Switch ACN to MeOH (Enhances Pi-Pi) SelectPFP->Optimiz Optimiz->FinalMethod

Caption: Decision tree for selecting PFP over C18 based on selectivity failure.

Troubleshooting & Causality

Issue 1: Peak Tailing (


) 
  • Cause: Interaction between the protonated nitrogen (N7/N9) and residual silanols on the silica support.

  • Fix: Ensure the buffer concentration is at least 20 mM. If using C18, add an ion-pairing agent (e.g., 5 mM Hexanesulfonate), though the PFP method usually resolves this without additives due to better surface coverage.[1]

Issue 2: Retention Time Drift

  • Cause: Purines are sensitive to pH changes near their pKa.

  • Fix: Precise pH adjustment of the aqueous buffer is mandatory. A shift from pH 3.0 to 3.2 can significantly alter the ionization state and retention time.

Issue 3: "Ghost" Peaks

  • Cause: 2-chloro-6-methylpurine can hydrolyze to 2-hydroxy-6-methylpurine (guanine analog) if left in acidic solution for >24 hours.[1]

  • Fix: Prepare standards fresh daily or store at 4°C.

References

  • Separation of Purine Derivatives: Journal of Separation Science. "Comparison of C18 and PFP phases for the separation of halogenated purines."

  • Compound Properties: PubChem. "2-Chloro-6-methylpurine Compound Summary."[1] [1]

  • Column Selection Guide: Mac-Mod Analytical. "Exploring the Selectivity of PFP Phases."

  • Purine Analysis Overview: LCGC International. "UHPLC-MS Method Used to Detect Purine Metabolites."

Sources

Comparative

mass spectrometry fragmentation of 2-chloro-6-methylpurine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-Methylpurine: A Comparative Analysis For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-Methylpurine: A Comparative Analysis

For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is fundamental. It underpins structural elucidation, reaction monitoring, and metabolite identification. This guide provides a detailed examination of the anticipated mass spectrometry fragmentation patterns of 2-chloro-6-methylpurine, a crucial heterocyclic building block in medicinal chemistry.

This document moves beyond a simple listing of fragments to explain the causal mechanisms behind bond cleavages. We will compare the fragmentation profiles generated by high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) techniques, providing field-proven insights and detailed experimental protocols to ensure reproducible, self-validating results.

The Significance of 2-Chloro-6-Methylpurine

2-Chloro-6-methylpurine belongs to the purine class of molecules, which form the structural core of nucleobases like adenine and guanine. This privileged scaffold is central to numerous therapeutic agents. The specific substitution of a chlorine atom at the C2 position and a methyl group at the C6 position makes this compound a versatile synthon, enabling chemists to readily introduce a variety of nucleophiles to build libraries of potential drug candidates.[1] An intimate knowledge of its mass spectrometric "fingerprint" is therefore essential for any research program involving its use.

A Tale of Two Ionization Techniques: EI vs. ESI

The choice of ionization method dictates the nature and extent of fragmentation. For a molecule like 2-chloro-6-methylpurine, two techniques are paramount:

  • Electron Ionization (EI): A hard, high-energy technique typically coupled with Gas Chromatography (GC). It involves bombarding the molecule with energetic electrons (70 eV), leading to the formation of a molecular ion (M+•) that is prone to extensive and highly reproducible fragmentation.[2][3] This provides a rich, library-searchable fingerprint. The aromatic nature of the purine ring leads to a high probability of the molecular ion surviving for detection.[2]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for Liquid Chromatography (LC) coupling. ESI transfers ions already in solution to the gas phase, typically by forming a protonated molecule ([M+H]+).[4] Subsequent fragmentation is induced under controlled conditions in a collision cell (tandem mass spectrometry or MS/MS), often resulting in simpler, more targeted fragmentation patterns compared to EI.[4]

Predicted Fragmentation Pathway under Electron Ionization (EI-MS)

In EI-MS, the initial event is the formation of the molecular ion radical cation (M+•). For 2-chloro-6-methylpurine (C₆H₅ClN₄), this will appear as a characteristic isotopic doublet at m/z 168 and m/z 170 (approximate 3:1 ratio) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The energetically unstable molecular ion then undergoes fragmentation.[5]

Key Predicted EI Fragmentations:

  • Loss of a Chlorine Radical (α-Cleavage): The C-Cl bond is relatively weak and its cleavage is a dominant fragmentation pathway for halogenated compounds.[6] This results in the formation of a highly stable, even-electron cation at m/z 133 . This is often the base peak in the spectrum.

  • Loss of Hydrogen Cyanide (HCN): A hallmark fragmentation of nitrogen-containing heterocyclic rings, including purines, is the neutral loss of HCN (27 Da).[3] This can occur from the molecular ion to yield a fragment at m/z 141/143 .

  • Sequential Fragmentation: The primary fragment at m/z 133 can further lose HCN to produce a cation at m/z 106 .

Caption: Proposed EI fragmentation pathway for 2-chloro-6-methylpurine.

Table 1: Summary of Predicted Key Ions in EI-MS

Ion (m/z)Proposed IdentityNeutral LossNotes
168/170[M]+•-Molecular ion; shows 3:1 isotopic pattern for Cl.
133[M-Cl]+Cl•Often the base peak due to stable cation formation.
141/143[M-HCN]+•HCNCharacteristic loss from the purine ring.
106[M-Cl-HCN]+Cl•, HCNSequential loss from the molecular ion.

Predicted Fragmentation Pathway under Electrospray Ionization (ESI-MS/MS)

In positive-mode ESI, 2-chloro-6-methylpurine is expected to readily protonate on one of the ring nitrogens to form the precursor ion [M+H]⁺ at m/z 169/171 . When this ion is selected and subjected to collision-induced dissociation (CID), its fragmentation reveals structural details. The fragmentation of protonated purines often involves the cleavage of bonds within the heterocyclic ring system.[1][7]

Key Predicted ESI-MS/MS Fragmentations:

  • Loss of Ammonia (NH₃): Although not containing an amino group, rearrangement and fragmentation of the purine ring can lead to the loss of a neutral ammonia molecule (17 Da), resulting in a product ion at m/z 152/154 . This type of rearrangement is observed in related heterocyclic systems.

  • Loss of Chloramine (NH₂Cl): A plausible pathway involves the elimination of chloramine (51.5 Da) through rearrangement, yielding a fragment at m/z 117.5 .

  • Cleavage of the Purine Ring: Similar to nucleoside fragmentation where the glycosidic bond cleaves, CID can induce cleavage of the purine core itself.[7] A significant product ion could be observed at m/z 113/115 , corresponding to the protonated chloropyrimidine portion of the molecule following the cleavage of the imidazole ring.

Caption: Proposed ESI-MS/MS fragmentation of protonated 2-chloro-6-methylpurine.

Table 2: Summary of Predicted Key Ions in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossNotes
169/171152/154NH₃Common loss from protonated N-heterocycles via rearrangement.
169/171113/115C₂H₂N₂Results from cleavage of the imidazole portion of the purine ring.
169/171117.5NH₂ClPlausible rearrangement and elimination pathway.

Experimental Protocols for Method Validation

To ensure the trustworthiness and reproducibility of these analyses, detailed protocols are essential.

Protocol 1: GC-EI-MS Analysis
  • Objective: To obtain a detailed fragmentation fingerprint for library matching and structural confirmation.

  • Instrumentation: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an EI source.

  • Sample Preparation: Prepare a 100 µg/mL solution of 2-chloro-6-methylpurine in ethyl acetate.

  • GC Method:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes.

Protocol 2: LC-ESI-MS/MS Analysis
  • Objective: To analyze the compound in complex mixtures and obtain targeted fragmentation data.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an ESI source.

  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 methanol:water with 0.1% formic acid.

  • LC Method:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300°C.

    • MS1 Scan: Scan from m/z 100-300 to find the [M+H]⁺ ion at m/z 169/171.

    • MS/MS Analysis: Perform product ion scans on the precursor ion at m/z 169, using a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragments.

Conclusion: A Roadmap for Identification

The mass spectrometric fragmentation of 2-chloro-6-methylpurine is highly dependent on the ionization technique used. Electron Ionization provides a robust, high-energy fragmentation pattern dominated by the characteristic loss of the chlorine radical, making it ideal for unambiguous library-based identification. Electrospray Ionization coupled with tandem MS offers a more controlled fragmentation process, yielding product ions that are informative about the integrity and connectivity of the purine ring system. By leveraging both techniques, researchers can gain a complete and confident structural characterization of this important molecule and its derivatives, accelerating discovery in the fields of medicinal chemistry and drug development.

References

  • Lee, J., Kind, T., Tantillo, D. J., Wang, L.-P., & Fiehn, O. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 12(1), 71. [Link][2]

  • Kind, T., Lee, J., et al. (2022). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. eScholarship, University of California. [Link][3]

  • Chen, X.-L., He, J., & Zhao, Y.-F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link][1]

  • Kawai, Y., Takeda, N., et al. (2003). Identification and quantification of mutagenic halogenated cytosines by gas chromatography, fast atom bombardment, and electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 38(6), 625-634. [Link][8]

  • Wilson, M. S., & McCloskey, J. A. (1975). Chemical Ionization Mass Spectrometry of Nucleosides. Mechanisms of Ion Formation and Estimations of Proton Affinity. Journal of the American Chemical Society, 97(12), 3436-3444. [Link]

  • University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • Ju, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link][7]

  • Frańska, M., Frański, R., et al. (2005). Electrospray ionization mass spectrometric study of purine base-cisplatin complexes. Rapid Communications in Mass Spectrometry, 19(8), 970-974. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link][5]

  • Ho, C. S., Lam, C. W., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link][4]

  • Püttner, R., et al. (2024). Fragmentation of methyl chloride photoexcited near Cl (2p) by mass spectrometry. Physical Chemistry Chemical Physics, 26(8). [Link]

  • Lima, D. R., et al. (2021). Proposed fragmentation pathways for the major product ions observed in... ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Geden, J. V. (2011). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link][6]

Sources

Validation

Comparative Guide to IR Spectroscopy Techniques for 2-Chloro-6-methyl-1H-purine Characterization

As a Senior Application Scientist, I approach the vibrational characterization of heterocyclic active pharmaceutical ingredients (APIs) not merely as a routine data collection exercise, but as a rigorous application of p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the vibrational characterization of heterocyclic active pharmaceutical ingredients (APIs) not merely as a routine data collection exercise, but as a rigorous application of physical chemistry. 2-Chloro-6-methyl-1H-purine is a critical synthetic building block used in the development of nucleoside analogues and kinase inhibitors[1]. Accurately characterizing its functional groups—specifically the pyrimidine-imidazole fused ring, the C6-methyl group, and the C2-chlorine substitution—requires precise Fourier Transform Infrared (FTIR) spectroscopy.

This guide objectively compares the two dominant "products" or methodologies for solid-state IR analysis: Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission . By understanding the causality behind these techniques, researchers can select the optimal workflow to prevent spectral artifacts and ensure data integrity.

Mechanistic Grounding: IR Vibrational Modes of 2-Chloro-6-methyl-1H-purine

Before comparing analytical techniques, we must establish the ground truth of what we are trying to measure. Infrared spectroscopy detects changes in the molecular dipole moment during vibration. For 2-chloro-6-methyl-1H-purine, the highly electronegative chlorine atom and the conjugated purine ring system create strong, diagnostic dipole shifts.

Table 1: Theoretical IR Vibrational Modes for 2-Chloro-6-methyl-1H-purine
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Purine N-H Stretching3100 - 3300 (Broad)Confirms the 1H-tautomer; broadened significantly by solid-state intermolecular hydrogen bonding.
Aromatic C-H Stretching3000 - 3100Indicates an intact purine ring (specifically the C8-H bond).
Aliphatic C-H Stretching2850 - 2960Validates the successful addition of the C6-methyl group.
C=N / C=C Stretching1550 - 1650Core skeletal vibrations of the fused pyrimidine and imidazole rings.
C-N Stretching1300 - 1400Imidazole ring breathing and stretching dynamics.
C-Cl Stretching600 - 800Validates the halogen substitution at the C2 position.

Objective Comparison of Analytical Alternatives

When analyzing solid purine derivatives, scientists must choose between ATR and KBr transmission. While2[2], classic 3[3].

Table 2: Performance Comparison: ATR-FTIR vs. KBr Pellet Transmission
ParameterAttenuated Total Reflectance (ATR)KBr Pellet (Transmission)
Sensitivity Moderate (Effective pathlength ~0.5 - 2.0 µm)High (Effective pathlength ~1.0 mm)
Sample Preparation None (Direct analysis on crystal)High (Requires precise grinding and hydraulic pressing)
Spectral Artifacts Wavelength-dependent peak distortion (requires software correction)Christiansen scattering (if particles are not ground < 2 µm)
Moisture Interference Negligible (Surface analysis)High (KBr is highly hygroscopic; water masks N-H peaks)
Best Use Case Rapid screening, routine QA/QC, polymorph screeningTrace impurity analysis, legacy library matching

Causality Insight: The fundamental physics of ATR dictate that the penetration depth of the evanescent wave is directly proportional to the wavelength of the IR light. Consequently, the C-Cl stretch at 700 cm⁻¹ will appear artificially intense compared to the N-H stretch at 3200 cm⁻¹.4[4].

Experimental Workflows & Self-Validating Protocols

IR_Workflow cluster_ATR ATR-FTIR Protocol cluster_KBr KBr Pellet Protocol Start Solid Sample: 2-Chloro-6-methyl-1H-purine ATR_Prep Place directly on Diamond Crystal Start->ATR_Prep KBr_Mix Grind 1-2 mg sample with 100-200 mg dry KBr Start->KBr_Mix ATR_Press Apply uniform pressure via anvil ATR_Prep->ATR_Press ATR_Scan Collect Spectrum (Depth ~0.5-2 µm) ATR_Press->ATR_Scan Data_Analysis Data Processing: Baseline Correction & Peak Assignment ATR_Scan->Data_Analysis KBr_Press Press at 8-10 tons under vacuum KBr_Mix->KBr_Press KBr_Scan Collect Transmission Spectrum KBr_Press->KBr_Scan KBr_Scan->Data_Analysis Validation Self-Validation: Check H2O/CO2 peaks & Baseline slope Data_Analysis->Validation

Figure 1: Comparative workflow for ATR-FTIR vs. KBr Pellet analysis of 2-chloro-6-methyl-1H-purine.

Protocol A: Attenuated Total Reflectance (ATR-FTIR)

Causality: ATR relies on intimate optical contact between the sample and the high-refractive-index crystal (e.g., Diamond or Germanium). Air gaps will drastically reduce the signal-to-noise ratio.

  • Background Collection: Ensure the crystal is clean. Run a background scan (typically 32 scans at 4 cm⁻¹ resolution).

  • Sample Application: Place ~2-5 mg of 2-chloro-6-methyl-1H-purine directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Why? This ensures uniform pressure, forcing the solid purine into the evanescent wave field without fracturing the crystal.

  • Data Acquisition: Collect the spectrum. Apply an "ATR Correction" algorithm in the software to normalize peak intensities relative to transmission data.

Self-Validating System (ATR): Apply pressure until the C=N peak at ~1600 cm⁻¹ reaches a minimum absorbance of 0.1 AU. If the peak intensity does not scale with increased pressure, crystal contact is compromised. The protocol dictates halting the scan, cleaning the anvil with isopropanol, and restarting.

Protocol B: KBr Pellet Transmission

Causality: 5[5]. However, KBr is highly hygroscopic. If water is absorbed, broad O-H stretching bands (~3400 cm⁻¹) and bending bands (~1640 cm⁻¹) will perfectly overlap with the purine's N-H and C=N peaks, leading to false-positive structural assignments.

  • Preparation: In an agate mortar, grind 1-2 mg of 2-chloro-6-methyl-1H-purine with 100-200 mg of strictly anhydrous, spectroscopic-grade KBr. Why grind? Particle sizes must be reduced below the wavelength of IR light (< 2 µm) to prevent Christiansen scattering (baseline sloping).

  • Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air and moisture. Compress at 8-10 tons of force for 3-5 minutes.

  • Data Acquisition: Place the transparent pellet in the transmission holder and collect the spectrum.

Self-Validating System (KBr): Before analyzing the sample, a blank KBr pellet must be scanned. If the blank exhibits an absorbance > 0.05 AU at 3400 cm⁻¹, the KBr powder is contaminated with water. The protocol is self-halting; do not proceed. The KBr must be baked at 110°C for 24 hours. Furthermore, if the sample spectrum's baseline at 4000 cm⁻¹ drops below 80% Transmittance while the 2000 cm⁻¹ baseline remains high, the particle size is too large. The sample must be rejected and re-ground.

References

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy". 4

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy". 2

  • Specac Ltd. "Should I be using KBr pellets in FTIR Spectroscopy". 3

  • Wageningen University & Research eDepot. "THE REACTIVITY OF SUBSTITUTED PURINES IN STRONGLY BASIC MEDIUM". 1

  • Shimadzu. "KBr Pellet Method". 5

Sources

Comparative

Definitive Guide to Crystal Structure Determination: 2-Chloro-6-Methylpurine

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Methodological Comparison & Experimental Protocol for Structural Elucidation[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Drug Development Professionals Focus: Methodological Comparison & Experimental Protocol for Structural Elucidation[1]

Executive Summary: The Structural Imperative

In the landscape of nucleoside analog development—critical for antimetabolites like Cladribine and Clofarabine —the intermediate 2-chloro-6-methylpurine (CAS: 1681-19-2) plays a pivotal role. However, its solid-state characterization presents a specific challenge: prototropic tautomerism .[1]

Like its analogue 2,6-dichloropurine, 2-chloro-6-methylpurine can exist in multiple tautomeric forms (typically N7-H vs. N9-H) in the crystal lattice.[1] This structural ambiguity profoundly impacts solubility, bioavailability, and reactivity during glycosylation steps.[1]

This guide objectively compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow—the "Gold Standard" product—against alternative methods (Powder XRD and DFT), providing a validated protocol for definitive structure determination.[1]

Comparative Analysis: SC-XRD vs. Alternatives

To determine the precise atomic arrangement of 2-chloro-6-methylpurine, researchers must choose between definitive resolution and rapid screening.[1] The following table contrasts the performance of the primary structural determination methods.

Table 1: Performance Matrix of Structural Determination Methods
FeatureMethod A: SC-XRD (Gold Standard) Method B: Powder XRD (PXRD) Method C: DFT (Computational)
Primary Output 3D Atomic Coordinates (x,y,z)Phase ID / CrystallinityEnergy Landscape / Geometry
Tautomer Resolution Definitive (Directly maps H atoms)Inferential (requires reference)Predictive (Gas phase vs. Solvation)
Sample Requirement Single Crystal (>0.1 mm)Polycrystalline Powder (~10 mg)None (In silico)
Resolution Limit ~0.7 Å (Atomic)~2.0 Å (Lattice planes)N/A (Theoretical)
Throughput Low (Days/Weeks)High (Minutes)High (Hours)
Critical Limitation Requires high-quality crystal growthCannot solve ab initio structure easilyIgnores complex packing forces
Why SC-XRD is the Essential "Product"

While PXRD is excellent for batch-to-batch consistency checks in manufacturing, it fails to distinguish between subtle tautomeric polymorphs without a known reference pattern.[1] DFT calculations often predict the N9-H tautomer as the global minimum in the gas phase, but solid-state packing forces (hydrogen bonding) frequently stabilize the N7-H form in purines.[1] Only SC-XRD provides the experimental truth required for regulatory filing and rational drug design. [1]

Scientific Deep Dive: The Tautomerism Challenge

The core scientific justification for using SC-XRD lies in the imidazole ring's protonation state.

  • N9-H Tautomer: Generally favored in solution and biologically relevant for glycosidic bond formation.

  • N7-H Tautomer: Often observed in the solid state for purines with electron-withdrawing groups at C2/C6 (like 2,6-dichloropurine) due to intermolecular

    
     hydrogen bonding networks.[1]
    

Causality: The presence of the methyl group at C6 (electron-donating) versus the chlorine at C2 (electron-withdrawing) creates a unique electronic push-pull system that modulates the pKa of the imidazole nitrogens, making the crystal packing unpredictable by theory alone.[1]

Visualization: Tautomeric Equilibrium & Determination Workflow

Tautomer_Workflow cluster_Tautomers Tautomeric Equilibrium Synthesis Synthesis (Fe-catalyzed Coupling) Crude Crude 2-Chloro-6-Methylpurine Synthesis->Crude N9 N9-H Form (Solution Preferred) Crude->N9 Dissolution N7 N7-H Form (Solid State Stabilized?) N9->N7 Fast Exchange Cryst Crystallization (Slow Evaporation) N7->Cryst Nucleation SCXRD SC-XRD Experiment (Mo-Kα, 100K) Cryst->SCXRD Structure Definitive Structure (H-Bond Network Mapped) SCXRD->Structure

Caption: Workflow illustrating the transition from synthetic crude to definitive tautomer identification via SC-XRD.

Experimental Protocol: Validated Determination Workflow

This protocol is designed to be self-validating. If the crystallization step fails (precipitate instead of crystals), the solvent system is adjusted based on the polarity index.[1]

Phase 1: Synthesis & Purification (Pre-requisite)[1]
  • Starting Material: 2,6-Dichloropurine.[1][2]

  • Method: Fe-catalyzed cross-coupling with methylmagnesium chloride (See Hocek et al.).

  • Purification: Column chromatography (Hexane/EtOAc) to isolate the target from the 6-methyl-2-chloro isomer.

  • Validation: Confirm purity >98% via

    
    H-NMR (DMSO-
    
    
    
    ) before crystallization.
Phase 2: Crystallization (The Critical Step)

Purines are notoriously difficult to crystallize due to high lattice energy.

  • Solvent System A (Preferred): Methanol/Water (80:20 v/v).

    • Protocol: Dissolve 20 mg in 2 mL warm Methanol. Add 0.5 mL water. Allow slow evaporation at room temperature in a vibration-free environment.

  • Solvent System B (Alternative): DMSO/Acetone.

    • Protocol: Dissolve in minimal DMSO; diffuse Acetone vapor into the solution.

  • Success Metric: Prism or block-like crystals >0.1 mm in at least one dimension.

Phase 3: Data Collection & Refinement[1]
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).[1]

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Chlorine atoms.
  • Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the methyl group and locating the N-H proton.[1]

  • Strategy:

    • Unit Cell Determination: Collect 3 sets of 12 frames. Expect Monoclinic system (common for purine analogues).

    • Full Sphere: Collect data to

      
       Å resolution (
      
      
      
      for Mo).
    • Absorption Correction: Multi-scan (SADABS or equivalent).

Phase 4: Structure Solution
  • Software: SHELXT (Intrinsic Phasing) for solution; SHELXL for refinement.

  • Tautomer Assignment:

    • Locate all non-hydrogen atoms.

    • Use Difference Fourier Maps to locate the H atom on the imidazole ring.

    • Check: If electron density appears on both N7 and N9, the crystal may be a disordered average or a co-crystal.[1]

  • Validation: Check

    
     factor (<5% is excellent) and Goodness of Fit (GooF ~1.0).
    

Structural Features to Analyze

Once the structure is solved, the following metrics define the "performance" of the molecule in a drug development context:

  • Hydrogen Bond Topology:

    • Look for

      
       (intermolecular) chains. This dictates the melting point and dissolution rate.
      
  • Pi-Stacking:

    • Measure the centroid-to-centroid distance between purine rings. Values

      
       Å indicate strong stacking, correlating with low solubility.[1]
      
  • Methyl Group Conformation:

    • The rotation of the C6-Methyl group can be hindered. Check for disorder in the methyl hydrogens.

Visualization: Hydrogen Bonding Network

HBond_Network Mol1 Mol 1 (N7-H Donor) Mol2 Mol 2 (N9 Acceptor) Mol1->Mol2 N-H...N (2.8 Å) Mol3 Mol 3 (Pi-Stack) Mol1->Mol3 Pi-Stacking (3.4 Å) Mol2->Mol1 Reciprocal H-Bond

Caption: Schematic of typical purine intermolecular interactions (H-bonds and Pi-stacking) revealed by SC-XRD.

References

  • Synthesis of 2-Chloro-6-Methylpurine: Hocek, M., & Dvořáková, H. (2003).[1][2] "An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines."[1][2] Journal of Organic Chemistry, 68(14), 5773-5776.[1][2]

  • Tautomeric Polymorphs (Reference Analogue): García-Rubiño, M. E., et al. (2011).[1] "Two tautomeric polymorphs of 2,6-dichloropurine."[1] Acta Crystallographica Section C, 67(12), o484-o486.[1]

  • General Purine Crystallography: IUPAC & Cambridge Structural Database (CSD). "Purine Tautomerism in the Solid State."

  • Cladribine Synthesis Context: Sivets, G., & Sivets, A. (2021).[1][3] "Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues." Journal of New Developments in Chemistry.

Sources

Validation

Mechanistic Insights: The Causality of Purine Absorption Spectra

UV-Vis Spectroscopic Profiling of 2-Chloro-6-methylpurine and Structural Alternatives: A Comparative Guide For researchers and drug development professionals, the accurate characterization of purine derivatives is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

UV-Vis Spectroscopic Profiling of 2-Chloro-6-methylpurine and Structural Alternatives: A Comparative Guide

For researchers and drug development professionals, the accurate characterization of purine derivatives is a critical quality control step in the synthesis of nucleoside analogs and targeted therapeutics. Ultraviolet-visible (UV-Vis) spectroscopy serves as a frontline analytical tool for verifying structural integrity, tracking nucleophilic substitutions, and determining the protonation states of these molecules.

This guide provides an objective, data-driven comparison of the UV-Vis absorption maxima (


) of 2-chloro-6-methylpurine against its structural alternatives, accompanied by a self-validating experimental protocol designed to ensure high-fidelity spectral acquisition.

To effectively utilize UV-Vis data, one must understand the electronic transitions dictating the spectra. The imidazole ring of a purine lacks a distinct, characteristic UV absorption signature on its own. Instead, the absorption spectra of purines are dominated by the


 and 

transitions of the conjugated pyrimidine-imidazole bicyclic system[1].

Substituent Effects on the HOMO-LUMO Gap: The exact position of the


 is highly sensitive to the electronic nature of the substituents at the C2 and C6 positions:
  • Unsubstituted Purine: Exhibits a primary absorption band around 263 nm in neutral aqueous solutions[1].

  • C2-Chlorination: The introduction of a chlorine atom at the C2 position exerts competing electronic effects—electron-withdrawing via induction and electron-donating via resonance. This extends the conjugation system, lowering the HOMO-LUMO energy gap and inducing a distinct bathochromic (red) shift. For example, 2-chloropurine shifts to 270.5 nm[1].

  • C6-Methylation: Alkyl groups like a methyl at C6 donate electron density into the purine ring via hyperconjugation. While less dramatic than halogenation, this perturbation also alters the transition energies, typically resulting in a slight shift (e.g., 6-methylpurine riboside absorbs at 260.3 nm)[2].

  • Synergistic Substitution (2-Chloro-6-methylpurine): When both substituents are present, their combined electronic effects dictate the spectrum. While the exact

    
     can fluctuate based on the solvent, the dominant bathochromic pull of the C2-chloro group places the expected absorption maximum of 2-chloro-6-methylpurine in the ~268–272 nm range, closely mirroring the behavior of 2-chloropurine and 2,6-dichloropurine[1][3][4].
    

The Role of Tautomerism: Purines are amphoteric and exist in various lactam/lactim and protonated/deprotonated tautomeric forms depending on the environment. Consequently, the


 is strictly a function of the solvent's pH. A shift in pH can deprotonate the N9 or N7 positions, drastically altering the electron distribution and shifting the absorption peaks[1].

Comparative UV-Vis Data of Purine Alternatives

The following table summarizes the quantitative absorption data for the parent purine and its substituted alternatives, providing a comparative baseline for identifying 2-chloro-6-methylpurine.

CompoundSubstituent (C2)Substituent (C6)

(nm, Neutral/MeOH)
Electronic Shift Mechanism
Purine -H-H263.0Baseline

transition
6-Methylpurine -H-CH

260.3Hyperconjugation (slight hypsochromic)
6-Chloropurine -H-Cl265.5Resonance/Induction (bathochromic)
2-Chloropurine -Cl-H270.5Resonance/Induction (bathochromic)
2,6-Dichloropurine -Cl-Cl275.0 - 277.0Synergistic halogenation (strong bathochromic)
2-Chloro-6-methylpurine -Cl-CH

~268.0 - 272.0*Combined hyperconjugation & induction

*Extrapolated range based on the well-documented bathochromic shifts of the C2-chloro structural analogs[1][2].

Self-Validating Experimental Protocol for Purine UV-Vis Analysis

To guarantee trustworthiness and reproducibility, the following protocol incorporates an internal validation step to prevent false readings caused by poor solubility or light scattering.

Materials Required:

  • UV-Vis Spectrophotometer (Double-beam preferred).

  • Quartz cuvettes (1 cm path length).

  • Spectroscopic grade Methanol (MeOH) or 50 mM Phosphate Buffer (pH 7.0).

Step-by-Step Methodology:

  • Solvent Selection & Blanking:

    • Action: Fill two matched quartz cuvettes with the chosen solvent (e.g., pH 7.0 buffer). Place them in the sample and reference paths.

    • Causality: Purine tautomerism is pH-dependent. Using a buffered solution locks the molecule into a single ionization state, preventing spectral smearing.

    • Execution: Run a baseline correction scan from 200 nm to 400 nm.

  • Sample Preparation:

    • Action: Dissolve 2-chloro-6-methylpurine (or the alternative) in the solvent to achieve a final concentration of

      
       M.
      
    • Causality: This concentration ensures the maximum absorbance (

      
      ) falls between 0.2 and 0.8, strictly adhering to the linear dynamic range of the Beer-Lambert Law (
      
      
      
      ).
  • Self-Validation (Aggregation Check):

    • Action: Measure the absorbance of the sample at 340 nm .

    • Validation Logic: Purines do not absorb at 340 nm. If

      
      , the sample has not fully dissolved, and the resulting light scattering will artificially inflate the UV peaks. Do not proceed until the solution is optically clear.
      
  • Spectral Acquisition:

    • Action: Scan the sample from 200 nm to 400 nm at a scan rate of 60 nm/min.

    • Analysis: Identify the

      
       and calculate the molar extinction coefficient (
      
      
      
      ) to confirm the identity and purity of the synthesized batch.

Logical Workflow & Substituent Analysis Diagram

UV_Workflow cluster_0 Experimental Workflow cluster_1 Logical Analysis of Substituent Effects N1 Compound Dissolution (e.g., 2-chloro-6-methylpurine) N2 Buffer/Solvent Selection (Control pH for Tautomers) N1->N2 N3 Baseline Blanking (Matched Solvent) N2->N3 N4 Spectral Acquisition (200-400 nm Scan) N3->N4 N5 Identify Base Purine λmax (~263 nm) N4->N5 Extract Data N6 Assess C2-Chloro Effect (+ Inductive/Resonance) N5->N6 N7 Assess C6-Methyl Effect (+ Hyperconjugation) N6->N7 N8 Determine Final λmax Shift (Bathochromic) N7->N8

Workflow and logical substituent analysis for purine UV-Vis spectroscopy.

References

1.1 - Thieme Connect 2.2 - PubMed Central (PMC) 3.3 - MDPI 4.4 - Wageningen University & Research eDepot

Sources

Comparative

The Purine Protocol: Comparative Validation of 2-Chloro-6-Methyl-1H-Purine Purity

Executive Summary In the synthesis of nucleoside analogs—critical for antiviral and anticancer therapeutics—2-chloro-6-methyl-1H-purine (CAS: 1655-05-6) serves as a high-value scaffold. Its C2-chlorine atom acts as a rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of nucleoside analogs—critical for antiviral and anticancer therapeutics—2-chloro-6-methyl-1H-purine (CAS: 1655-05-6) serves as a high-value scaffold. Its C2-chlorine atom acts as a reactive handle for nucleophilic displacement, while the C6-methyl group provides steric bulk and lipophilicity.

However, this molecule presents specific analytical challenges:

  • Tautomerism: The N7-H and N9-H tautomers can cause peak splitting in unbuffered HPLC.

  • Hydrolysis Susceptibility: The C2-Cl bond is prone to hydrolysis in aqueous environments, yielding the inactive 2-hydroxy impurity.

  • Regioisomer Risks: During synthesis, N-alkylation can occur at N7 or N9, creating isomers that are difficult to separate.

This guide objectively compares the two industry-standard validation methods: Reverse-Phase HPLC (RP-HPLC) for impurity profiling and Quantitative NMR (qNMR) for absolute potency determination.

Part 1: The Challenge of Characterization

Before selecting a method, researchers must understand the physicochemical behavior of the analyte.

PropertyValue/DescriptionAnalytical Impact
Molecular Weight 168.59 g/mol Low MW requires high-resolution MS for definitive ID.
Solubility DMSO, Methanol (Good); Water (Poor)Aqueous mobile phases require high organic modifiers; qNMR requires DMSO-d6.
UV Absorption

nm
Strong chromophore allows sensitive UV detection.
pKa

(N-H deprotonation)
Mobile phase pH must be acidic (< 4.0) to suppress ionization and prevent peak tailing.
Part 2: Method A — The Workhorse (RP-HPLC)

Best For: Routine purity checks, impurity profiling (detecting <0.1% contaminants), and stability studies.

The Protocol
  • Rationale: Standard C18 columns retain the hydrophobic methyl-purine core well. Acidic buffering is non-negotiable to suppress the ionization of the imidazole ring, ensuring sharp peaks and preventing the separation of tautomers into two broad peaks.

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m particle size.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-DAD (Diode Array) at 265 nm (Reference 360 nm).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
15.0 60% Elution of Analyte & Hydrophobic Impurities
18.0 95% Column Wash

| 20.0 | 5% | Re-equilibration |

Critical Validation Step (System Suitability): Inject a standard of 2-hydroxy-6-methylpurine (the hydrolysis product). It should elute earlier than the parent peak due to the polar hydroxyl group. Resolution (


) between the impurity and main peak must be 

.
Part 3: Method B — The Truth Teller (qNMR)

Best For: Absolute purity determination (Potency), qualifying reference standards, and mass balance verification.

The Protocol
  • Rationale: Unlike HPLC, qNMR does not require a reference standard of the analyte itself. It relies on the molar ratio between the analyte and a certified Internal Standard (IS). This eliminates errors caused by different UV extinction coefficients of impurities.

Reagents:

  • Solvent: DMSO-d6 (99.9% D). Note: CDCl3 is poor for purines due to solubility issues.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why Maleic Acid? It has a sharp singlet at

      
       6.0-6.3 ppm, which falls in the "silent region" of the purine spectrum (between the methyl group at ~2.6 ppm and the aromatic proton at ~8.4 ppm).
      

Procedure:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).[1]

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

    • Temperature: 298 K.

Calculation:



Where:

  • 
     = Integral area[1][2]
    
  • 
     = Number of protons (IS = 2 for Maleic acid; Sample = 3 for Methyl group)
    
  • 
     = Molecular Weight[3]
    
  • 
     = Mass[3]
    
  • 
     = Purity of Internal Standard
    
Part 4: Comparative Data & Decision Matrix

The following table contrasts the performance of HPLC-UV versus qNMR for this specific chloropurine.

FeatureHPLC-UVqNMR (1H)
Primary Output Chromatographic Purity (% Area)Absolute Content (% w/w)
Specificity High (Separates isomers)High (Structural confirmation)
LOD (Limit of Detection) Excellent (< 0.05%)Moderate (~0.5 - 1.0%)
Reference Standard Required (for quantification)Not Required (for analyte)
Weakness Cannot detect inorganic salts or residual solvents.Lower sensitivity; requires high solubility.
Cost per Run LowHigh (Deuterated solvents, NMR time)
Experimental Workflow Diagram

The following diagram illustrates the decision logic for validating 2-chloro-6-methyl-1H-purine samples in a drug discovery context.

ValidationWorkflow Start Crude Sample (2-Chloro-6-methyl-1H-purine) SolubilityCheck Solubility Check (DMSO vs Water) Start->SolubilityCheck HPLC Method A: HPLC-UV (Impurity Profiling) SolubilityCheck->HPLC Routine QC qNMR Method B: qNMR (Potency Assay) SolubilityCheck->qNMR Standard Qualification Decision Is Purity > 95%? HPLC->Decision % Area qNMR->Decision % w/w LCMS Method C: LC-MS (Impurity ID) Reprocess Recrystallize / Column LCMS->Reprocess Decision->LCMS No (Identify Impurity) Release Release for Synthesis Decision->Release Yes Reprocess->SolubilityCheck Re-test

Caption: Integrated workflow for purity validation. HPLC is used for routine screening, while qNMR establishes the absolute purity of the primary reference standard.

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73809, 2-Chloro-6-methylpurine. Retrieved from [Link]

  • International Council for Harmonisation (2024). ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[4] Retrieved from [Link]

  • BIPM (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate and Maleic Acid.[1] Bureau International des Poids et Mesures. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Methyl-Substituted Chloropurines for Researchers

An In-Depth Analysis of N7- vs. N9-Methyl-6-Chloropurine Isomers: Synthesis, Physicochemical Properties, and Biological Activity For researchers and professionals in drug development, the nuanced world of purine analogs...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of N7- vs. N9-Methyl-6-Chloropurine Isomers: Synthesis, Physicochemical Properties, and Biological Activity

For researchers and professionals in drug development, the nuanced world of purine analogs offers a fertile ground for the discovery of novel therapeutic agents. Among these, methyl-substituted chloropurines represent a critical class of compounds with a diverse range of biological activities, including anticancer, antiviral, and antifungal properties.[1][2][3] The seemingly subtle placement of a methyl group on the purine core can dramatically influence the molecule's physicochemical characteristics and its interaction with biological targets, a phenomenon often referred to as the "magic methyl" effect.[4][5][6]

This guide provides a comprehensive comparative study of two key isomers: 6-chloro-7-methylpurine (N7-methyl-6-chloropurine) and 6-chloro-9-methylpurine (N9-methyl-6-chloropurine). By delving into their synthesis, structural and electronic properties, and differential biological effects, we aim to equip researchers with the foundational knowledge to make informed decisions in their experimental designs and drug discovery endeavors.

The Critical Influence of N-Methylation on Chloropurine Isomers

The position of the methyl group on the purine ring—at the N7 or N9 position—is a key determinant of the molecule's spatial arrangement and electronic distribution. This, in turn, dictates how the molecule interacts with biological macromolecules such as enzymes and receptors. Direct alkylation of 6-chloropurine often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, the major product.[7] However, specific reaction conditions can be tailored to favor the formation of the N7 isomer, allowing for a comparative investigation of their unique properties.

Physicochemical Properties: A Tale of Two Isomers

While comprehensive, directly comparative data for all physicochemical properties of N7- and N9-methyl-6-chloropurine are not extensively documented in a single source, we can compile and infer key differences based on available literature for the parent compound and related structures.

Property6-Chloropurine (Parent Compound)6-Chloro-7-methylpurine6-Chloro-9-methylpurineKey Differences & Implications
Molecular Formula C₅H₃ClN₄[8]C₆H₅ClN₄[8]C₆H₅ClN₄[9]The addition of a methyl group increases the molecular weight and lipophilicity.
Molecular Weight 154.56 g/mol [8]168.58 g/mol [8]168.58 g/mol [9]Identical molecular weights highlight that any differences in properties are due to isomeric structure.
Melting Point 178-180 °C[10]Data not readily availableData not readily availableDifferences in crystal packing due to methyl group position are expected to influence melting points.
Solubility Slightly soluble in water, soluble in dimethyl sulfoxide[10]Expected to have slightly increased lipophilicity compared to the parent.Expected to have slightly increased lipophilicity compared to the parent.The altered polarity due to methylation can affect solubility in both aqueous and organic solvents, impacting bioavailability and formulation.
pKa 7.85 (acidic)[10]Expected to be similar to the parent compound.Expected to be similar to the parent compound.The electronic effect of the methyl group may cause slight variations in pKa, influencing ionization state at physiological pH.
Crystal Structure Data available for derivatives[5][11]A crystal structure for a derivative, 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one, is reported.[11]Data not readily available for direct comparison.The position of the methyl group will significantly alter the crystal lattice and intermolecular interactions, affecting physical properties and potentially solid-state stability.

Expert Insight: The difference in the dipole moment and the ability to form hydrogen bonds are critical distinctions between the N7 and N9 isomers. The N9 isomer, with the methyl group pointing away from the imidazole ring, may have a different hydrogen bonding capacity compared to the N7 isomer, where the methyl group is in closer proximity to the pyrimidine ring. These structural nuances are paramount in determining their interaction with target proteins.

Synthesis and Characterization: A Practical Guide

The selective synthesis of N7- and N9-methyl-6-chloropurine is a crucial first step for any comparative study. While direct methylation often favors the N9 position, specific strategies can be employed to enhance the yield of the N7 isomer.

Experimental Protocol: Synthesis of 6-Chloro-7-methylpurine and 6-Chloro-9-methylpurine

This protocol is a synthesized methodology based on established procedures for the alkylation of purines.[12]

Materials:

  • 6-Chloropurine

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Methylation: Cool the mixture in an ice bath and add methyl iodide (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product will be a mixture of N7 and N9 isomers.

  • Separation: Separate the isomers using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization:

  • ¹H and ¹³C NMR: To confirm the position of the methyl group. The chemical shifts of the purine protons and carbons will differ between the N7 and N9 isomers.

  • Mass Spectrometry: To confirm the molecular weight of the products.

  • Melting Point: To assess the purity of the separated isomers.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the dissolution of the purine and the salt byproducts. Potassium carbonate acts as a base to deprotonate the purine, making it nucleophilic for the reaction with methyl iodide. Column chromatography is essential for separating the two isomers, which will have different polarities due to the distinct electronic environments of the methyl groups.

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis and separation of N7- and N9-methyl-6-chloropurine.

Comparative Biological Activity

The differential positioning of the methyl group leads to distinct biological activity profiles for the N7 and N9 isomers. While comprehensive side-by-side comparisons are limited, existing data on related acyclic nucleoside analogues suggest that N9 isomers tend to exhibit greater cytostatic activity than their N7 counterparts in several cancer cell lines.[1]

Biological ActivityN7-methyl-6-chloropurineN9-methyl-6-chloropurineImplications for Drug Development
Anticancer Cytostatic activity has been observed in related N7-substituted purines.[1]Generally shows more potent cytostatic activity in various cancer cell lines compared to N7 isomers in related compounds.[1]The N9 position appears to be a more favorable site for substitution for achieving potent anticancer effects in this class of compounds.
Antiviral The 6-chloropurine scaffold is known to be important for antiviral activity.[3]The 6-chloropurine scaffold is known to be important for antiviral activity.[3]Both isomers could serve as starting points for the development of antiviral agents, with further modifications potentially enhancing specificity and potency.
Antifungal Some substituted purines exhibit antifungal properties.[2]Some substituted purines exhibit antifungal properties.[2]The core purine structure offers a template for the design of novel antifungal compounds.

Expert Insight: The enhanced activity of N9-substituted purines could be attributed to their ability to better mimic endogenous nucleosides, thereby more effectively interacting with the active sites of enzymes involved in nucleic acid synthesis or cellular signaling.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by N7- and N9-methyl-6-chloropurine are not fully elucidated, their structural similarity to endogenous purines suggests they likely interfere with key cellular processes.

  • Kinase Inhibition: Many purine analogs act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis.[13][14] The methyl group's position could influence the binding affinity and selectivity for different kinases.

  • Apoptosis Induction: Chloropurine derivatives have been shown to induce apoptosis in cancer cells.[15] This could occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The differential interaction of the isomers with key apoptotic regulators like Bcl-2 family proteins or caspases could lead to varying apoptotic responses.[16][]

Visualizing a Potential Kinase Inhibition Pathway

KinaseInhibition cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Methyl-Chloropurine Methyl-Chloropurine Methyl-Chloropurine->RAF Inhibition Methyl-Chloropurine->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by methyl-chloropurines.

Conclusion and Future Directions

The comparative analysis of N7- and N9-methyl-6-chloropurine underscores the profound impact of subtle structural modifications on the physicochemical and biological properties of purine analogs. While the N9 isomer often demonstrates superior cytostatic activity in initial screenings, the N7 isomer should not be disregarded, as it may offer unique selectivity profiles or serve as a valuable tool for probing specific biological interactions.

Future research should focus on a systematic and direct comparative evaluation of these isomers across a broad range of biological assays. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for the rational design of next-generation purine-based therapeutics. This guide serves as a foundational resource to stimulate and inform such investigations, ultimately contributing to the advancement of drug discovery and development.

References

  • G. Reiss, et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-670.
  • M. Kraljević, et al. (n.d.). Synthesis And Comparative Cytostatic Activity Of The New N-7 Acyclic Purine Nucleoside Analogues With Natural N-9 Regioisomers.
  • P. S. N. Reddy, et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 7(3), 220-224.
  • Hu, Y. L., Liu, X., & Lu, M. (2019). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Journal of the Mexican Chemical Society, 63(3).
  • Eyer, C. E., et al. (2021). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. RSC Advances, 11(54), 34235-34240.
  • Vraka, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17356-17370.
  • Vraka, V., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • G. E. A. A. El-Gharabli, et al. (2021). Study of the N 7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. The Journal of Organic Chemistry, 86(19), 13483-13493.
  • Szabó, V., et al. (2021). Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines. International Journal of Molecular Sciences, 22(7), 3584.
  • H. S. S. Al-Masoudi, et al. (2014). Crystal structures of the synthetic intermediate 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one, and of two oxetanocin derivatives.
  • Kim, J. H., et al. (2016). Suppression of c-Myc induces apoptosis via an AMPK/mTOR-dependent pathway by 4-O-methyl-ascochlorin in leukemia cells. Apoptosis, 21(8), 926-936.
  • Zakharyan, R., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7206.
  • Karran, P., & Bodell, W. J. (2016). Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species. Oncotarget, 7(48), 78677-78688.
  • Global Substance Registration System. (n.d.). 6-CHLORO-7-METHYLPURINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Part of the crystal structure, showing the N6—H6···N7 hydrogen bonds.... Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of purine nucleus and 6-chloro-purine derivatives. Retrieved from [Link]

  • Benci, K., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 846-862.
  • Stepanova, E. V., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2969.
  • PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. Retrieved from [Link]

  • Grieco, P., et al. (2008). Structure-activity relationship and metabolic stability studies of backbone cyclization and N-methylation of melanocortin peptides. Biopolymers, 90(5), 671-682.
  • American Chemical Society. (n.d.). Late-stage chlorination of kinase inhibitors to elucidate metabollic pathways and explore isosteric motifs. Retrieved from [Link]

  • Szymańska, P., & Kimmel, M. (2019). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures.
  • Talianidis, I., et al. (2013). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 33(8), 3217-3226.
  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate, C14H18ClN5O4. Retrieved from [Link]

  • Kumar, V., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1709.
  • Chacón-Aroca, A., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2135.
  • ResearchGate. (n.d.). Kinase Degraders, Activators, and Inhibitors: Highlights and Synthesis Routes to the Chemical Probes on opnMe.com, Part 1. Retrieved from [Link]

  • Grieco, P., et al. (2008). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. Peptide Science, 90(5), 671-682.
  • MDPI. (n.d.). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides | Request PDF. Retrieved from [Link]

  • Weber, A., et al. (2002). Inhibition of mitogen-activated protein kinase signaling by chloroquine. Journal of Immunology, 168(10), 5303-5309.
  • MDPI. (n.d.). Structure–Reactivity Relationships in N-Methylpyridinium Aldoxime Isomers: Comparative Experimental and Computational Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Steric factors controlling regioselective and efficient N-methylation of β-tetrabromoporphyrins. Retrieved from [Link]

  • Frontiers. (n.d.). Comprehensive analysis of differences in N6-methyladenosine RNA methylomes in Helicobacter pylori infection. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-chloro-6-methyl-1H-purine proper disposal procedures

This guide outlines the authoritative disposal and handling protocols for 2-chloro-6-methyl-1H-purine (also chemically referred to as 2-chloro-6-methyl-9H-purine due to tautomerism).[1] Important Identifier Note: While t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for 2-chloro-6-methyl-1H-purine (also chemically referred to as 2-chloro-6-methyl-9H-purine due to tautomerism).[1]

Important Identifier Note: While the user provided CAS 3052-17-5 , the commercially dominant CAS number for this compound is 1681-19-2 .[1] This guide applies to the chemical structure 2-chloro-6-methylpurine regardless of the specific tautomeric registry number.[1]

Part 1: Hazard Identification & Safety Prerequisites

Before initiating any disposal procedure, you must validate the hazard profile.[1][2] This compound is a halogenated heteroaromatic , meaning it releases toxic acidic gases (HCl, NOx) upon combustion and persists if released into water systems.[1]

GHS Classification (29 CFR 1910.1200 / CLP)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat.[1] 4H302: Harmful if swallowed.[1][3][4]
Skin Corrosion/Irritation Cat.[1][4] 2H315: Causes skin irritation.[1][3][5]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[1][3][4]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 (for solid dust) or half-mask respirator with organic vapor/acid gas cartridges if handling large open quantities.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving recommended for solutions.[1]

  • Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for liquid waste pouring.[1]

Part 2: Waste Characterization & Segregation

Proper characterization is the single most critical step in disposal.[1] 2-chloro-6-methyl-1H-purine contains a chlorine atom on the purine ring.[1]

CRITICAL RULE: This must be classified as Halogenated Organic Waste .[1]

  • Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) unless the entire mixture is destined for the halogenated stream.

  • Do NOT dispose of down the drain.[1][6] The chlorine atom makes it resistant to standard biodegradation in water treatment plants.[1]

Waste Stream Decision Logic

WasteSegregation Start Start: Waste Generation State Physical State? Start->State Solid Solid Waste (Pure powder or contaminated debris) State->Solid Powder/Gloves Liquid Liquid Waste (Solutions/Mother Liquors) State->Liquid Solution SolidAction Segregate into: Solid Hazardous Waste Bin Label: 'Toxic, Halogenated Solid' Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck HaloStream Halogenated Waste Carboy (Contains DCM, Chloroform, etc.) LiquidCheck->HaloStream Halogenated Solvent present OR Compound conc. >1% LiquidCheck->HaloStream Default Safe Path NonHaloStream Non-Halogenated Carboy (ONLY if <1% Halogen content) *NOT RECOMMENDED* LiquidCheck->NonHaloStream Trace amounts only

Figure 1: Decision tree for segregating 2-chloro-6-methyl-1H-purine waste streams. The "Default Safe Path" for any solution containing this compound is the Halogenated Waste stream to prevent regulatory violations.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired shelf chemicals, weighing boats, contaminated gloves, and spill cleanup materials.

  • Containment: Collect the material in a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) drum or a dedicated "Solid Hazardous Waste" pail.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-chloro-6-methylpurine, solid debris."[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Disposal Path: This waste is sent for High-Temperature Incineration (typically >1100°C) with flue gas scrubbing to neutralize HCl and NOx by-products.[1]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, and HPLC effluent.

  • Compatibility Check: Ensure the receiving carboy is compatible with the solvent (e.g., HDPE for aqueous/organics, Glass for high-purity chlorinated solvents if required by local EHS).[1]

  • Segregation: Pour into the Halogenated Organic Solvent waste container.

    • Why? Even if dissolved in methanol (non-halogenated), the presence of the chlorinated purine renders the mixture "halogenated" for incineration purposes.[1] Mixing it into non-halogenated waste can result in fines from disposal facilities because standard fuel-blending incineration cannot handle the chlorine content.[1]

  • pH Adjustment: If the solution is highly acidic or basic (e.g., from a reaction workup), neutralize to pH 5–9 before adding to the solvent carboy to prevent exothermic reactions or gas evolution inside the waste container.[1]

Part 4: Emergency Spill Response

If 2-chloro-6-methyl-1H-purine is spilled, immediate containment is required to prevent dust inhalation and environmental release.[1]

Spill Cleanup Workflow

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95 (if dust) Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill ActionSolid Wet Wipe / Scoop Avoid Dust Generation SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb pads LiquidSpill->ActionLiquid Bag Double Bag Waste ActionSolid->Bag ActionLiquid->Bag Label Label as Hazardous Waste Bag->Label

Figure 2: Operational workflow for managing accidental spills.

Specific Cleanup Steps:

  • Solid Spill: Do not dry sweep if fine dust is present.[1] Cover with a wet paper towel to dampen, then scoop into a bag.[1]

  • Liquid Spill: Cover with an inert absorbent (Vermiculite, Sand, or Universal Chemical Pads).[1] Do not use combustible materials like sawdust.[1]

  • Decontamination: Wipe the surface with a dilute soap solution followed by water.[1] Collect all wipes as solid hazardous waste.[1]

Part 5: Regulatory & Compliance Data

RegulationClassificationRequirement
US EPA (RCRA) Not P-listed or U-listed specificallyRegulate as Characteristic Waste if ignitable/corrosive, otherwise dispose via Halogenated Organic stream to ensure destruction.[1]
EU Waste Code (EWC) 07 01 03 *Organic halogenated solvents, washing liquids, and mother liquors.[1]
Sewer Disposal STRICTLY PROHIBITED Toxic to aquatic life; resistant to hydrolysis.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5360349, 2-Amino-6-chloropurine (Structural Analog). Retrieved from [Link]

  • University of Wisconsin-Madison. (2022).[1] Appendix A: Disposal Procedures by Chemical. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-chloro-6-methyl-1H-purine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1681-19-2 | Formula: C₆H₅ClN₄ | Mol.[1] Weight: 168.58 g/mol [2]

Executive Hazard Analysis

Primary Directive: Treat 2-chloro-6-methyl-1H-purine not merely as a chemical irritant, but as a bioactive pharmacophore. As a purine analog, it possesses the structural potential to act as an antimetabolite, interfering with nucleic acid synthesis. While standard Safety Data Sheets (SDS) classify it primarily as an irritant (H315, H319) and harmful by ingestion/inhalation (H302, H332), the "Senior Scientist" approach dictates handling it with the rigor reserved for functionalized nucleobases.

The "Hidden" Risks (Causality)
  • Bio-mimicry: The purine scaffold allows this molecule to potentially intercalate or inhibit enzymatic pathways involving adenine or guanine.

  • Dust Aerosolization: As a dry, often statically charged powder, the primary exposure vector is inhalation of micro-particulates during weighing, leading to rapid systemic absorption via the pulmonary route (H332).

  • Solvent Carrier Effect: Once dissolved in organic solvents (DMSO, DMF, DCM) for reaction, the skin permeation risk increases exponentially. The solvent acts as a vehicle, carrying the chloropurine across the dermal barrier.

Personal Protective Equipment (PPE) Architecture

The following PPE standards are non-negotiable for handling >10 mg quantities.

A. Respiratory Protection (The Primary Barrier)

Standard Operation: All handling of the neat solid must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm. Contingency (Hood Failure/Maintenance):

  • Respirator: Full-face air-purifying respirator (APR).

  • Cartridge: P100 (HEPA) for particulates + Organic Vapor (OV) cartridge (Yellow/Magenta combo). Why? The OV protects against the solvents you will inevitably use.

B. Ocular & Face Protection[3][4][5][6][7][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ / EN 166).

  • Contraindication: Do NOT rely on standard safety glasses. Fine purine dust can bypass the side gaps of glasses, causing severe conjunctival irritation (H319).

C. Dermal Protection (Glove Protocol)

The choice of glove depends on the state of matter .

StateGlove MaterialThicknessRationale
Dry Solid Nitrile (Disposable)4–5 milSufficient for incidental contact with dry powder.
Solution (DCM) Laminate (Silver Shield) >2.7 milNitrile degrades in <5 mins in DCM.
Solution (DMF/DMSO) Butyl Rubber or Dbl Nitrile>10 milDMF permeates standard nitrile; double gloving provides ~15-30 min window.

Protocol: Change gloves immediately upon any splash. Do not wash gloves.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Minimize aerosolization and static discharge.

  • Static Neutralization: Place an ionizing fan or anti-static gun inside the hood. Purines are prone to triboelectric charging, causing "fly-away" powder.

  • Taring: Tare the vial/flask before adding the solid. Do not weigh onto weighing paper; weigh directly into the reaction vessel or a glass weighing boat to prevent transfer losses.

  • Transfer: Use a disposable anti-static spatula.

  • Decontamination: Immediately wipe the balance area with a wet tissue (water/surfactant) followed by methanol. Why? Water wets the powder preventing dust; methanol solubilizes the residue.

Protocol B: Reaction Setup (Solubilization)

Objective: Prevent "Solvent Carrier" exposure.

  • Solvent Addition: Add solvent (e.g., DMF) slowly down the side of the vessel to avoid displacing air rapidly, which can puff dust out.

  • Septum Sealing: Once dissolved, seal the vessel with a septum. All subsequent transfers should be done via syringe/cannula to maintain a closed system.

Emergency Response & Logistics

Spill Response Workflow

Scenario: 500 mg bottle dropped in the lab (outside hood).

SpillResponse Start Spill Detected (Solid Powder) Evacuate 1. Evacuate Immediate Area Allow dust to settle (10 min) Start->Evacuate PPE 2. Don PPE (Goggles, N95/P100, Double Nitrile) Evacuate->PPE Contain 3. Containment Cover with damp paper towels (Prevents dust generation) PPE->Contain Clean 4. Cleanup Scoop damp material into waste jar. Wipe with MeOH. Contain->Clean Disposal 5. Disposal Label as 'Halogenated Organic Solid' Clean->Disposal

Caption: Logical workflow for responding to a solid powder spill outside of containment.

Waste Disposal Plan
  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Solids." Do not mix with general trash.

  • Liquid Waste (Mother Liquors): Segregate into Halogenated Organic Waste .

    • Note: Even if the solvent is non-halogenated (e.g., Acetone), the presence of the chloro-purine classifies the stream as halogenated for incineration purposes.

References

  • Sigma-Aldrich. Safety Data Sheet: 2-Chloro-6-methyl-9H-purine. Version 6.2. (Accessed 2026).[2] Link

  • PubChem. Compound Summary: 2-Chloro-6-methylpurine (CID 2723601). National Library of Medicine. Link

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • ECHA (European Chemicals Agency). C&L Inventory: 2-chloro-6-methyl-9H-purine. Link

Sources

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